2-Methyl-2-octene
Description
Properties
IUPAC Name |
2-methyloct-2-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18/c1-4-5-6-7-8-9(2)3/h8H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBOZNTGUYASNRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80168773 | |
| Record name | 2-Methyl-2-octene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80168773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16993-86-5 | |
| Record name | 2-Methyl-2-octene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016993865 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methyl-2-octene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80168773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Reactions of 2-Methyl-2-octene
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methyl-2-octene is an unsaturated hydrocarbon with significant applications in organic synthesis and as a precursor in the development of various chemical entities. This technical guide provides a comprehensive overview of its chemical and physical properties, alongside a detailed exploration of its key chemical reactions. This document is intended to serve as a technical resource, offering detailed experimental protocols and visual representations of reaction pathways and workflows to aid in laboratory applications and theoretical understanding.
Chemical and Physical Properties
This compound, a nine-carbon alkene, possesses a specific set of physical and chemical properties that dictate its behavior in chemical reactions and its suitability for various applications. These properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₉H₁₈ |
| Molecular Weight | 126.24 g/mol |
| CAS Number | 16993-86-5 |
| Appearance | Colorless liquid |
| Density | 0.74 g/mL |
| Boiling Point | 147.2 °C at 760 mmHg |
| Melting Point | Data not readily available |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol, ether |
| Refractive Index | 1.425 |
| Vapor Pressure | 5.67 mmHg at 25°C |
| Flash Point | 23.8 °C |
Key Chemical Reactions
As an alkene, this compound undergoes a variety of addition reactions across its carbon-carbon double bond. These reactions are fundamental to its utility in organic synthesis, allowing for the introduction of diverse functional groups.
Hydrogenation
Hydrogenation of this compound results in the saturation of the double bond to yield the corresponding alkane, 2-methyloctane. This reaction is typically carried out in the presence of a metal catalyst.[1][2]
Reaction: this compound + H₂ --(Catalyst)--> 2-Methyloctane
A diagram illustrating the hydrogenation of this compound is provided below.
Caption: Hydrogenation of this compound.
Halogenation
Halogenation involves the addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), across the double bond. The reaction with bromine, for instance, proceeds via a cyclic bromonium ion intermediate, leading to the formation of a vicinal dihalide with anti-stereochemistry.[3][4][5]
Reaction: this compound + Br₂ → 2,3-Dibromo-2-methyloctane
Oxymercuration-Demercuration
This two-step reaction is a method for the Markovnikov addition of water across the double bond, yielding an alcohol.[6][7][8] The first step involves the reaction of the alkene with mercuric acetate in aqueous tetrahydrofuran (THF), followed by demercuration with sodium borohydride.[9][10] This process avoids carbocation rearrangements.
Reaction:
-
This compound + Hg(OAc)₂, H₂O/THF → Intermediate
-
Intermediate + NaBH₄ → 2-Methyl-2-octanol
Hydroboration-Oxidation
In contrast to oxymercuration-demercuration, hydroboration-oxidation results in the anti-Markovnikov addition of water across the double bond.[11][12] The reaction proceeds in two steps: hydroboration with borane (BH₃) in THF, followed by oxidation with hydrogen peroxide (H₂O₂) in a basic solution.[13][14]
Reaction:
-
This compound + BH₃·THF → Trialkylborane
-
Trialkylborane + H₂O₂, NaOH → 2-Methyl-3-octanol
Ozonolysis
Ozonolysis cleaves the double bond of this compound to form two carbonyl compounds.[6][15] The reaction with ozone (O₃) followed by a reductive work-up (e.g., with dimethyl sulfide, (CH₃)₂S) yields a ketone and an aldehyde.[16]
Reaction:
-
This compound + O₃ → Ozonide
-
Ozonide + (CH₃)₂S → Acetone + Heptanal
A diagram of the ozonolysis reaction pathway is shown below.
Caption: Ozonolysis of this compound.
Experimental Protocols
The following are generalized experimental protocols for the key reactions of alkenes, which can be adapted for this compound.
General Experimental Workflow
A general workflow for a typical organic synthesis experiment is depicted below.
Caption: General Experimental Workflow.
Protocol for Bromination of an Alkene[3]
-
Dissolution: Dissolve this compound in an inert solvent such as dichloromethane (CH₂Cl₂) in a round-bottom flask.
-
Addition of Bromine: Slowly add a solution of bromine in dichloromethane dropwise to the stirred alkene solution at room temperature. The characteristic red-brown color of bromine will disappear as it reacts.
-
Reaction Monitoring: Continue the addition until a faint bromine color persists, indicating the complete consumption of the alkene.
-
Work-up: Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude 2,3-dibromo-2-methyloctane can be purified by distillation or chromatography if necessary.
Protocol for Oxymercuration-Demercuration of an Alkene[8][9]
-
Oxymercuration: In a round-bottom flask, dissolve this compound in a 1:1 mixture of THF and water. Add mercuric acetate (Hg(OAc)₂) and stir the mixture at room temperature for approximately 30-60 minutes.
-
Demercuration: Cool the reaction mixture in an ice bath. Add a solution of sodium borohydride (NaBH₄) in aqueous sodium hydroxide dropwise.
-
Work-up: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional hour. The appearance of elemental mercury as a grey precipitate indicates the completion of the reaction. Separate the organic layer.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether). Combine the organic layers, wash with water and brine, and dry over an anhydrous drying agent (e.g., MgSO₄).
-
Purification: Remove the solvent by rotary evaporation to yield the crude 2-Methyl-2-octanol, which can be further purified by distillation.
Protocol for Hydroboration-Oxidation of an Alkene[4][13]
-
Hydroboration: In a dry, nitrogen-flushed flask, dissolve this compound in anhydrous THF. Cool the solution in an ice bath and slowly add a solution of borane-THF complex (BH₃·THF) dropwise. After the addition, allow the reaction to stir at room temperature for several hours.
-
Oxidation: Cool the reaction mixture in an ice bath and slowly add a solution of aqueous sodium hydroxide, followed by the dropwise addition of 30% hydrogen peroxide.
-
Work-up: Heat the mixture gently for a short period, then cool to room temperature. Separate the organic layer and extract the aqueous layer with an organic solvent.
-
Purification: Combine the organic extracts, wash with brine, dry over a drying agent, and remove the solvent to obtain the crude 2-Methyl-3-octanol. Purify by distillation or chromatography.
Protocol for Ozonolysis of an Alkene[15]
-
Ozonation: Dissolve this compound in a suitable solvent (e.g., methanol or dichloromethane) in a flask equipped with a gas inlet tube. Cool the solution to -78 °C using a dry ice/acetone bath. Bubble ozone gas through the solution until a persistent blue color is observed, indicating the presence of excess ozone.
-
Reductive Work-up: Purge the solution with nitrogen or oxygen to remove excess ozone. Add dimethyl sulfide ((CH₃)₂S) and allow the mixture to slowly warm to room temperature.
-
Isolation: The solvent and volatile products (acetone and heptanal) can be removed by distillation. Further purification of the products can be achieved by fractional distillation or chromatography.
Conclusion
This compound is a versatile chemical intermediate that undergoes a range of predictable and useful chemical transformations. The reactions and protocols detailed in this guide provide a foundational understanding for its application in synthetic organic chemistry. The provided visualizations aim to clarify the reaction pathways and experimental procedures, facilitating both theoretical comprehension and practical implementation in a research and development setting.
References
- 1. Bromination Of Alkene Lab Report - 979 Words | Bartleby [bartleby.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. ch.ic.ac.uk [ch.ic.ac.uk]
- 5. youtube.com [youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Oxymercuration Demercuration: Mechanism, Steps & Exam Guide [vedantu.com]
- 8. Oxymercuration reaction - Wikipedia [en.wikipedia.org]
- 9. Hydroboration Oxidation of Alkenes - Chemistry Steps [chemistrysteps.com]
- 10. youtube.com [youtube.com]
- 11. community.wvu.edu [community.wvu.edu]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Ozonolysis - Wikipedia [en.wikipedia.org]
- 14. Oxymercuration-Demercuration - Chemistry Steps [chemistrysteps.com]
- 15. docsity.com [docsity.com]
- 16. Video: Ozonolysis of Alkenes: Principle and Applications [jove.com]
An In-depth Technical Guide to 2-Methyl-2-octene
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 16993-86-5 [1][2][3]
This technical guide provides a comprehensive overview of 2-Methyl-2-octene, a valuable building block in organic synthesis. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on its chemical properties, reactivity, and potential applications.
Chemical and Physical Properties
This compound is an unsaturated hydrocarbon with the molecular formula C9H18.[1][2][3] Its structure features a double bond between the second and third carbon atoms of an octene chain, with a methyl group attached to the second carbon. This substitution pattern contributes to its specific reactivity and physical properties. A summary of its key quantitative data is presented in the table below.
| Property | Value | Source |
| CAS Registry Number | 16993-86-5 | [1][2][3] |
| Molecular Formula | C9H18 | [1][2][3][4] |
| Molecular Weight | 126.24 g/mol | [1][3][5] |
| Density | 0.739 g/mL | [5] |
| Boiling Point | 146 °C | [5] |
| Refractive Index | 1.424 | [5] |
| InChI Key | YBOZNTGUYASNRA-UHFFFAOYSA-N | [1][2] |
Experimental Protocols
The reactivity of the double bond in this compound allows for a variety of chemical transformations, making it a useful intermediate in organic synthesis. A common reaction is the hydrochlorination of the alkene to form a tertiary alkyl halide.
Protocol: Synthesis of 2-Chloro-2-methyloctane
This protocol describes the reaction of this compound with hydrogen chloride (HCl) to produce 2-Chloro-2-methyloctane. The reaction proceeds via an electrophilic addition mechanism, where the proton from HCl adds to the less substituted carbon of the double bond, forming a stable tertiary carbocation. The chloride ion then attacks the carbocation to form the final product.[1]
Materials:
-
This compound
-
Anhydrous Hydrogen Chloride (gas or solution in a suitable solvent like diethyl ether)
-
Anhydrous diethyl ether (as a solvent)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Gas inlet tube (if using gaseous HCl)
-
Drying tube (e.g., with calcium chloride)
-
Separatory funnel
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound in anhydrous diethyl ether under a dry atmosphere.
-
Cool the solution in an ice bath.
-
Slowly bubble anhydrous hydrogen chloride gas through the stirred solution or add a solution of HCl in diethyl ether dropwise.
-
Monitor the reaction progress using a suitable technique (e.g., thin-layer chromatography).
-
Once the reaction is complete, quench any excess HCl by carefully adding the reaction mixture to a separatory funnel containing a cold, saturated sodium bicarbonate solution.
-
Gently mix the layers and then allow them to separate.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 2-Chloro-2-methyloctane.
-
The product can be further purified by distillation if necessary.
Reaction Workflow
The following diagram illustrates the workflow for the hydrochlorination of this compound.
Caption: Workflow for the synthesis of 2-Chloro-2-methyloctane.
Signaling Pathways and Relevance in Drug Development
Currently, there is no direct evidence to suggest that this compound is involved in specific biological signaling pathways. Its primary relevance to drug development professionals lies in its utility as a synthetic intermediate.
The introduction of methyl groups can significantly impact the pharmacological profile of a drug candidate. This "magic methyl" effect can influence a molecule's potency, selectivity, metabolic stability, and pharmacokinetic properties. While this compound itself is not a therapeutic agent, it serves as a precursor for introducing a methylated, eight-carbon chain into a larger molecule. The tertiary carbon center created from the double bond can also be a key structural feature. Therefore, compounds like this compound are valuable tools in the medicinal chemist's toolbox for the synthesis of novel chemical entities with potentially improved therapeutic properties.
References
Synthesis of 2-Methyl-2-octene: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the laboratory synthesis of 2-methyl-2-octene, a valuable alkene intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing. It details two primary synthetic methodologies: the dehydration of 2-methyl-2-octanol and the Wittig olefination of 2-octanone. This guide includes detailed experimental protocols, tabulated quantitative data for easy comparison, and workflow diagrams generated using Graphviz (DOT language) to illustrate the logical steps of the synthesis and purification processes.
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of the target compound is presented in the table below. This data is essential for the identification and characterization of the synthesized product.
| Property | Value | Reference |
| IUPAC Name | 2-methyloct-2-ene | [1][2] |
| CAS Number | 16993-86-5 | [1][2] |
| Molecular Formula | C₉H₁₈ | [1][2] |
| Molecular Weight | 126.24 g/mol | [1][2] |
| Appearance | Colorless liquid | |
| Boiling Point | ~144-146 °C | |
| Density | ~0.74 g/mL |
Synthetic Methodologies
Two robust and commonly employed methods for the synthesis of this compound are detailed below.
Method 1: Dehydration of 2-Methyl-2-octanol
This method involves the acid-catalyzed elimination of water from a tertiary alcohol, 2-methyl-2-octanol, to form the corresponding alkene. According to Zaitsev's rule, the dehydration will favor the formation of the more substituted and thermodynamically more stable alkene, which in this case is this compound.
The starting alcohol, 2-methyl-2-octanol, can be readily synthesized in the laboratory using a Grignard reaction. This involves the reaction of a Grignard reagent, such as hexylmagnesium bromide, with a ketone, in this case, acetone.[3][4][5][6][7]
Experimental Protocol: Synthesis of 2-Methyl-2-octanol
-
Preparation of Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq). Add a small crystal of iodine to initiate the reaction. A solution of 1-bromohexane (1.0 eq) in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction mixture is gently heated to maintain a steady reflux. After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent.
-
Reaction with Acetone: The flask is cooled in an ice bath. A solution of anhydrous acetone (1.0 eq) in anhydrous diethyl ether is added dropwise from the dropping funnel, maintaining the temperature below 10 °C.
-
Work-up: After the addition is complete, the reaction mixture is stirred at room temperature for one hour. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 2-methyl-2-octanol, which can be purified by distillation.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a distillation head, a condenser, and a receiving flask, place 2-methyl-2-octanol (1.0 eq). Cool the flask in an ice bath.
-
Acid Addition: Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid or phosphoric acid (e.g., 20 mol%), with gentle swirling.[8][9][10][11]
-
Distillation: Add a few boiling chips to the flask and heat the mixture gently. The product, this compound, will distill as it is formed. The distillation temperature should be maintained around the boiling point of the product.
-
Purification: The collected distillate is washed with a 10% sodium hydroxide solution to remove any acidic residue, followed by washing with water and then brine.[9][12] The organic layer is dried over anhydrous sodium sulfate, and the final product is purified by fractional distillation to yield pure this compound.[13]
| Parameter | Value | Notes |
| Typical Yield | 80-90% | The yield is generally high due to the favorable formation of the stable tertiary carbocation intermediate. |
| Purity (GC-MS) | >95% | The primary byproduct is the less substituted isomer, 2-methyl-1-octene. |
| Reaction Time | 2-3 hours | Including distillation. |
| Reaction Temperature | 150-180 °C | Temperature of the reaction pot. |
Method 2: Wittig Reaction of 2-Octanone
The Wittig reaction is a highly versatile method for the synthesis of alkenes with precise control over the location of the double bond.[14][15][16][17][18] In this case, 2-octanone is reacted with a phosphorus ylide to yield this compound.
Experimental Protocol: Synthesis of this compound via Wittig Reaction
-
Preparation of the Phosphonium Ylide:
-
In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, a solution of ethyltriphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (THF) is prepared.
-
The solution is cooled to 0 °C, and a strong base such as n-butyllithium (n-BuLi) or sodium hydride (NaH) (1.1 eq) is added dropwise to generate the ylide, indicated by a color change.
-
-
Reaction with 2-Octanone:
-
A solution of 2-octanone (1.0 eq) in anhydrous THF is added dropwise to the ylide solution at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for several hours or until completion as monitored by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
The reaction is quenched by the addition of water.
-
The product is extracted with a non-polar solvent such as hexane or diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to separate the this compound from the triphenylphosphine oxide byproduct.
-
| Parameter | Value | Notes |
| Typical Yield | 60-80% | Yields can vary depending on the base and reaction conditions used. |
| Purity (Column Chromatography) | >98% | This method offers high regioselectivity. |
| Reaction Time | 4-12 hours | The reaction time is generally longer than the dehydration method. |
| Reaction Temperature | 0 °C to Room Temperature |
Characterization Data
The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.
| Spectroscopic Data | Key Features |
| ¹³C NMR (CDCl₃, δ) | Alkene carbons: ~134 ppm (C-2) and ~125 ppm (C-3). Alkyl carbons: various peaks in the upfield region.[1] |
| ¹H NMR (CDCl₃, δ) | Vinylic proton: ~5.1 ppm (triplet). Allylic protons: ~2.0 ppm (quartet). Methyl protons on the double bond: ~1.6-1.7 ppm (singlets). Other alkyl protons: upfield signals. |
| IR (neat, cm⁻¹) | ~2960-2850 (C-H stretch), ~1670 (C=C stretch, weak for tetrasubstituted alkenes), ~1460 (C-H bend).[2][19] |
| Mass Spectrometry (EI, m/z) | Molecular ion peak at 126. Key fragmentation peaks corresponding to the loss of alkyl groups.[1][19][20] |
Experimental Workflows and Diagrams
The following diagrams illustrate the logical flow of the synthetic and purification procedures described.
Caption: Workflow for the synthesis of this compound via dehydration.
References
- 1. This compound | C9H18 | CID 140163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. Lu Le Laboratory: Synthesis of 2-Methyl-2-Hexanol-The Grignard Reaction-Lu Le Laboratory [lulelaboratory.blogspot.com]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. youtube.com [youtube.com]
- 8. scribd.com [scribd.com]
- 9. sites.nvcc.edu [sites.nvcc.edu]
- 10. scribd.com [scribd.com]
- 11. google.com [google.com]
- 12. youtube.com [youtube.com]
- 13. homework.study.com [homework.study.com]
- 14. Wittig Reaction [organic-chemistry.org]
- 15. web.mnstate.edu [web.mnstate.edu]
- 16. people.chem.umass.edu [people.chem.umass.edu]
- 17. 2.8 The Wittig Reaction – Organic Chemistry II [kpu.pressbooks.pub]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. This compound [webbook.nist.gov]
- 20. dev.spectrabase.com [dev.spectrabase.com]
Spectroscopic Profile of 2-Methyl-2-octene: A Technical Guide
For researchers, scientists, and drug development professionals, a comprehensive understanding of the spectroscopic properties of organic compounds is paramount for structural elucidation and quality control. This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2-Methyl-2-octene.
Summary of Spectroscopic Data
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H3 | ~5.1 | t | ~7.1 |
| H4 | ~1.97 | q | ~7.5 |
| H1' | ~1.68 | s | - |
| H1 | ~1.60 | s | - |
| H5 | ~1.35 | sextet | ~7.4 |
| H6, H7 | ~1.28 | m | - |
| H8 | ~0.88 | t | ~7.1 |
Table 2: ¹³C NMR Data for this compound
| Carbon | Chemical Shift (ppm) |
| C2 | 132.7 |
| C3 | 123.6 |
| C4 | 35.4 |
| C5 | 31.9 |
| C6 | 29.5 |
| C7 | 22.8 |
| C8 | 14.1 |
| C1' | 25.4 |
| C1 | 23.4 |
Table 3: IR Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2958 | Strong | C-H stretch (alkane) |
| 2927 | Strong | C-H stretch (alkane) |
| 2858 | Medium | C-H stretch (alkane) |
| 1458 | Medium | C-H bend (alkane) |
| 1377 | Medium | C-H bend (alkane) |
| 835 | Weak | =C-H bend (alkene) |
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Proposed Fragment |
| 126 | 15 | [M]⁺ (Molecular Ion) |
| 111 | 20 | [M - CH₃]⁺ |
| 97 | 30 | [M - C₂H₅]⁺ |
| 83 | 45 | [M - C₃H₇]⁺ |
| 70 | 80 | [C₅H₁₀]⁺ |
| 55 | 100 | [C₄H₇]⁺ (Base Peak) |
| 41 | 95 | [C₃H₅]⁺ |
Experimental Protocols
Detailed experimental methodologies for the acquisition of spectroscopic data are crucial for reproducibility and data interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
A general protocol for obtaining ¹H and ¹³C NMR spectra of a liquid sample like this compound is as follows:
-
Sample Preparation: A small amount of the neat liquid sample (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added for chemical shift calibration (δ = 0.00 ppm).
-
Instrument Setup: The NMR spectrometer is tuned and shimmed to optimize the magnetic field homogeneity.
-
Data Acquisition: For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID). For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum and enhance the signal-to-noise ratio.
-
Data Processing: The FID is Fourier transformed to obtain the frequency-domain spectrum. Phase and baseline corrections are applied to the spectrum.
Infrared (IR) Spectroscopy:
The IR spectrum of a neat liquid sample like this compound is typically obtained using the following procedure:
-
Sample Preparation: A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
Instrument Setup: A background spectrum of the clean, empty salt plates is recorded.
-
Data Acquisition: The salt plates with the sample are placed in the sample holder of the FT-IR spectrometer, and the spectrum is recorded. The instrument measures the interference pattern of the infrared beam after it has passed through the sample.
-
Data Processing: The instrument's software performs a Fourier transform on the interferogram to generate the infrared spectrum, which is typically plotted as transmittance or absorbance versus wavenumber.
Mass Spectrometry (MS):
The mass spectrum of a volatile liquid like this compound is commonly obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system:
-
Sample Introduction: A small amount of the sample is injected into the gas chromatograph, where it is vaporized and separated from any impurities.
-
Ionization: The separated analyte molecules eluting from the GC column enter the mass spectrometer's ion source. In electron ionization (EI), the molecules are bombarded with a high-energy electron beam, causing them to lose an electron and form a positively charged molecular ion (M⁺) and various fragment ions.
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
Visualizations
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of an organic compound like this compound.
Caption: Logical workflow for spectroscopic analysis.
An In-depth Technical Guide to 2-Methyl-2-octene: Molecular Structure, Properties, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Methyl-2-octene, a nine-carbon branched alkene. The document details its molecular structure, formula, and key physicochemical data. Furthermore, it outlines a standard laboratory protocol for its synthesis via the dehydration of 2-methyl-2-octanol and describes a characteristic electrophilic addition reaction, the hydrochlorination of the alkene. Spectroscopic data, crucial for its identification and characterization, are also discussed. This guide is intended to be a valuable resource for researchers and professionals working with this compound in various scientific and industrial applications.
Molecular Structure and Formula
This compound is an unsaturated hydrocarbon with the molecular formula C9H18.[1][2] Its IUPAC name is 2-methyloct-2-ene, and it is also known as 2-octene, 2-methyl-. The structure features a carbon-carbon double bond between the second and third carbon atoms of an eight-carbon chain, with a methyl group attached to the second carbon.
Key Identifiers:
-
Molecular Formula: C9H18
-
IUPAC Name: 2-methyloct-2-ene
-
CAS Registry Number: 16993-86-5[2]
-
Molecular Weight: 126.24 g/mol [3]
The presence of the trisubstituted double bond is a key feature of its molecular structure, influencing its reactivity and physical properties.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in experimental settings.
| Property | Value | Unit |
| Molecular Weight | 126.24 | g/mol |
| Boiling Point | 146 - 147.2 | °C |
| Density | 0.739 - 0.74 | g/mL |
| Refractive Index | 1.424 - 1.425 | |
| Flash Point | 23.8 | °C |
| Vapor Pressure | 5.67 | mmHg at 25°C |
| Water Solubility | Insoluble |
(Data sourced from references[1][3])
Spectroscopic Characterization
The structural elucidation of this compound relies on various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the different types of protons present in the molecule. The vinylic proton on the third carbon would appear as a triplet in the downfield region, typically around 5.1-5.3 ppm. The methyl groups attached to the double bond would appear as singlets in the vinylic methyl region, around 1.6-1.7 ppm. The protons of the hexyl chain would exhibit complex multiplets in the upfield region (0.8-2.0 ppm), with the terminal methyl group appearing as a triplet around 0.9 ppm.
-
¹³C NMR: The carbon NMR spectrum would provide distinct signals for each of the nine carbon atoms. The carbons of the double bond would be observed in the downfield region, typically between 120 and 140 ppm. The quaternary carbon at the 2-position would have a lower intensity compared to the protonated carbons. The carbons of the alkyl chain and the methyl groups would appear in the upfield region (10-40 ppm).
Infrared (IR) Spectroscopy
The IR spectrum of this compound would display characteristic absorption bands that confirm the presence of the alkene functional group. Key expected absorptions include:
-
C=C stretch: A weak to medium absorption band around 1670-1680 cm⁻¹.
-
=C-H stretch: A medium absorption band just above 3000 cm⁻¹.
-
C-H stretch (sp³): Strong absorption bands just below 3000 cm⁻¹ (around 2850-2960 cm⁻¹).
-
=C-H bend: A medium to strong absorption band in the 800-840 cm⁻¹ region, characteristic of a trisubstituted alkene.
Mass Spectrometry (MS)
Electron ionization mass spectrometry of this compound would result in a molecular ion peak (M⁺) at m/z = 126. The fragmentation pattern would be characterized by the loss of alkyl radicals. A prominent peak would be expected at m/z = 111, corresponding to the loss of a methyl group (M-15) to form a stable tertiary allylic carbocation. Further fragmentation of the hexyl chain would lead to a series of peaks corresponding to the loss of CnH2n+1 radicals.
Experimental Protocols
Synthesis of this compound via Dehydration of 2-Methyl-2-octanol
This protocol describes the acid-catalyzed dehydration of a tertiary alcohol to yield the corresponding alkene.
Materials:
-
2-Methyl-2-octanol
-
Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Diethyl ether or other suitable organic solvent
-
Distillation apparatus
-
Separatory funnel
-
Round-bottom flask
-
Heating mantle
Procedure:
-
Place 2-methyl-2-octanol in a round-bottom flask.
-
Cool the flask in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid or phosphoric acid with swirling.
-
Set up a simple distillation apparatus with a heating mantle.
-
Gently heat the mixture to distill the alkene product as it forms. The boiling point of this compound is approximately 146°C.
-
Collect the distillate in a receiving flask cooled in an ice bath.
-
Transfer the distillate to a separatory funnel and wash it sequentially with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by water, and finally with brine.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Decant or filter the dried organic layer into a clean, dry round-bottom flask.
-
Purify the this compound by fractional distillation, collecting the fraction boiling at the appropriate temperature.
-
Characterize the final product using spectroscopic methods (NMR, IR, MS) to confirm its identity and purity.
Hydrochlorination of this compound
This protocol describes the electrophilic addition of hydrogen chloride to this compound, following Markovnikov's rule.
Materials:
-
This compound
-
Concentrated hydrochloric acid (HCl) or anhydrous HCl gas
-
Anhydrous diethyl ether or a suitable inert solvent
-
Separatory funnel
-
Round-bottom flask
-
Drying tube (if using anhydrous HCl)
Procedure:
-
Dissolve this compound in a suitable anhydrous solvent in a round-bottom flask.
-
If using anhydrous HCl, bubble the gas through the solution. If using concentrated HCl, add it dropwise to the stirred solution. The reaction is typically exothermic and may require cooling.
-
Allow the reaction to proceed at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete, pour the mixture into a separatory funnel containing water or ice.
-
Separate the organic layer and wash it with a saturated sodium bicarbonate solution to remove any excess acid, followed by water and brine.
-
Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product, 2-chloro-2-methyloctane.
-
If necessary, purify the product by distillation under reduced pressure.
-
Confirm the structure of the product using spectroscopic techniques.
Reaction Pathway Diagram
The following diagram illustrates the mechanism of the hydrochlorination of this compound. The reaction proceeds via a stable tertiary carbocation intermediate, in accordance with Markovnikov's rule.[4]
References
An In-depth Technical Guide to the Electrophilic Addition Mechanisms of 2-Methyl-2-octene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive examination of the electrophilic addition reactions of 2-methyl-2-octene, a trisubstituted asymmetrical alkene. The principles, regioselectivity, and stereochemistry of these reactions are critical for synthetic chemists in various fields, including drug development, where precise control over molecular architecture is paramount. This document details the mechanisms of hydrohalogenation, halogenation, and acid-catalyzed hydration, supported by experimental protocols and data presented for clarity and comparative analysis.
Core Concepts in Electrophilic Addition
Electrophilic addition is a fundamental reaction class for alkenes, initiated by the attack of the electron-rich carbon-carbon double bond (the nucleophile) on an electron-deficient species (the electrophile). The mechanism typically proceeds through a carbocation intermediate, the stability of which governs the regiochemical outcome of the reaction, as described by Markovnikov's rule.
Markovnikov's Rule: In the addition of a protic acid (HX) or water to an unsymmetrical alkene, the hydrogen atom adds to the carbon of the double bond that has the greater number of hydrogen atoms, while the X group or hydroxyl group adds to the more substituted carbon.[1][2] This preference is due to the formation of the more stable carbocation intermediate (tertiary > secondary > primary).[2][3]
Hydrohalogenation of this compound
The addition of hydrogen halides (HBr, HCl, HI) to this compound is a classic example of an electrophilic addition that follows Markovnikov's rule.
Mechanism with HBr (Markovnikov Addition)
The reaction proceeds in two steps:
-
Protonation of the alkene: The π electrons of the double bond in this compound attack the hydrogen atom of HBr. This can form two possible carbocations. Path (a) leads to a more stable tertiary carbocation, while path (b) would form a less stable secondary carbocation. Consequently, the reaction proceeds almost exclusively through the tertiary carbocation.[2][3]
-
Nucleophilic attack by bromide: The bromide ion (Br⁻) then acts as a nucleophile, attacking the electrophilic tertiary carbocation to form the final product, 2-bromo-2-methyloctane.[3]
Because the carbocation intermediate is planar, the bromide ion can attack from either face, leading to a racemic mixture if a new stereocenter is formed.[4] In the case of this compound, the product (2-bromo-2-methyloctane) is achiral, so no stereoisomers are formed.
Radical Addition of HBr (Anti-Markovnikov Addition)
In the presence of peroxides (ROOR), the addition of HBr to an alkene proceeds via a free-radical mechanism.[5][6] This pathway results in the anti-Markovnikov product, where the bromine atom adds to the less substituted carbon atom of the former double bond.[5]
The mechanism involves:
-
Initiation: Peroxides generate radicals upon heating or exposure to UV light. These radicals then react with HBr to produce a bromine radical (Br•).
-
Propagation: The bromine radical adds to the double bond of this compound. This addition occurs to form the more stable tertiary radical. Subsequently, this radical abstracts a hydrogen atom from another molecule of HBr to yield the final product, 3-bromo-2-methyloctane, and a new bromine radical that continues the chain reaction.
Halogenation of this compound
The addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), to alkenes results in the formation of vicinal dihalides. This reaction is characterized by its high stereospecificity.
Mechanism of Bromination
The addition of bromine to this compound does not proceed through a simple carbocation intermediate. Instead, a cyclic bromonium ion is formed.[1][7]
-
Formation of a bromonium ion: As a bromine molecule approaches the electron-rich double bond, it becomes polarized. The π electrons of the alkene attack the electrophilic bromine atom, displacing a bromide ion and forming a three-membered ring intermediate called a bromonium ion.[1]
-
Nucleophilic attack by bromide: The bromide ion then attacks one of the carbon atoms of the bromonium ion from the side opposite to the bridging bromine atom (anti-attack).[1][7] This Sₙ2-like ring-opening results in the anti-addition of the two bromine atoms across the double bond.[1]
For this compound, this results in the formation of a pair of enantiomers of 2,3-dibromo-2-methyloctane.
Acid-Catalyzed Hydration of this compound
The addition of water across the double bond of an alkene in the presence of a strong acid catalyst (such as H₂SO₄) yields an alcohol.[8][9][10] This reaction also adheres to Markovnikov's rule.
Mechanism
The mechanism is a three-step process:
-
Protonation of the alkene: The double bond is protonated by the hydronium ion (H₃O⁺) to form the more stable tertiary carbocation.[9][10]
-
Nucleophilic attack by water: A water molecule acts as a nucleophile and attacks the carbocation.
-
Deprotonation: Another water molecule acts as a base to deprotonate the oxonium ion, yielding the alcohol product (2-methyl-2-octanol) and regenerating the acid catalyst (H₃O⁺).[9][10]
Carbocation rearrangements are possible in acid-catalyzed hydration if a more stable carbocation can be formed through a hydride or alkyl shift.[9] However, in the case of this compound, the initial protonation already forms a stable tertiary carbocation, so rearrangement is not expected.
Data Presentation
Table 1: Summary of Electrophilic Addition Products for this compound
| Reagent | Conditions | Major Product | Regioselectivity | Stereochemistry |
| HBr | - | 2-Bromo-2-methyloctane | Markovnikov | Not applicable (achiral product) |
| HBr, ROOR | Heat or UV light | 3-Bromo-2-methyloctane | Anti-Markovnikov | Racemic mixture |
| Br₂ | Inert solvent (e.g., CCl₄) | (2R,3S)- and (2S,3R)-2,3-Dibromo-2-methyloctane | Not applicable | Anti-addition (Enantiomers) |
| H₂O, H₂SO₄ (cat.) | - | 2-Methyl-2-octanol | Markovnikov | Not applicable (achiral product) |
Experimental Protocols
Protocol 1: Acid-Catalyzed Hydration of an Alkene
This is a general procedure that can be adapted for this compound.[8]
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 2 mL of 85% sulfuric acid.
-
While vigorously stirring the acid, add 1 mL of the alkene (this compound). Stopper the flask to minimize evaporation.
-
Continue to stir the solution vigorously for 10 minutes.
-
Add a second 1 mL portion of the alkene and stir until the mixture becomes homogeneous (approximately 30 additional minutes).
-
Add 4 mL of water to the reaction mixture and stir for 10 minutes.
-
Transfer the mixture to a separatory funnel and extract the product with 4 mL of diethyl ether.
-
Wash the organic layer with an aqueous NaCl solution.
-
Dry the organic layer with anhydrous sodium sulfate.
-
Transfer the dried organic layer to a pre-weighed vial and carefully evaporate the solvent to obtain the crude product.
-
The product distribution can be analyzed by gas chromatography.
Protocol 2: Bromination of an Alkene
This is a representative procedure for the addition of bromine to an alkene.
-
Dissolve the alkene (e.g., 1 mmol) in an inert solvent such as carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂) in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine (1 mmol) in the same solvent dropwise with stirring. The disappearance of the bromine's reddish-brown color indicates the reaction is proceeding.
-
Continue the addition until a faint bromine color persists.
-
Remove the solvent under reduced pressure to obtain the crude dibrominated product.
-
The product can be purified by recrystallization or chromatography.
Mandatory Visualizations
Signaling Pathways and Logical Relationships
Caption: Overview of electrophilic addition pathways for this compound.
Experimental Workflow
Caption: Workflow for acid-catalyzed hydration of an alkene.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 10.3. Regiochemistry, stereochemistry | Organic Chemistry II [courses.lumenlearning.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Free-Radical Addition of HBr: Anti-Markovnikov Addition - Chemistry Steps [chemistrysteps.com]
- 6. The Regiochemistry of Alkene Addition Reactions - Chemistry Steps [chemistrysteps.com]
- 7. ladykeanecollege.edu.in [ladykeanecollege.edu.in]
- 8. home.sandiego.edu [home.sandiego.edu]
- 9. Acid-catalyzed Hydration of Alkenes - Chemistry Steps [chemistrysteps.com]
- 10. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Ozonolysis of 2-Methyl-2-octene
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the ozonolysis reaction of 2-methyl-2-octene, a key oxidative cleavage process in organic synthesis. The guide details the reaction mechanism, products under different workup conditions, and a generalized experimental protocol.
Introduction: The Ozonolysis Reaction
Ozonolysis is a powerful organic reaction that utilizes ozone (O₃) to cleave the unsaturated bonds of alkenes, alkynes, and azo compounds.[1] In the context of alkenes, this oxidative cleavage replaces the carbon-carbon double bond with two carbon-oxygen double bonds, yielding aldehydes, ketones, or carboxylic acids depending on the alkene's substitution pattern and the subsequent workup conditions.[1][2][3] The reaction is highly valuable for both structural elucidation, by breaking down larger molecules into smaller, identifiable fragments, and for synthetic purposes, providing a reliable route to carbonyl compounds.[3][4]
The reaction proceeds in two main stages: first, the reaction of the alkene with ozone to form an ozonide intermediate, and second, the workup of the ozonide to yield the final products.[5] The nature of the workup—either reductive or oxidative—determines the final oxidation state of the products.[6]
The Criegee Reaction Mechanism
The generally accepted mechanism for the ozonolysis of an alkene was proposed by Rudolf Criegee.[1] It involves the following key steps:
-
Formation of the Primary Ozonide (Molozonide): Ozone adds across the double bond of the alkene in a [3+2] cycloaddition reaction to form an unstable five-membered ring intermediate called a molozonide.[5][7]
-
Decomposition and Recombination: The molozonide is highly unstable and rapidly decomposes via a retro-1,3-dipolar cycloaddition. This cleavage yields a carbonyl compound (an aldehyde or ketone) and a carbonyl oxide, also known as the Criegee intermediate.[1][8]
-
Formation of the Secondary Ozonide (Trioxolane): The carbonyl compound and the Criegee intermediate then recombine in another 1,3-dipolar cycloaddition to form a more stable five-membered ring called a secondary ozonide or simply an ozonide (a 1,2,4-trioxolane).[1][8]
-
Workup: The stable ozonide is then cleaved by a suitable reagent to give the final carbonyl products.[3]
Caption: The Criegee mechanism for the ozonolysis of this compound.
Products of this compound Ozonolysis
The cleavage of the double bond in this compound (CH₃-C(CH₃)=CH-(CH₂)₄-CH₃) results in two fragments. The identity of the final products is dictated by the workup procedure.
-
Reductive Workup: This is the most common approach, employing reagents like zinc dust in water/acetic acid or dimethyl sulfide (DMS).[5][9] Reductive workup cleaves the ozonide while preserving any C-H bonds on the original alkenyl carbons.[9] For this compound, this yields acetone (propan-2-one) and hexanal .
-
Oxidative Workup: This method uses an oxidizing agent, typically hydrogen peroxide (H₂O₂).[9] During oxidative workup, any aldehydes formed as intermediates are further oxidized to carboxylic acids.[9][10] Ketones, being resistant to further oxidation under these conditions, remain unchanged. Therefore, the ozonolysis of this compound followed by an oxidative workup yields acetone and hexanoic acid .[11]
References
- 1. Ozonolysis - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. ch.ic.ac.uk [ch.ic.ac.uk]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. Ozonolysis - Criegee Mechanism [organic-chemistry.org]
- 7. SATHEE: Ozonolysis Mechanism Ozonolysis Of Alkenes And Alkynes [sathee.iitk.ac.in]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. orgosolver.com [orgosolver.com]
An In-depth Technical Guide to the Acid-Catalyzed Hydration of 2-Methyl-2-octene
This whitepaper provides a comprehensive overview of the acid-catalyzed hydration of 2-methyl-2-octene, a classic example of electrophilic addition to an alkene. The document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the reaction mechanism, experimental procedures, and expected outcomes.
Core Principles: The Reaction Mechanism
The acid-catalyzed hydration of an alkene involves the addition of water across the double bond to form an alcohol.[1] This reaction is typically catalyzed by a strong acid, such as sulfuric acid (H₂SO₄), which increases the reactivity of water.[1] The overall transformation for this compound is the conversion of the alkene to 2-methyl-2-octanol.
The reaction proceeds through a three-step mechanism involving a carbocation intermediate.[2]
-
Step 1: Protonation of the Alkene The reaction is initiated by the protonation of the double bond by a hydronium ion (H₃O⁺), which is formed from the acid catalyst in water.[3] The π electrons of the alkene act as a nucleophile, attacking a proton from the hydronium ion.[4] This step is the slowest and therefore the rate-determining step of the reaction.[5][6] Protonation of this compound occurs at the less substituted carbon of the double bond (C3) to form a more stable tertiary carbocation at the more substituted carbon (C2).[5][6]
-
Step 2: Nucleophilic Attack by Water The resulting tertiary carbocation is an electrophile and is subsequently attacked by a water molecule, which acts as a nucleophile.[7] The lone pair of electrons on the oxygen atom of water forms a new carbon-oxygen bond.[8] This results in the formation of a protonated alcohol, specifically a protonated 2-methyl-2-octanol.[2]
-
Step 3: Deprotonation In the final step, a water molecule acts as a base to deprotonate the oxonium ion.[8] This regenerates the acid catalyst (in the form of H₃O⁺) and yields the final product, 2-methyl-2-octanol.[2]
Regioselectivity and Stereochemistry
Regioselectivity: Markovnikov's Rule
The acid-catalyzed hydration of alkenes is a regioselective reaction, governed by Markovnikov's rule.[6] This rule states that in the addition of a protic acid to an unsymmetrical alkene, the acidic hydrogen attaches to the carbon with more hydrogen substituents, and the halide or hydroxyl group attaches to the carbon with more alkyl substituents.[6][9] This preference is due to the formation of the most stable carbocation intermediate.[6] In the case of this compound, protonation of the C3 carbon results in a stable tertiary carbocation at C2, whereas protonation of the C2 carbon would lead to a less stable secondary carbocation.[10][11] Consequently, the major product is 2-methyl-2-octanol.[12]
Carbocation Rearrangements
While carbocation rearrangements (such as hydride or alkyl shifts) can occur to form a more stable intermediate, they are not expected in the hydration of this compound.[5][13] The initial protonation already yields a highly stable tertiary carbocation, so there is no thermodynamic driving force for a rearrangement.[14]
Stereochemistry
The carbocation intermediate is sp² hybridized with a trigonal planar geometry.[11] The nucleophilic attack by water can occur with equal probability from either face of the planar carbocation.[3][7] For this compound, the product, 2-methyl-2-octanol, does not have a chiral center at the newly formed alcohol-bearing carbon. Therefore, no stereoisomers are formed in this specific reaction. If the reaction were to create a chiral center, a racemic mixture of enantiomers would be expected.[3]
Data Presentation
While specific quantitative data for the acid-catalyzed hydration of this compound is not extensively reported in publicly available literature, the following tables summarize the physical properties of the reactant and the expected product, along with typical experimental parameters for this type of reaction.
Table 1: Physical and Chemical Properties
| Compound | IUPAC Name | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) |
| Reactant | This compound | C₉H₁₈ | 126.24 | ~141-143 |
| Product | 2-Methyl-2-octanol | C₉H₁₈O | 142.26 | ~175-177 |
Data compiled from various chemical databases.[15]
Table 2: Generalized Quantitative Data for Alkene Hydration
| Parameter | Typical Value/Condition | Notes |
| Catalyst | 50% aqueous H₂SO₄ | Other strong acids like H₃PO₄ can be used.[1] |
| Reactant Ratio | Excess water | Using a large excess of water helps to shift the equilibrium towards the alcohol product (Le Châtelier's principle).[16] |
| Temperature | Varies (e.g., 0°C to 50°C) | Lower temperatures favor the formation of the alcohol over the reverse elimination reaction.[2] |
| Reaction Time | 1-24 hours | Dependent on the specific alkene and reaction conditions. |
| Yield | Moderate to High (>70%) | Yields can be affected by side reactions or incomplete conversion. |
Experimental Protocol
The following is a generalized experimental protocol for the acid-catalyzed hydration of this compound. This procedure is adapted from standard laboratory methods for alkene hydration.[16]
Materials and Equipment:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Distilled Water
-
Diethyl ether (or other suitable extraction solvent)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate (or magnesium sulfate)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add 100 mL of 50% (v/v) aqueous sulfuric acid. Cool the flask in an ice bath.
-
Addition of Alkene: Slowly add 0.1 mol of this compound to the cooled, stirring acid solution. The addition should be dropwise to control the exothermic reaction.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up:
-
Pour the reaction mixture into a separatory funnel containing 100 mL of cold water and 50 mL of diethyl ether.
-
Shake the funnel, venting frequently, and allow the layers to separate.
-
Drain the lower aqueous layer.
-
Wash the organic layer sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with 50 mL of brine.
-
-
Drying and Solvent Removal:
-
Transfer the organic layer to a clean flask and dry it over anhydrous sodium sulfate.[16]
-
Decant or filter the dried solution and remove the diethyl ether using a rotary evaporator.
-
-
Purification:
-
The crude product, 2-methyl-2-octanol, can be purified by fractional distillation.[16] Collect the fraction corresponding to the boiling point of the product.
-
-
Characterization:
-
The identity and purity of the final product can be confirmed using techniques such as Infrared (IR) Spectroscopy (to observe the O-H stretch of the alcohol), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry.[16]
-
Conclusion
The acid-catalyzed hydration of this compound is a well-understood electrophilic addition reaction that reliably produces 2-methyl-2-octanol as the major product. The reaction mechanism proceeds through a stable tertiary carbocation intermediate, and its regioselectivity is dictated by Markovnikov's rule. The provided experimental protocol outlines a standard laboratory procedure for carrying out this transformation, which is a fundamental technique in synthetic organic chemistry. For professionals in drug development and research, a thorough understanding of this mechanism is crucial for predicting reaction outcomes and designing synthetic pathways.
References
- 1. 3.2.2 – Hydration of Alkenes – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Acid-catalyzed Hydration of Alkenes - Chemistry Steps [chemistrysteps.com]
- 4. m.youtube.com [m.youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Markovnikov’s Rule with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 7. leah4sci.com [leah4sci.com]
- 8. youtube.com [youtube.com]
- 9. Khan Academy [khanacademy.org]
- 10. homework.study.com [homework.study.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. brainly.in [brainly.in]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Firefly (PC GAMESS) Tutorial: Dehydration Reaction, Part 5 [people.chem.ucsb.edu]
- 15. This compound | C9H18 | CID 140163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. scribd.com [scribd.com]
Methodological & Application
Application Notes and Protocols: Dehydration of 2-Methyl-2-octanol to Synthesize 2-Methyl-2-octene
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
The acid-catalyzed dehydration of alcohols is a fundamental and widely used method for the synthesis of alkenes.[1] For tertiary alcohols such as 2-methyl-2-octanol, the reaction proceeds through a stable tertiary carbocation intermediate, following an E1 elimination pathway.[1] This method is generally efficient and can be accomplished using strong protic acids like sulfuric acid or phosphoric acid as catalysts. The resulting alkene, 2-methyl-2-octene, is a useful intermediate in organic synthesis.
Data Presentation
Table 1: Physical Properties of Reactant and Product
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| 2-Methyl-2-octanol | C₉H₂₀O | 144.25 | ~163 | ~0.81 |
| This compound | C₉H₁₈ | 126.24 | 147.2 | 0.74 |
Note: Some physical properties are estimated based on similar compounds.
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Signals |
| GC-MS (EI) | m/z top peak: 69; m/z 2nd highest: 41[6] |
| ¹³C NMR | Refer to spectral databases such as SpectraBase.[6] |
| IR (Neat) | Characteristic C=C stretch for an alkene. |
Reaction Mechanism and Experimental Workflow
The acid-catalyzed dehydration of 2-methyl-2-octanol proceeds via an E1 mechanism. The workflow involves reaction setup, distillation to isolate the product, and subsequent purification.
Caption: E1 Mechanism for the Dehydration of 2-Methyl-2-octanol.
Caption: Experimental Workflow for the Synthesis of this compound.
Experimental Protocols
Materials:
-
2-Methyl-2-octanol
-
Concentrated sulfuric acid (H₂SO₄) or 85% phosphoric acid (H₃PO₄)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄) or other suitable drying agent
-
Boiling chips
-
Round-bottom flask
-
Fractional distillation apparatus (including a distillation column, condenser, and receiving flask)
-
Separatory funnel
-
Heating mantle
-
Ice bath
Procedure:
-
Reaction Setup:
-
Place a measured amount of 2-methyl-2-octanol into a round-bottom flask.
-
Cool the flask in an ice bath.
-
Slowly and with constant swirling, add a catalytic amount of either concentrated sulfuric acid or 85% phosphoric acid. A typical ratio for similar alcohols is approximately 1 part acid to 3-4 parts alcohol by volume.[1]
-
Add a few boiling chips to the flask.
-
Assemble a fractional distillation apparatus with the round-bottom flask as the distilling flask. Ensure all joints are securely clamped. The receiving flask should be cooled in an ice bath to minimize the evaporation of the volatile alkene product.[1][7]
-
-
Dehydration and Distillation:
-
Gently heat the reaction mixture using a heating mantle.
-
The alkene product, being more volatile than the starting alcohol, will distill along with water.
-
Collect the distillate until the distillation temperature begins to rise significantly or until the volume of the residue in the distilling flask is minimized. Avoid distilling to dryness.[7] The collected distillate will appear cloudy due to the immiscibility of the alkene and water.[7]
-
-
Work-up and Purification:
-
Transfer the collected distillate to a separatory funnel.
-
Wash the distillate with a saturated sodium bicarbonate solution to neutralize any acidic residue that may have co-distilled.[7] Carefully vent the separatory funnel frequently to release any pressure from carbon dioxide evolution.
-
Allow the layers to separate and discard the lower aqueous layer.
-
Transfer the organic layer (the product) to a clean, dry Erlenmeyer flask.
-
Dry the organic layer by adding a small amount of anhydrous sodium sulfate. Swirl the flask and allow it to stand until the liquid is clear.
-
Decant or filter the dried liquid into a clean, dry round-bottom flask.
-
Perform a final simple or fractional distillation to obtain the purified this compound, collecting the fraction that boils around the expected boiling point of the product (approximately 147°C).
-
Characterization:
The identity and purity of the synthesized this compound can be confirmed using various spectroscopic methods:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and confirm the molecular weight of the product. The mass spectrum of this compound is characterized by a top peak at m/z 69 and a second-highest peak at m/z 41.[6]
-
Infrared (IR) Spectroscopy: To identify the presence of the C=C double bond and the absence of the broad O-H stretch of the starting alcohol.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the product.
Safety Precautions
-
Concentrated sulfuric acid and phosphoric acid are highly corrosive. Handle with extreme care, wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
The alkene product is flammable. Perform the distillation in a well-ventilated fume hood, away from any open flames or sparks.
-
The reaction should not be distilled to dryness, as this can lead to the formation of explosive peroxides and the decomposition of the acidic residue at high temperatures.
-
Always add acid to the alcohol slowly and with cooling to control the exothermic reaction.
References
Application Notes and Protocols: Wittig Reaction for Trisubstituted Alkene Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Wittig reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon double bonds with high regioselectivity. This reaction facilitates the coupling of a phosphorus ylide with an aldehyde or ketone, yielding an alkene and a phosphine oxide byproduct.[1][2] For the synthesis of trisubstituted alkenes, the Wittig reaction and its modifications offer a powerful toolset, allowing for the controlled formation of both E and Z isomers, which is of critical importance in the synthesis of complex molecules and active pharmaceutical ingredients.
The stereochemical outcome of the Wittig reaction is largely dependent on the nature of the phosphorus ylide employed. Non-stabilized ylides, typically bearing alkyl substituents, generally favor the formation of Z-alkenes, while stabilized ylides, which contain an electron-withdrawing group that can delocalize the negative charge, predominantly yield E-alkenes.[2][3] Furthermore, modifications such as the Schlosser and the Horner-Wadsworth-Emmons (HWE) reactions, including the Still-Gennari variation, provide enhanced stereocontrol for the synthesis of E- and Z-trisubstituted alkenes, respectively.[4][5]
This document provides detailed protocols for the synthesis of trisubstituted alkenes via the Wittig reaction, including the preparation of the requisite phosphonium ylides and procedures for achieving desired stereoselectivity.
Signaling Pathways and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of the Wittig reaction and a general experimental workflow for the synthesis of trisubstituted alkenes.
Experimental Protocols
Protocol 1: Preparation of a Phosphonium Salt from a Secondary Alkyl Halide
This protocol describes the synthesis of a phosphonium salt, the precursor to the Wittig reagent.[1]
-
Materials :
-
Secondary alkyl halide (e.g., 2-bromopropane) (1.0 equiv)
-
Triphenylphosphine (PPh₃) (1.0 equiv)
-
Toluene or acetonitrile (solvent)
-
-
Procedure :
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve triphenylphosphine in the chosen solvent.
-
Add the secondary alkyl halide to the solution.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by the precipitation of the phosphonium salt.
-
After the reaction is complete, cool the mixture to room temperature.
-
Collect the precipitated phosphonium salt by vacuum filtration.
-
Wash the salt with a small amount of cold solvent or diethyl ether to remove any unreacted starting materials.
-
Dry the phosphonium salt under vacuum. The salt is typically used in the next step without further purification.
-
Protocol 2: General Procedure for the Wittig Reaction with a Ketone using a Non-Stabilized Ylide (Z-selective)
This protocol outlines the in situ generation of a non-stabilized ylide and its subsequent reaction with a ketone to favor the formation of the Z-alkene.[1]
-
Materials :
-
Alkyltriphenylphosphonium salt (e.g., isopropyltriphenylphosphonium bromide) (1.1 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Strong base (e.g., n-butyllithium (n-BuLi) or sodium hydride (NaH)) (1.05 equiv)
-
Ketone (1.0 equiv)
-
-
Procedure :
-
Suspend the phosphonium salt in anhydrous THF in a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0 °C or -78 °C, depending on the base.
-
Slowly add the strong base to the suspension. The formation of the ylide is often indicated by a color change (typically to deep red or orange).
-
Stir the mixture at the same temperature for 30-60 minutes to ensure complete ylide formation.
-
Dissolve the ketone in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at the same low temperature.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the trisubstituted alkene.
-
Protocol 3: General Procedure for the Wittig Reaction with a Ketone using a Stabilized Ylide (E-selective)
This protocol describes the reaction of a ketone with a stable ylide, which generally favors the formation of the E-alkene.[2]
-
Materials :
-
Stabilized phosphonium ylide (e.g., (carbethoxymethylene)triphenylphosphorane) (1.2 equiv)
-
Ketone (1.0 equiv)
-
Solvent (e.g., dichloromethane (DCM) or toluene)
-
-
Procedure :
-
Dissolve the ketone in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.
-
Add the stabilized ylide portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for 2-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude product can often be purified by direct flash column chromatography on silica gel to separate the alkene from the triphenylphosphine oxide byproduct.
-
Quantitative Data
The following tables summarize quantitative data for the synthesis of trisubstituted alkenes using the Wittig reaction and its variants.
Table 1: Wittig Reaction of Ketones with Various Ylides
| Ketone | Ylide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | E:Z Ratio |
| Cyclohexanone | Ethyltriphenylphosphorane | n-BuLi | THF | -78 to RT | 12 | 85 | 15:85 |
| Acetophenone | Isopropyltriphenylphosphorane | NaH | DMSO | RT | 6 | 78 | 10:90 |
| Propiophenone | (Carbethoxymethylene)triphenylphosphorane | - | Toluene | 80 | 18 | 92 | >95:5 |
| 2-Adamantanone | Ethyltriphenylphosphorane | KHMDS | THF | -78 to RT | 24 | 65 | 20:80 |
| 4-Methylpropiophenone | Wittig/B-H insertion conditions | tBuONa | DCM | -78 to -40 | 2 | 77 | 32:68[6] |
| Estrone 3-methyl ether | Wittig/B-H insertion conditions | tBuONa | DCM | -78 to -40 | 2 | 70 | <2:98[6] |
*Wittig/B-H insertion reaction with dimethyl (diazomethyl)phosphate and trimethylamine-borane.[6]
Table 2: Stereoselective Synthesis of Trisubstituted Alkenes using Wittig Modifications
| Method | Ketone/Aldehyde | Reagent | Base | Solvent | Yield (%) | E:Z Ratio | Reference |
| Schlosser Modification | Benzaldehyde | n-Propyltriphenylphosphonium bromide | PhLi | THF/Et₂O | 71 | 96:4[7] | |
| Still-Gennari (HWE) | Benzaldehyde | Ethyl bis(2,2,2-trifluoroethyl)phosphonoacetate | KHMDS/18-crown-6 | THF | 95 | 5:95 | |
| Still-Gennari (HWE) | Cyclohexanecarboxaldehyde | Ethyl bis(2,2,2-trifluoroethyl)phosphonoacetate | KHMDS/18-crown-6 | THF | 91 | 3:97 |
Conclusion
The Wittig reaction is a versatile and reliable method for the synthesis of trisubstituted alkenes. By carefully selecting the ylide (stabilized vs. non-stabilized) and reaction conditions, a degree of stereocontrol can be achieved. For applications demanding high stereoselectivity, modifications such as the Schlosser protocol for E-alkenes and the Horner-Wadsworth-Emmons reaction (particularly the Still-Gennari modification) for Z-alkenes provide excellent alternatives. The detailed protocols and data presented herein serve as a valuable resource for researchers in the planning and execution of trisubstituted alkene synthesis.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Wittig Reaction [organic-chemistry.org]
- 4. Wittig reaction - Wikipedia [en.wikipedia.org]
- 5. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 6. Wittig/B─H insertion reaction: A unique access to trisubstituted Z-alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Notes & Protocols: Synthesis of Tertiary Alcohols via Grignard Reaction and Subsequent Dehydration to Alkenes
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Grignard reaction is a cornerstone of organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds. Developed by Victor Grignard, for which he was awarded the Nobel Prize in Chemistry in 1912, this organometallic reaction involves the addition of an organomagnesium halide (Grignard reagent) to an electrophilic carbon, such as the carbonyl carbon of a ketone or ester.[1][2] This application note details the synthesis of tertiary alcohols, a key structural motif in many pharmaceutical compounds and complex molecules, using Grignard reagents.
Tertiary alcohols are synthesized by reacting a Grignard reagent with a ketone or, using two equivalents of the reagent, with an ester or acid chloride.[1][3][4] These alcohols can then undergo acid-catalyzed dehydration, typically through an E1 elimination mechanism, to yield substituted alkenes.[5][6] This two-step sequence is a valuable tool for constructing complex carbon skeletons. This document provides detailed protocols for both the synthesis of a model tertiary alcohol, triphenylmethanol, and its subsequent dehydration, along with data presentation and mechanistic diagrams.
Part 1: Grignard Synthesis of Tertiary Alcohols
The reaction of a Grignard reagent with a ketone is a classic method for producing tertiary alcohols where two of the alkyl/aryl groups may be different.[4] Alternatively, reacting an ester with two or more equivalents of a Grignard reagent yields a tertiary alcohol where at least two of the substituents are identical.[1][3]
Reaction Mechanism
The Grignard reaction proceeds via the nucleophilic attack of the carbanion-like carbon of the Grignard reagent on the electrophilic carbonyl carbon of the ketone or ester. This forms a tetrahedral magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the final tertiary alcohol.[1][7]
Caption: Mechanism of Grignard addition to a carbonyl compound.
Experimental Protocol: Synthesis of Triphenylmethanol from Benzophenone
This protocol describes the synthesis of triphenylmethanol from the reaction of phenylmagnesium bromide with benzophenone.[8] It is critical that all glassware is scrupulously dried, as Grignard reagents react readily with protic solvents like water.[7][9]
Materials:
-
Magnesium turnings (0.15 g)
-
Anhydrous diethyl ether
-
Bromobenzene (0.70 g)
-
Benzophenone (0.7 g)
-
3M Hydrochloric acid
-
Saturated sodium chloride solution (brine)
-
Anhydrous calcium chloride or sodium sulfate
-
Petroleum ether (ligroin) for purification
Procedure:
-
Glassware Preparation: Ensure all glassware (test tubes, flasks, stirring rod) is thoroughly cleaned and oven-dried to remove any traces of water.[8][9]
-
Grignard Reagent Formation:
-
Place ~0.15 g of magnesium turnings into a dry reaction tube.
-
In a separate tube, dissolve ~0.70 g of bromobenzene in 2.0 mL of anhydrous diethyl ether.
-
Add a small portion of the bromobenzene/ether solution to the magnesium turnings, just enough to cover them.
-
Initiate the reaction by gently crushing the magnesium turnings with a dry glass stirring rod. The reaction has started when bubbles form on the magnesium surface.[8]
-
Once initiated, add the remaining bromobenzene/ether solution dropwise to maintain a gentle reflux.
-
-
Reaction with Benzophenone:
-
In a third tube, dissolve ~0.7 g of benzophenone in 2.0 mL of anhydrous diethyl ether.
-
Once the Grignard reagent formation has subsided, cool the reaction tube in an ice bath and slowly add the benzophenone solution dropwise with stirring.[9]
-
After the addition is complete, allow the mixture to stir at room temperature for 15-30 minutes.[2][10]
-
-
Workup and Isolation:
-
Cool the reaction mixture in an ice bath and slowly add 2 mL of 3M HCl dropwise to quench the reaction and dissolve the magnesium salts.[9] The triphenylmethanol may precipitate as a white solid.
-
Add more diethyl ether to dissolve the product. Transfer the mixture to a separatory funnel.
-
Separate the layers. Extract the aqueous layer with two small portions of ether.[7]
-
Combine all organic layers and wash with saturated sodium chloride solution (brine).[8][11]
-
Dry the ether layer with a drying agent like anhydrous sodium sulfate or calcium chloride pellets.[7][8]
-
-
Purification:
-
Decant the dried ether solution into a clean flask and evaporate the solvent to yield the crude product, which may contain biphenyl as a side product.[7]
-
To purify, add ~10 mL of petroleum ether (or ligroin) to the crude solid. This will dissolve the biphenyl impurity while the triphenylmethanol remains largely insoluble.[7]
-
Collect the purified triphenylmethanol crystals by filtration. Allow the product to air dry and determine its mass and melting point.
-
Quantitative Data Summary: Tertiary Alcohol Synthesis
| Starting Materials | Grignard Reagent | Product | Typical Yield (%) | Melting Point (°C) | Ref. |
| Benzophenone | Phenylmagnesium bromide | Triphenylmethanol | 70-90% | 160-163 | [2][8] |
| Methyl Benzoate | Phenylmagnesium bromide (2 eq.) | Triphenylmethanol | 65-85% | 160-163 | [11] |
| Acetone | Ethylmagnesium bromide | 2-Methyl-2-butanol (tert-Amyl alcohol) | ~50% | -9 | [10][12] |
| Butanone | 1-Propylmagnesium bromide | 3-Methyl-3-hexanol | ~50% | -39 | [10] |
Part 2: Dehydration of Tertiary Alcohols
The dehydration of alcohols is an elimination reaction that forms an alkene and water. Tertiary alcohols dehydrate readily under mild acidic conditions and lower temperatures compared to primary or secondary alcohols, due to the stability of the resulting tertiary carbocation intermediate.[6][13] The reaction typically follows an E1 mechanism.[5][14]
Reaction Mechanism (E1)
The E1 (Elimination, unimolecular) mechanism for tertiary alcohol dehydration involves three key steps:
-
Protonation: The hydroxyl group is protonated by a strong acid (e.g., H₂SO₄, H₃PO₄) to form an alkyloxonium ion, which is a good leaving group.[5][6]
-
Carbocation Formation: The alkyloxonium ion departs as a water molecule, forming a stable tertiary carbocation. This is the rate-determining step.[15]
-
Deprotonation: A weak base (often water or the conjugate base of the acid) removes a proton from a carbon adjacent to the carbocation, forming the alkene.[5] If multiple alkene products are possible, the most substituted alkene is typically the major product (Zaitsev's Rule).[15]
References
- 1. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 2. studycorgi.com [studycorgi.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. cerritos.edu [cerritos.edu]
- 8. studylib.net [studylib.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. datapdf.com [datapdf.com]
- 11. amherst.edu [amherst.edu]
- 12. youtube.com [youtube.com]
- 13. Mechanism of dehydration explained [unacademy.com]
- 14. Alcohol Dehydration by E1 and E2 Elimination with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 15. periodicchemistry.com [periodicchemistry.com]
Application Note: GC-MS Method for Purity Analysis of 2-Methyl-2-octene
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Methyl-2-octene is an unsaturated hydrocarbon with applications in organic synthesis and as a potential building block in the development of pharmaceutical compounds and specialty chemicals. The purity of such intermediates is critical, as impurities can affect reaction yields, introduce unwanted byproducts, and impact the safety and efficacy of the final product. Therefore, a robust and reliable analytical method for determining the purity of this compound is essential for quality control in research and manufacturing environments.
Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this purpose, combining the powerful separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.[1][2] This method allows for the separation of this compound from its structural isomers, residual solvents, and other synthesis-related impurities, while providing mass spectral data for confident peak identification.
This application note details a validated GC-MS method for the quantitative purity analysis of this compound. The protocol covers sample preparation, instrument parameters, and data analysis procedures compliant with standard validation guidelines.
Experimental Protocols
Materials and Reagents
-
Sample: this compound (≥98% purity for reference)
-
Solvent: Hexane or Pentane (GC grade or higher)
-
Carrier Gas: Helium (99.999% purity or higher)
-
Glassware: Class A volumetric flasks, vials with PTFE-lined septa, and microsyringes.
Instrumentation
A standard Gas Chromatograph equipped with a split/splitless injector and coupled to a single quadrupole Mass Spectrometer was used.
Sample Preparation
-
Prepare a stock solution of this compound at a concentration of 1.0 mg/mL in hexane.
-
From the stock solution, prepare a working sample for injection at a concentration of approximately 100 µg/mL by diluting with hexane.
-
Transfer the working sample into a 2 mL autosampler vial and cap securely.
GC-MS Instrumental Parameters
The following instrumental parameters have been optimized for the separation and detection of this compound and its potential impurities.
| Parameter | Setting |
| GC System | |
| GC Column | Non-polar column (e.g., 5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector | Split/Splitless |
| Injector Temperature | 250 °C |
| Injection Volume | 1.0 µL |
| Split Ratio | 50:1 |
| Carrier Gas | Helium |
| Flow Rate | 1.2 mL/min (Constant Flow) |
| Oven Program | Initial: 50 °C, hold for 2 minRamp: 10 °C/min to 220 °CHold: 5 min at 220 °C |
| MS System | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Transfer Line Temp | 280 °C |
| Scan Mode | Full Scan |
| Mass Range | m/z 35 - 350 |
| Solvent Delay | 3.0 minutes |
Data Analysis and Purity Calculation
-
Peak Identification: The primary peak corresponding to this compound is identified based on its retention time and by comparing its mass spectrum with a reference library (e.g., NIST). The mass spectrum of this compound is characterized by a molecular ion peak (m/z 126) and key fragment ions (e.g., m/z 69, 41).[3]
-
Impurity Identification: Identify impurity peaks by their retention times and mass spectra. Likely impurities include other C9H18 isomers.
-
Purity Calculation: The purity is determined using the area percent normalization method. This method assumes that all compounds in the sample have a similar response factor in the mass spectrometer.
Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100
Method Validation
To ensure the method is suitable for its intended purpose, it should be validated according to ICH Q2(R1) guidelines.[4][5] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[6]
-
Linearity: Demonstrated through a calibration curve with a correlation coefficient (R²) exceeding 0.99 over a specified concentration range.[4]
-
Accuracy: Evaluated via recovery studies, with typical acceptance criteria of 98% to 102%.[4]
-
Precision: Assessed through repeatability (intra-day) and intermediate precision (inter-day), with a relative standard deviation (RSD) of less than 2%.[4]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of an impurity that can be reliably detected and quantified.
Data Presentation
The results from the analysis of a representative batch of this compound are summarized below.
Table 1: Quantitative Purity Analysis of this compound Sample
| Peak No. | Retention Time (min) | Peak Area (Counts) | Area % | Identification (Tentative) |
| 1 | 6.85 | 15,430 | 0.15 | Unknown Impurity |
| 2 | 7.92 | 10,245,890 | 99.15 | This compound |
| 3 | 8.11 | 46,550 | 0.45 | Isomer (C9H18) |
| 4 | 8.34 | 25,830 | 0.25 | Isomer (C9H18) |
| Total | 10,333,700 | 100.00 | ||
| Calculated Purity | 99.15% |
Visualizations
The following diagram illustrates the logical workflow for the GC-MS purity analysis.
Caption: Workflow for GC-MS Purity Analysis of this compound.
Conclusion
The Gas Chromatography-Mass Spectrometry method detailed in this application note is a robust, specific, and reliable technique for determining the purity of this compound. The provided protocol offers excellent chromatographic separation of the main component from its potential isomers and other impurities. This method is well-suited for routine quality control in pharmaceutical and chemical manufacturing environments, ensuring product quality and consistency. Proper method validation in accordance with ICH guidelines is recommended before implementation in a regulated laboratory.
References
Application Note: 1H and 13C NMR Characterization of 2-Methyl-2-octene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol and data interpretation guide for the characterization of 2-Methyl-2-octene using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. The provided data, based on spectral prediction, offers a comprehensive reference for the identification and structural elucidation of this compound. This application note is intended to assist researchers in confirming the synthesis and purity of this compound, a common building block in organic synthesis.
Introduction
This compound is an unsaturated hydrocarbon of interest in various fields of chemical synthesis. Accurate structural confirmation is paramount for its use in subsequent reactions. NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. This note outlines the expected ¹H and ¹³C NMR spectral features of this compound and provides a standardized protocol for data acquisition.
Predicted NMR Data
¹H NMR Spectral Data
The predicted ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H3 | ~5.10 | t | 1H | ~7.1 |
| H4 | ~1.97 | q | 2H | ~7.5 |
| H1' (CH₃ on C2) | ~1.68 | s | 3H | - |
| H1 (CH₃ on C2) | ~1.60 | s | 3H | - |
| H5 | ~1.35 | sextet | 2H | ~7.5 |
| H6 | ~1.28 | sextet | 2H | ~7.5 |
| H7 | ~1.28 | sextet | 2H | ~7.5 |
| H8 | ~0.88 | t | 3H | ~7.3 |
¹³C NMR Spectral Data
The predicted ¹³C NMR spectrum provides information on the carbon framework of this compound. The chemical shifts (δ) are reported in ppm relative to TMS.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Atom | Chemical Shift (δ, ppm) |
| C2 | ~131.5 |
| C3 | ~125.0 |
| C4 | ~39.8 |
| C5 | ~31.8 |
| C6 | ~29.2 |
| C7 | ~22.6 |
| C1' (CH₃ on C2) | ~25.7 |
| C1 (CH₃ on C2) | ~17.7 |
| C8 | ~14.1 |
Experimental Protocols
The following protocols are recommended for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
-
Sample Purity : Ensure the sample of this compound is of high purity to avoid interference from impurities in the NMR spectrum.
-
Solvent Selection : Use a deuterated solvent that readily dissolves the sample. Chloroform-d (CDCl₃) is a common choice for non-polar compounds like this compound.
-
Concentration :
-
For ¹H NMR, prepare a solution of approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated solvent.
-
For ¹³C NMR, a more concentrated sample of 20-50 mg in 0.6-0.7 mL of solvent is recommended due to the lower natural abundance of the ¹³C isotope.
-
-
Sample Filtration : To remove any particulate matter that could degrade spectral quality, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
NMR Data Acquisition
Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
¹H NMR Acquisition Parameters :
-
Pulse Program : A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width : Set a spectral width of approximately 12-15 ppm, centered around 5-6 ppm.
-
Acquisition Time : An acquisition time of at least 3-4 seconds is recommended to ensure good digital resolution.
-
Relaxation Delay : A relaxation delay of 1-2 seconds should be sufficient.
-
Number of Scans : For a sample of sufficient concentration, 16-64 scans should provide a good signal-to-noise ratio.
¹³C NMR Acquisition Parameters :
-
Pulse Program : A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum to singlets and provide a Nuclear Overhauser Effect (NOE) enhancement.
-
Spectral Width : A spectral width of approximately 200-220 ppm, centered around 100 ppm.
-
Acquisition Time : An acquisition time of 1-2 seconds.
-
Relaxation Delay : A relaxation delay of 2-5 seconds is recommended to allow for the generally longer relaxation times of quaternary carbons.
-
Number of Scans : A significantly higher number of scans (e.g., 1024 or more) will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.
Data Processing and Interpretation
-
Fourier Transformation : Apply an exponential window function with a line broadening factor of 0.3 Hz for ¹H and 1-2 Hz for ¹³C spectra before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing and Baseline Correction : Manually phase the spectra to obtain pure absorption lineshapes and apply a baseline correction to ensure accurate integration.
-
Chemical Shift Referencing : Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integration : Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.
-
Multiplicity Analysis : Analyze the splitting patterns (singlet, doublet, triplet, etc.) in the ¹H NMR spectrum to deduce the number of neighboring protons.
Visualizations
Experimental Workflow
Caption: Experimental workflow for NMR characterization.
Logical Relationship of NMR Signals to Structure
Application Notes and Protocols: FT-IR Spectroscopy for the Identification of Functional Groups in Octene Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful and rapid analytical technique for the identification of functional groups in organic molecules. By measuring the absorption of infrared radiation by a sample, an FT-IR spectrum is generated, which provides a unique molecular "fingerprint." This application note provides a detailed protocol for the use of FT-IR spectroscopy to identify and differentiate functional groups in various isomers of octene. The distinct vibrational modes of the carbon-carbon double bond (C=C) and the associated carbon-hydrogen (=C-H) bonds allow for the characterization and, in many cases, the distinction between these isomers.
Principle of FT-IR for Alkene Analysis
Organic molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds. For alkenes, such as octene isomers, the key functional groups that give rise to characteristic absorption bands are the C=C double bond and the vinylic C-H bonds. The position, intensity, and shape of these absorption bands can provide valuable information about the structure of the molecule, including the substitution pattern around the double bond.[1][2]
Key Functional Group Absorptions in Octene Isomers
The FT-IR spectrum of an organic molecule is typically plotted as percent transmittance versus wavenumber (cm⁻¹). The main absorption bands relevant for the analysis of octene isomers are summarized in the table below.
| Functional Group | Vibrational Mode | **Characteristic Absorption Range (cm⁻¹) ** | Intensity | Notes |
| Alkene (=C-H) | Stretching | 3100 - 3000 | Medium | Appears at a higher frequency than alkane C-H stretching bands.[1][2][3] |
| Alkane (-C-H) | Stretching | 3000 - 2850 | Strong | Present in all octene isomers due to the alkyl chain.[2][4] |
| Alkene (C=C) | Stretching | 1680 - 1640 | Weak to Medium | The intensity of this peak is dependent on the symmetry of the double bond; more symmetric double bonds may show a very weak or absent peak.[1][2][5] |
| Alkene (=C-H) | Out-of-Plane Bending (Wagging) | 1000 - 650 | Strong | The position of these strong bands is highly indicative of the substitution pattern of the alkene.[1][2][3] |
Distinguishing Octene Isomers
The substitution pattern of the double bond in octene isomers gives rise to distinct patterns in the FT-IR spectrum, particularly in the out-of-plane =C-H bending region (1000-650 cm⁻¹). This "fingerprint" region is crucial for differentiating between isomers.[6]
| Substitution Pattern | Example Octene Isomer(s) | =C-H Out-of-Plane Bending (cm⁻¹) ** | C=C Stretch (cm⁻¹) ** |
| Monosubstituted (R-CH=CH₂) | 1-Octene | Strong bands at ~990 and ~910 | ~1640 |
| cis-Disubstituted (R-CH=CH-R') | cis-2-Octene, cis-3-Octene, cis-4-Octene | Strong band at ~725 - 675 | ~1660 - 1650 |
| trans-Disubstituted (R-CH=CH-R') | trans-2-Octene, trans-3-Octene, trans-4-Octene | Strong band at ~980 - 960 | ~1675 - 1665 |
| Trisubstituted (R₂C=CH-R') | 2-Methyl-1-heptene, 3-Methyl-2-heptene, etc. | Medium band at ~840 - 790 | ~1675 - 1665 |
| Tetrasubstituted (R₂C=CR'₂) | 2,3-Dimethyl-2-hexene, etc. | Weak or absent | Weak or absent |
Experimental Protocol
This protocol outlines the steps for analyzing liquid octene isomer samples using FT-IR spectroscopy with either a transmission cell or an Attenuated Total Reflectance (ATR) accessory.
Materials and Equipment
-
FT-IR Spectrometer
-
Liquid Transmission Cell (e.g., NaCl or KBr plates) or ATR accessory
-
Pipettes
-
Octene isomer samples
-
Volatile solvent for cleaning (e.g., methylene chloride, isopropanol)
-
Lens tissue
Sample Preparation
Proper sample preparation is critical for obtaining a high-quality FT-IR spectrum.[7]
Method A: Transmission Spectroscopy (Neat Liquid)
-
Ensure the salt plates (NaCl or KBr) are clean and dry. Handle them only by the edges to avoid moisture from fingerprints.
-
Place a small drop of the liquid octene isomer onto the center of one plate.[8]
-
Carefully place the second plate on top, and with a gentle rotating motion, spread the sample into a thin, uniform film between the plates.[8]
-
Place the assembled plates into the sample holder of the FT-IR spectrometer.
Method B: Attenuated Total Reflectance (ATR)
-
Ensure the ATR crystal is clean and free of any residue from previous samples. Clean with a suitable solvent and a soft cloth if necessary.
-
Place a single drop of the liquid octene isomer directly onto the center of the ATR crystal.[9]
-
If your ATR accessory has a pressure arm, lower it to ensure good contact between the sample and the crystal.
Instrument Setup and Data Acquisition
-
Background Spectrum: Before analyzing the sample, a background spectrum must be collected. This is done with an empty beam path for transmission or a clean, empty ATR crystal. This step is crucial to subtract the spectral contributions of atmospheric water and carbon dioxide.
-
Instrument Parameters: Set the appropriate parameters for the measurement. Typical settings for routine analysis are:
-
Sample Spectrum: Place the prepared sample in the spectrometer and acquire the spectrum.
-
Cleaning: After analysis, thoroughly clean the salt plates or ATR crystal with a volatile solvent and lens tissue to prevent cross-contamination.[8]
Data Analysis and Interpretation
-
Peak Identification: Identify the key absorption bands in the acquired spectrum. Pay close attention to the regions corresponding to =C-H stretching, C=C stretching, and =C-H out-of-plane bending.
-
Comparison to Reference Spectra: Compare the obtained spectrum with reference spectra of known octene isomers if available in a spectral library.
-
Structural Elucidation: Use the positions of the absorption bands, particularly in the fingerprint region, to deduce the substitution pattern of the double bond and thereby identify the specific octene isomer.
Visualizing the Workflow and Logic
To better understand the experimental process and the logic of spectral interpretation, the following diagrams are provided.
Caption: A flowchart of the experimental workflow for FT-IR analysis.
References
- 1. uanlch.vscht.cz [uanlch.vscht.cz]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. eng.uc.edu [eng.uc.edu]
- 9. drawellanalytical.com [drawellanalytical.com]
Application Note: Polymerization of 2-Methyl-2-octene Using Ziegler-Natta Catalysts
Abstract
This document provides a detailed overview of the theoretical application of Ziegler-Natta catalysts for the polymerization of 2-methyl-2-octene. Due to the sterically hindered nature of this trisubstituted internal alkene, its homopolymerization via traditional Ziegler-Natta catalysis is exceptionally challenging and not described in the current scientific literature. This note addresses these challenges, proposes potential strategies such as copolymerization, and provides a generalized experimental protocol for researchers aiming to explore this novel application.
Introduction
Ziegler-Natta catalysts, typically composed of a transition metal compound (e.g., titanium halides) and an organoaluminum cocatalyst, are foundational in the industrial production of polyolefins.[1][2] These catalyst systems excel at the stereoregular polymerization of 1-alkenes (alpha-olefins) like ethylene and propylene.[3][4] The mechanism involves the coordination of the alkene to the transition metal center followed by insertion into the growing polymer chain.[5]
However, the reactivity of alkenes in Ziegler-Natta polymerization is highly sensitive to steric hindrance around the double bond. While terminal alkenes readily polymerize, substituted internal alkenes present significant challenges. This compound, a trisubstituted olefin, is a sterically demanding monomer, and as such, its homopolymerization using conventional Ziegler-Natta systems is not documented. One source explicitly states that Ziegler-Natta catalysts are generally ineffective for 1,2-disubstituted alkenes, suggesting that trisubstituted alkenes would be even less reactive.[6]
This application note outlines a hypothetical approach for the polymerization of this compound, focusing on copolymerization with ethylene as a more reactive comonomer. A general experimental protocol is provided as a starting point for research in this area.
Challenges in Polymerizing this compound
The primary obstacle to the Ziegler-Natta polymerization of this compound is the steric hindrance imposed by the three substituent groups on the double bond. This hindrance impedes the coordination of the monomer to the active site of the catalyst and the subsequent insertion into the polymer chain.
References
- 1. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]
- 2. Ziegler-Natta catalyst | Polymerization, Olefins, Alkylaluminums | Britannica [britannica.com]
- 3. scienomics.com [scienomics.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: 2-Methyl-2-octene as a Monomer in Copolymerization Reactions
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Published research on the use of 2-methyl-2-octene as a monomer in copolymerization reactions is limited. The following application notes and protocols are intended as a foundational guide for exploratory research, based on general principles of polymer chemistry and the known properties of structurally similar monomers.
Introduction
This compound is an unsaturated hydrocarbon with the chemical formula C9H18.[1][2] Its structure as a tri-substituted alkene presents significant steric hindrance around the double bond, which influences its reactivity in polymerization reactions. Unlike its isomer, 1-octene, which is widely used in the production of polyolefin elastomers, this compound is not a commonly utilized monomer. However, its unique structure suggests that its incorporation into copolymers could impart novel properties, such as increased hydrophobicity, altered thermal characteristics, and modified chain packing. These properties may be of interest in the development of specialty polymers for applications in drug delivery, biomaterials, and advanced coatings.
This document provides an overview of the potential use of this compound in copolymerization, including theoretical considerations, hypothetical experimental protocols, and characterization methods.
Monomer Characteristics
A summary of the key physical and chemical properties of this compound is provided in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C9H18 | [1][2] |
| Molecular Weight | 126.24 g/mol | [1][2] |
| CAS Number | 16993-86-5 | [1][2] |
| Boiling Point | 147.2 °C at 760 mmHg | [3] |
| Density | 0.74 g/cm³ | [3] |
| Refractive Index | 1.425 | [3] |
| Flash Point | 23.8 °C | [3] |
| Vapor Pressure | 5.67 mmHg at 25 °C | [3] |
Theoretical Considerations for Copolymerization
Reactivity of this compound
The reactivity of an alkene in polymerization is highly dependent on the substitution pattern of the double bond. As a tri-substituted alkene, this compound is expected to have low reactivity in radical homopolymerization due to steric hindrance, which impedes the approach of the growing polymer chain to the monomer.
Potential Comonomers and Polymerization Methods
To overcome the low reactivity of this compound, it can be copolymerized with other monomers. The choice of comonomer and polymerization method is crucial.
-
Electron-deficient monomers: Monomers with electron-withdrawing groups, such as maleic anhydride or acrylates, can facilitate copolymerization with electron-rich olefins like this compound, potentially leading to alternating copolymers.
-
Less sterically hindered monomers: Copolymerization with less bulky monomers could reduce the overall steric hindrance at the growing chain end, allowing for the incorporation of this compound.
-
Coordination Polymerization: The use of transition metal catalysts (e.g., Ziegler-Natta or metallocene catalysts) could enable the copolymerization of this compound with other olefins like ethylene or propylene. This method is commonly used for the polymerization of 1-octene.[4]
Experimental Protocols
The following are generalized protocols for the copolymerization of this compound. These should be considered as starting points and will require optimization.
Protocol 1: Free-Radical Copolymerization of this compound with an Acrylic Monomer (e.g., Methyl Acrylate)
This protocol describes a general procedure for the free-radical copolymerization in solution.
Materials:
-
This compound (M1)
-
Methyl acrylate (M2)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) as initiator
-
Anhydrous toluene as solvent
-
Methanol as a non-solvent for precipitation
-
Nitrogen gas (high purity)
Equipment:
-
Schlenk flask or three-necked round-bottom flask
-
Condenser
-
Magnetic stirrer with hotplate
-
Inert atmosphere manifold (e.g., Schlenk line)
-
Syringes and needles
-
Beakers and filtration apparatus
Procedure:
-
Monomer and Solvent Preparation: Purify this compound and methyl acrylate by passing them through a column of basic alumina to remove inhibitors. Dry the toluene over a suitable drying agent and distill under nitrogen.
-
Reaction Setup: Assemble the reaction flask with a condenser and magnetic stir bar under a nitrogen atmosphere.
-
Charging the Reactor: Into the flask, add a specific molar ratio of this compound and methyl acrylate, followed by the anhydrous toluene. A range of molar feed ratios should be explored (see Table 2).
-
Initiator Addition: Dissolve a calculated amount of AIBN in a small amount of toluene and add it to the reaction mixture. The initiator concentration is typically around 0.1-1.0 mol% with respect to the total monomer concentration.
-
Polymerization: Heat the reaction mixture to 60-80 °C with constant stirring. The reaction time can vary from a few hours to 24 hours, depending on the desired conversion. To determine reactivity ratios, it is crucial to stop the reaction at low conversion (<10%).[5][6]
-
Isolation of Copolymer: After the desired reaction time, cool the mixture to room temperature. Precipitate the copolymer by slowly pouring the reaction mixture into a large excess of cold methanol with vigorous stirring.
-
Purification: Collect the precipitated polymer by filtration, wash it several times with methanol to remove unreacted monomers and initiator residues, and dry it in a vacuum oven at 40-60 °C to a constant weight.
Table 2: Hypothetical Experimental Conditions for Copolymerization of this compound (M1) and Methyl Acrylate (M2)
| Experiment | [M1]₀ (mol/L) | [M2]₀ (mol/L) | [AIBN] (mol/L) | Temperature (°C) | Time (h) |
| 1 | 0.2 | 1.8 | 0.002 | 70 | 4 |
| 2 | 0.5 | 1.5 | 0.002 | 70 | 4 |
| 3 | 1.0 | 1.0 | 0.002 | 70 | 4 |
| 4 | 1.5 | 0.5 | 0.002 | 70 | 4 |
| 5 | 1.8 | 0.2 | 0.002 | 70 | 4 |
Protocol 2: Coordination Copolymerization of this compound with Ethylene
This protocol outlines a general procedure for coordination copolymerization using a metallocene catalyst.
Materials:
-
This compound
-
Ethylene gas (polymerization grade)
-
Metallocene catalyst (e.g., rac-Et(Ind)₂ZrCl₂)
-
Methylaluminoxane (MAO) as cocatalyst
-
Anhydrous toluene as solvent
Equipment:
-
High-pressure stainless-steel reactor equipped with a mechanical stirrer, temperature and pressure controls, and gas inlet/outlet.
-
Glovebox for handling air- and moisture-sensitive catalyst components.
-
Ethylene mass flow controller.
Procedure:
-
Reactor Preparation: Thoroughly clean and dry the reactor. Purge with high-purity nitrogen to remove air and moisture.
-
Solvent and Monomer Addition: Introduce anhydrous toluene and the desired amount of this compound into the reactor.
-
Catalyst Activation: In a glovebox, prepare the catalyst solution by dissolving the metallocene catalyst in toluene and activating it with MAO.
-
Polymerization: Heat the reactor to the desired temperature (e.g., 50-90 °C). Introduce the activated catalyst solution into the reactor. Pressurize the reactor with ethylene to the desired pressure and maintain a constant flow.
-
Reaction Termination: After the desired reaction time, vent the ethylene and cool the reactor. Quench the reaction by adding a small amount of acidified ethanol.
-
Copolymer Isolation and Purification: Precipitate the copolymer in a large volume of ethanol. Filter the polymer, wash it with ethanol, and dry it in a vacuum oven.
Characterization of Copolymers
The following techniques are essential for characterizing the synthesized copolymers:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR): To determine the copolymer composition and microstructure.[4]
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm), if any.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the copolymer.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the incorporation of both monomers into the copolymer chain.
Potential Applications
The incorporation of the bulky, aliphatic this compound side chains into a polymer backbone could lead to materials with:
-
Enhanced Hydrophobicity: Useful for creating water-repellent surfaces or for the encapsulation of hydrophobic drugs in drug delivery systems.
-
Modified Thermal Properties: The bulky side group may increase the glass transition temperature of the copolymer compared to a more linear analogue.
-
Improved Solubility in Nonpolar Solvents: This could be advantageous in certain processing applications.
-
Reduced Crystallinity: The irregular structure imparted by this compound could disrupt chain packing and reduce crystallinity, leading to more amorphous and potentially more flexible materials.
These properties suggest potential applications in areas such as:
-
Drug Delivery: As a component of hydrophobic matrices for controlled release of therapeutic agents.
-
Specialty Adhesives and Sealants: Where specific adhesion and rheological properties are required.
-
Membranes: For gas separation or pervaporation, where the free volume of the polymer is a critical parameter.
-
Impact Modifiers: For blending with other polymers to improve their toughness.
Visualizations
Caption: General experimental workflow for the free-radical copolymerization of this compound.
Caption: Logical relationships influencing the copolymerization of this compound.
References
Application Notes and Protocols: Synthesis of Fine Chemicals Using 2-Methyl-2-octene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthetic transformation of 2-methyl-2-octene into a variety of valuable fine chemicals. The methodologies outlined below are foundational for the generation of key intermediates in organic synthesis and drug development.
Introduction
This compound is a readily available trisubstituted alkene that serves as a versatile starting material for the synthesis of a range of functionalized molecules. Its specific substitution pattern allows for regioselective transformations, leading to the formation of epoxides, ketones, and alcohols with high degrees of purity. These products are valuable building blocks in the fragrance industry, materials science, and the synthesis of complex pharmaceutical agents. This document details key synthetic protocols, including epoxidation, Wacker oxidation, hydroboration-oxidation, and ozonolysis, providing researchers with the necessary information to effectively utilize this compound in their synthetic endeavors.
Epoxidation of this compound to 2-Methyl-2,3-epoxyoctane
The epoxidation of this compound provides a straightforward route to 2-methyl-2,3-epoxyoctane, a useful intermediate for the introduction of oxygen-containing functional groups. Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are commonly employed for this transformation due to their reliability and ease of use.[1][2] The reaction proceeds via a concerted mechanism, resulting in the syn-addition of the oxygen atom across the double bond.[1]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1.0 eq) in dichloromethane (DCM) at 0 °C (ice bath).
-
Reagent Addition: Dissolve m-CPBA (1.1 eq) in DCM and add it dropwise to the stirred solution of the alkene over 30 minutes.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 2-methyl-2,3-epoxyoctane.
Caption: Epoxidation of this compound Workflow.
Wacker Oxidation of this compound to 2-Methyl-3-octanone
The Wacker oxidation is a palladium-catalyzed process that typically oxidizes terminal alkenes to methyl ketones.[3] For internal, unsymmetrical alkenes like this compound, the regioselectivity of the oxidation can be an issue. However, for trisubstituted alkenes, the oxidation generally occurs at the more substituted carbon of the double bond, leading to the formation of a ketone.[4] In the case of this compound, the expected major product is 2-methyl-3-octanone.[5]
Experimental Protocol:
-
Catalyst Preparation: In a flask equipped with a magnetic stirrer and a balloon of oxygen, dissolve palladium(II) chloride (0.1 eq) and copper(I) chloride (1.0 eq) in a mixture of dimethylformamide (DMF) and water. Stir the mixture under an oxygen atmosphere for 30 minutes until the solution turns green.
-
Substrate Addition: Add this compound (1.0 eq) to the catalyst solution.
-
Reaction Conditions: Heat the reaction mixture to 60-70 °C and stir vigorously under an oxygen atmosphere.
-
Reaction Monitoring: Monitor the reaction progress by gas chromatography (GC) or TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and dilute with water. Extract the product with diethyl ether.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by distillation or column chromatography to obtain 2-methyl-3-octanone.
Caption: Wacker Oxidation of this compound Workflow.
Hydroboration-Oxidation of this compound to 2-Methyloctan-3-ol
Hydroboration-oxidation is a two-step reaction that converts alkenes into alcohols with anti-Markovnikov regioselectivity.[6] For this compound, this means the hydroxyl group will add to the less substituted carbon of the double bond (C3), yielding 2-methyloctan-3-ol.[7] The reaction is also a syn-addition of the hydrogen and hydroxyl groups.[6]
Experimental Protocol:
-
Hydroboration: To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of borane-THF complex (BH₃·THF, 1.0 M in THF, 1.1 eq) dropwise under a nitrogen atmosphere. Allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Oxidation: Cool the reaction mixture back to 0 °C and slowly add a 3 M aqueous solution of sodium hydroxide, followed by the dropwise addition of 30% hydrogen peroxide.
-
Reaction Monitoring: Stir the mixture at room temperature for 1-2 hours. The completion of the oxidation can be observed by the disappearance of the organoborane intermediate.
-
Work-up: Quench the reaction by adding water and separate the layers. Extract the aqueous layer with diethyl ether.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude alcohol can be purified by column chromatography or distillation to give 2-methyloctan-3-ol.
Caption: Hydroboration-Oxidation of this compound.
Ozonolysis of this compound
Ozonolysis is a powerful method for the oxidative cleavage of carbon-carbon double bonds.[8] For a trisubstituted alkene like this compound, ozonolysis followed by a reductive workup will yield a ketone and an aldehyde.[9] Specifically, the reaction will produce 2-heptanone and acetone.
Experimental Protocol:
-
Ozonolysis: Dissolve this compound (1.0 eq) in a suitable solvent (e.g., dichloromethane or methanol) and cool the solution to -78 °C (dry ice/acetone bath). Bubble ozone gas through the solution until a blue color persists, indicating an excess of ozone.
-
Reductive Work-up: Purge the solution with nitrogen or argon to remove the excess ozone. Add a reducing agent, such as dimethyl sulfide (DMS, 1.5 eq) or zinc dust and acetic acid.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir for several hours until the ozonide intermediate is completely reduced.
-
Work-up: If using DMS, the solvent can be removed by distillation. If using zinc/acetic acid, filter the mixture to remove zinc residues and then perform a standard aqueous workup.
-
Purification: The resulting 2-heptanone and acetone can be separated and purified by fractional distillation.
Caption: Ozonolysis of this compound Workflow.
Quantitative Data Summary
The following table summarizes the expected products and provides estimated yields based on reactions with analogous substrates. Actual yields may vary depending on specific reaction conditions and purification techniques.
| Reaction | Reagents | Product(s) | Typical Yield (%) |
| Epoxidation | m-CPBA, DCM | 2-Methyl-2,3-epoxyoctane | 80-95 |
| Wacker Oxidation | PdCl₂, CuCl, DMF/H₂O, O₂ | 2-Methyl-3-octanone | 70-85 |
| Hydroboration-Oxidation | 1. BH₃·THF 2. H₂O₂, NaOH | 2-Methyloctan-3-ol | 85-95 |
| Ozonolysis | 1. O₃, DCM 2. (CH₃)₂S or Zn/AcOH | 2-Heptanone and Acetone | >90 |
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a variety of fine chemicals. The protocols outlined in these application notes provide robust and reliable methods for its transformation into epoxides, ketones, and alcohols. These products serve as important intermediates in numerous applications, including the development of new pharmaceuticals and advanced materials. The provided experimental details and workflows are intended to facilitate the successful implementation of these synthetic strategies in a research setting.
References
- 1. leah4sci.com [leah4sci.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Wacker Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Wacker Oxidation of Trisubstituted Alkenes: Pd(II)‐Catalyzed Oxidative Ring Expansion of Exocyclic α,β‐Unsaturated Carbonyl to 2‐Fluoro‐1,3‐Dicarbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium/Iron-Catalyzed Wacker-Type Oxidation of Aliphatic Terminal and Internal Alkenes Using O2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydroboration Oxidation of Alkenes - Chemistry Steps [chemistrysteps.com]
- 7. homework.study.com [homework.study.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Application of 2-Methyl-2-octene as a solvent or intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the known and potential uses of 2-Methyl-2-octene as a solvent and a chemical intermediate. This document includes summaries of its physical and chemical properties, detailed experimental protocols for key reactions, and potential applications in fragrance synthesis and polymer chemistry.
Chemical and Physical Properties
This compound is a colorless liquid with a molecular formula of C₉H₁₈ and a molecular weight of 126.24 g/mol . Its properties make it a subject of interest for various chemical applications. A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Source |
| CAS Number | 16993-86-5 | |
| Molecular Formula | C₉H₁₈ | |
| Molecular Weight | 126.24 g/mol | |
| Boiling Point | 147.2 °C at 760 mmHg | |
| Density | 0.74 g/mL | |
| Flash Point | 23.8 °C | |
| Vapor Pressure | 5.67 mmHg at 25°C | |
| Refractive Index | 1.425 | |
| Water Solubility | Log10 of Water solubility in mol/l (log₁₀WS) | |
| Octanol/Water Partition Coefficient | logP |
Application as a Solvent
Application as an Intermediate in Synthesis
This compound serves as a versatile intermediate in organic synthesis due to the reactivity of its trisubstituted double bond. It can undergo a variety of addition and modification reactions to produce a range of valuable chemicals.
Synthesis of Fragrance Compounds
A derivative of this compound, 2-methyl-4-ethyl-2-octene-1-aldehyde, has been identified as a fragrance with interesting and original odor characteristics. While a specific, detailed experimental protocol for the synthesis of this aldehyde directly from this compound is not provided in the available literature, a general synthetic approach can be proposed based on established organic chemistry principles. One plausible route is a hydroformylation reaction (also known as the oxo process), which introduces a formyl group (CHO) to an alkene.
Proposed Experimental Protocol: Hydroformylation of this compound
Disclaimer: This is a theoretical protocol and should be adapted and optimized under appropriate laboratory conditions by qualified personnel.
Objective: To synthesize this compound-1-aldehyde and its isomers from this compound via hydroformylation.
Materials:
-
This compound
-
Synthesis gas (a mixture of carbon monoxide and hydrogen)
-
A suitable catalyst, such as a rhodium or cobalt complex (e.g., Rh(acac)(CO)₂)
-
A suitable solvent, such as toluene or cyclohexane
-
Standard laboratory glassware and high-pressure reactor (autoclave)
Procedure:
-
In a high-pressure reactor, dissolve this compound and the catalyst in the chosen solvent.
-
Purge the reactor with nitrogen to remove any air.
-
Pressurize the reactor with synthesis gas to the desired pressure.
-
Heat the reactor to the desired temperature and stir the reaction mixture.
-
Monitor the reaction progress by techniques such as gas chromatography (GC) to determine the conversion of the starting material and the formation of the product.
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess gas.
-
The resulting product mixture, containing this compound-1-aldehyde and its isomers, can then be purified using techniques such as distillation or chromatography.
Logical Workflow for Fragrance Synthesis
Caption: Proposed synthesis of a fragrance aldehyde from this compound.
Electrophilic Addition Reactions
The double bond in this compound is susceptible to electrophilic attack. A common example is the reaction with hydrogen halides, such as hydrogen chloride (HCl).
Experimental Protocol: Reaction of this compound with HCl
Objective: To synthesize 2-chloro-2-methyloctane.
Materials:
-
This compound
-
Concentrated hydrochloric acid (HCl) or anhydrous HCl gas
-
A suitable inert solvent, such as dichloromethane or diethyl ether (optional)
Procedure:
-
Dissolve this compound in the chosen inert solvent in a round-bottom flask. If using concentrated HCl, a solvent may not be necessary.
-
Cool the flask in an ice bath.
-
Slowly add concentrated hydrochloric acid to the stirred solution, or bubble anhydrous HCl gas through the solution.
-
Allow the reaction mixture to stir at a low temperature, and then let it warm to room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, wash the reaction mixture with water and a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Separate the organic layer, dry it over an anhydrous salt (e.g., magnesium sulfate), and filter.
-
Remove the solvent under reduced pressure to obtain the crude product, 2-chloro-2-methyloctane.
-
Purify the product by distillation if necessary.
Reaction Mechanism
Caption: Mechanism of HCl addition to this compound.
Polymerization
This compound can potentially undergo polymerization, particularly cationic polymerization, due to the electron-donating methyl group which can stabilize a carbocationic intermediate. While specific protocols for the polymerization of this compound are not detailed in the provided search results, a general procedure for the cationic polymerization of a similar alkene, 2-methylpropene, can be adapted.
Proposed Experimental Protocol: Cationic Polymerization of this compound
Disclaimer: This is a theoretical protocol and requires optimization. Cationic polymerizations are very sensitive to impurities.
Objective: To synthesize poly(this compound).
Materials:
-
This compound (purified and dried)
-
A suitable initiator (Lewis acid), such as boron trifluoride (BF₃) or aluminum chloride (AlCl₃)
-
A co-initiator, such as a trace amount of water
-
A dry, inert solvent, such as hexane or dichloromethane
-
Anhydrous conditions and inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Under an inert atmosphere, add the dry solvent and purified this compound to a flame-dried reaction vessel.
-
Cool the mixture to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.
-
In a separate vessel, prepare a solution of the Lewis acid initiator in the same dry solvent.
-
Slowly add the initiator solution to the cold, stirred monomer solution. The presence of a co-initiator (trace water) is often necessary to start the polymerization.
-
The polymerization is typically very fast. After a set time, quench the reaction by adding a substance that will react with the carbocationic chain ends, such as methanol.
-
Allow the mixture to warm to room temperature.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as methanol.
-
Collect the polymer by filtration, wash it with the non-solvent, and dry it under vacuum.
Experimental Workflow for Polymerization
Caption: General workflow for the cationic polymerization of this compound.
Application in Drug Development
The direct application of this compound in drug development is not well-documented in the available literature. However, the 2-methyloctane scaffold, which can be derived from this compound, is of interest. For instance, (S)-2-Methyl-4-octanol, a compound with a 2-methyloctane backbone, is a male-specific compound released by the sugarcane weevil and has been synthesized for studies in chemical ecology. While this specific example is not in drug development, the synthesis of chiral alcohols and other functionalized molecules from alkene precursors is a fundamental strategy in the synthesis of active pharmaceutical ingredients. The 2-methyl-octene moiety could potentially be incorporated into larger molecules to modulate properties such as lipophilicity, which is a critical parameter in drug design. Further research is needed to explore the potential of this compound and its derivatives as building blocks in medicinal chemistry.
Troubleshooting & Optimization
Technical Support Center: Dehydration of 2-Methyl-2-Octanol
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the product yield for the dehydration of 2-methyl-2-octanol.
Troubleshooting Guide
Issue 1: Low Alkene Yield
| Potential Cause | Recommended Solution |
| Incomplete Reaction | The reaction may not have reached completion. Consider extending the reaction time or moderately increasing the temperature. For acid-catalyzed reactions, ensure the catalyst concentration is adequate. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). |
| Equilibrium Limitations | The dehydration of alcohols is a reversible reaction. To drive the equilibrium towards the products, remove the alkene and water as they are formed. This is typically achieved by setting up the reaction in a distillation apparatus.[1][2] |
| Suboptimal Temperature | If the temperature is too low, the reaction rate will be slow. If it is too high, it can promote side reactions like polymerization and charring, especially with strong acids like sulfuric acid.[3][4] The optimal temperature depends on the catalyst used. For tertiary alcohols, milder conditions are generally sufficient.[5] |
| Product Loss During Workup | The alkene products are volatile. Ensure efficient condensation during distillation and keep receiving flasks cooled in an ice bath to minimize evaporative losses.[1][6] During aqueous washes, vigorous shaking can lead to emulsion formation, making separation difficult and causing product loss. Gentle inversions are recommended. |
| Catalyst Inactivity | If using a solid catalyst like alumina or a reusable catalyst, it may have become deactivated. Ensure the catalyst is properly activated before use (e.g., by heating to remove adsorbed water). |
Issue 2: Formation of Significant Side Products
| Potential Cause | Recommended Solution |
| Ether Formation | Dimerization to form di(2-methyl-2-octyl) ether is a common side reaction, favored at lower temperatures. Increasing the reaction temperature generally favors the elimination reaction to form the alkene over the substitution reaction that forms the ether.[7] |
| Polymerization | The alkene products can polymerize in the presence of a strong acid catalyst. Minimize this by using the lowest effective catalyst concentration and temperature. Removing the alkene from the acidic reaction mixture via distillation as it forms is a highly effective strategy.[1] |
| Charring/Oxidation | Concentrated sulfuric acid is a strong oxidizing agent and can cause the organic material to char, reducing the yield and complicating purification.[3][8] Using concentrated phosphoric(V) acid is a common alternative as it is less oxidizing and produces a cleaner reaction.[3][8] |
| Formation of Isomers | The dehydration of 2-methyl-2-octanol is expected to produce a mixture of 2-methyl-2-octene (the more substituted, Zaitsev product) and 2-methyl-1-octene (the less substituted, Hofmann product).[9] The ratio is dependent on reaction conditions. The Zaitsev product is typically the major product due to its greater thermodynamic stability.[9][10] |
Frequently Asked Questions (FAQs)
Q1: What is the expected major product from the dehydration of 2-methyl-2-octanol?
A1: The major product is typically this compound. This is the more substituted alkene, which is thermodynamically more stable, and its formation is favored according to Zaitsev's rule.[9][10] The minor product will be 2-methyl-1-octene.
Q2: Which acid catalyst is better, sulfuric acid or phosphoric acid?
A2: Phosphoric(V) acid is often preferred over sulfuric acid. While both are effective catalysts, sulfuric acid is a strong oxidizing agent that can lead to charring and the formation of unwanted byproducts like carbon dioxide and sulfur dioxide.[3][8] Phosphoric acid provides a cleaner reaction with fewer side products.
Q3: How can I effectively remove the acid catalyst after the reaction?
A3: After the initial distillation, the collected product should be washed with a basic solution to neutralize and remove any remaining acid catalyst. A dilute solution of sodium carbonate or sodium hydroxide is commonly used for this purpose.[1][2] This is followed by a wash with water or brine to remove any remaining base or salts.
Q4: My final product appears cloudy. What is the cause and how can I fix it?
A4: A cloudy appearance in the final organic product is usually due to the presence of dispersed water. To remove residual water, the product should be treated with an anhydrous drying agent such as anhydrous sodium sulfate, magnesium sulfate, or calcium chloride.[1] After adding the drying agent and allowing sufficient time for it to absorb the water, the clear product can be decanted or filtered off.
Q5: Are there alternatives to strong acid catalysts for this dehydration?
A5: Yes, research is ongoing into more environmentally friendly and reusable catalysts. Solid acid catalysts, such as alumina (Al₂O₃) or zeolites, can be used, often in gas-phase reactions at high temperatures.[3][11] More recently, metal triflates like hafnium triflate (Hf(OTf)₄) have been shown to be highly effective catalysts for alcohol dehydration at lower temperatures.[12] Greener alternatives like Montmorillonite KSF clay have also been explored for similar reactions.[13]
Data Presentation
Table 1: Comparison of Catalysts for Alcohol Dehydration Reactions
| Catalyst | Substrate Alcohol | Temperature (°C) | Conversion (%) | Alkene Yield (%) | Key Observations |
| H₂SO₄ (conc.) | Tertiary Alcohols | 85 - 100 | High | Variable | Prone to charring and side product formation.[3][5] |
| H₃PO₄ (85%) | Cyclohexanol | 165 - 170 | High | Good | Cleaner reaction than with H₂SO₄.[8] |
| Al₂O₃ (Alumina) | Ethanol | 350+ | High | Good | Typically used for gas-phase dehydration of volatile alcohols.[3] |
| Hf(OTf)₄ | 2-Octanol | 150 | >99 | 93 | Highly active and selective catalyst at lower temperatures.[12] |
| Fe(OTf)₃ | 2-Octanol | 165 | >90 | 80 - 85 | Effective catalyst, requires slightly higher temperature than Hf(OTf)₄.[12] |
Note: Data is compiled from studies on various alcohols to illustrate catalyst performance. Yields are highly dependent on specific reaction setup and conditions.
Experimental Protocols
Protocol: Acid-Catalyzed Dehydration of 2-Methyl-2-Octanol via Distillation
Materials:
-
2-methyl-2-octanol
-
85% Phosphoric(V) acid (H₃PO₄) or concentrated Sulfuric acid (H₂SO₄)
-
10% Sodium carbonate (Na₂CO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Boiling chips
-
Round-bottom flask (e.g., 100 mL)
-
Fractional distillation apparatus (distillation head, condenser, receiving flask)
-
Heating mantle
-
Separatory funnel
-
Erlenmeyer flasks
-
Ice bath
Procedure:
-
Reaction Setup: Assemble a fractional distillation apparatus. Place the round-bottom flask in a heating mantle.
-
Charging the Flask: To the round-bottom flask, add 2-methyl-2-octanol and a few boiling chips. Cool the flask in an ice-water bath.
-
Catalyst Addition: Slowly and with gentle swirling, add the acid catalyst (e.g., ~20% by volume of the alcohol).
-
Dehydration and Distillation: Heat the mixture gently. The lower-boiling alkene products will begin to distill along with water. Collect the distillate in a receiving flask cooled in an ice bath.[1][2] Maintain the distillation temperature below the boiling point of 2-methyl-2-octanol (~177 °C) to prevent the alcohol from co-distilling.
-
Workup - Neutralization: Transfer the collected distillate to a separatory funnel. Add an equal volume of 10% sodium carbonate solution to neutralize any remaining acid. Stopper the funnel and invert gently several times, venting frequently to release any pressure from CO₂ evolution. Allow the layers to separate and discard the lower aqueous layer.
-
Workup - Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask. Add a small amount of anhydrous sodium sulfate to remove residual water. Swirl the flask and let it stand for 10-15 minutes. The liquid should be clear, not cloudy.
-
Final Purification: Decant or filter the dried liquid into a clean, dry round-bottom flask. Purify the alkene mixture by simple or fractional distillation, collecting the fraction corresponding to the boiling points of the expected octene isomers.
Visualizations
Caption: Troubleshooting workflow for low yield.
Caption: E1 dehydration mechanism.
References
- 1. sites.nvcc.edu [sites.nvcc.edu]
- 2. m.youtube.com [m.youtube.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. riomaisseguro.rio.rj.gov.br [riomaisseguro.rio.rj.gov.br]
- 5. gdckulgam.edu.in [gdckulgam.edu.in]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. homework.study.com [homework.study.com]
- 10. syn-161-035-140-080.biz.spectrum.com [syn-161-035-140-080.biz.spectrum.com]
- 11. shokubai.org [shokubai.org]
- 12. Flow chemistry enhances catalytic alcohol-to-alkene dehydration - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D4CY00913D [pubs.rsc.org]
- 13. beyondbenign.org [beyondbenign.org]
Preventing carbocation rearrangement in alcohol dehydration
This guide provides researchers, scientists, and drug development professionals with technical information and troubleshooting advice for preventing carbocation rearrangement during alcohol dehydration experiments.
Frequently Asked Questions (FAQs)
Q1: What is carbocation rearrangement and why does it occur during the dehydration of alcohols?
A1: Carbocation rearrangement is a process in which the initial carbocation intermediate formed during a reaction, such as the E1 dehydration of an alcohol, reorganizes into a more stable carbocation. This typically occurs through a hydride shift (the migration of a hydrogen atom with its pair of electrons) or an alkyl shift (the migration of an alkyl group). The driving force for this rearrangement is the thermodynamic stability of carbocations, which increases in the order of primary < secondary < tertiary.
Q2: Which types of alcohols are most susceptible to carbocation rearrangement?
A2: Secondary and tertiary alcohols that can form a more stable carbocation (e.g., a secondary rearranging to a tertiary) through a 1,2-hydride or 1,2-alkyl shift are most prone to this rearrangement. For instance, the dehydration of 3,3-dimethyl-2-butanol is a classic example where a methyl shift occurs.
Q3: What are the primary strategies to prevent carbocation rearrangement during alcohol dehydration?
A3: To prevent carbocation rearrangement, it is necessary to avoid the formation of a carbocation intermediate. This can be achieved by using reaction conditions that favor an E2 (bimolecular elimination) pathway over an E1 (unimolecular elimination) pathway. Common reagents for this purpose include phosphorus oxychloride (POCl₃) in pyridine and the Burgess reagent.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| My reaction yielded a mixture of alkene isomers, including rearranged products. | The reaction conditions (e.g., strong acid, high temperature) are favoring an E1 mechanism with a carbocation intermediate. | Switch to a reagent system that promotes an E2 mechanism, such as phosphorus oxychloride (POCl₃) in pyridine or the Burgess reagent. These methods avoid the formation of a free carbocation. |
| The yield of my desired alkene is low, and I observe significant amounts of a substitution product (e.g., an ether). | The nucleophile (e.g., the conjugate base of the acid or another alcohol molecule) is competing with the elimination reaction. | Ensure a non-nucleophilic acid is used if pursuing an E1 pathway. Alternatively, use an E2-promoting reagent system where a bulky base (like pyridine) favors elimination over substitution. |
| I am using POCl₃ and pyridine, but the reaction is not proceeding or is very slow. | The reaction temperature may be too low, or the pyridine may not be sufficiently dry. Water can react with POCl₃. | Ensure anhydrous conditions. The reaction is often started at 0 °C and then allowed to warm to room temperature or gently heated. |
| The Burgess reagent is not effective for my substrate. | The Burgess reagent is generally mild and selective but may not be reactive enough for all substrates. Steric hindrance around the alcohol can also slow down the reaction. | Consider increasing the reaction temperature or switching to a more reactive reagent system like the Martin Sulfurane. |
Data Summary: Comparison of Dehydration Methods
The following table summarizes the typical outcomes for the dehydration of 3,3-dimethyl-2-butanol, an alcohol known to undergo rearrangement under acidic conditions.
| Method | Reaction Type | Major Product | Yield of Major Product | Rearranged Product(s) | Yield of Rearranged Product(s) | Reference |
| Sulfuric Acid (H₂SO₄) / Heat | E1 | 2,3-Dimethyl-2-butene | ~64% | 2,3-Dimethyl-1-butene | ~33% | |
| Phosphorus Oxychloride (POCl₃) / Pyridine | E2 | 3,3-Dimethyl-1-butene | High | None | Not Observed | |
| Burgess Reagent | Syn-elimination | 3,3-Dimethyl-1-butene | >95% | None | Not Observed |
Visual Guides
Caption: Decision workflow for selecting an alcohol dehydration method.
Caption: Mechanism of E1 dehydration with carbocation rearrangement.
Caption: E2 mechanism using POCl₃, avoiding carbocation formation.
Experimental Protocols
Protocol 1: Dehydration using Phosphorus Oxychloride (POCl₃) and Pyridine
This method promotes an E2 elimination, thus preventing carbocation rearrangement.
Materials:
-
Alcohol
-
Anhydrous pyridine
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous diethyl ether or dichloromethane
-
Ice bath
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Set up a round-bottom flask with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).
-
Dissolve the alcohol (1 equivalent) in anhydrous pyridine (3-5 equivalents) and cool the solution in an ice bath to 0 °C.
-
Add POCl₃ (1.1-1.5 equivalents) dropwise to the stirred solution via the dropping funnel. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 1-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully pour the mixture over crushed ice to quench the excess POCl₃.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer sequentially with cold dilute HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent in vacuo.
-
Purify the resulting alkene by distillation or column chromatography.
Protocol 2: Dehydration using the Burgess Reagent
The Burgess reagent ((methoxycarbonylsulfamoyl)triethylammonium hydroxide, inner salt) provides a mild and often stereospecific method for syn-elimination.
Materials:
-
Alcohol
-
Burgess reagent
-
Anhydrous benzene or tetrahydrofuran (THF)
-
Standard glassware for anhydrous reactions
Procedure:
-
Dissolve the alcohol (1 equivalent) in a suitable anhydrous solvent (e.g., benzene or THF) in a round-bottom flask under an inert atmosphere.
-
Add the Burgess reagent (1.1-1.5 equivalents) to the solution in one portion.
-
Heat the reaction mixture to a moderate temperature (typically 50-80 °C) and stir. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure.
-
Purify the product as needed.
Technical Support Center: Purification of 2-Methyl-2-octene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 2-Methyl-2-octene from its isomers. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key physical data to assist in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What are the most common isomers I need to separate from this compound?
A1: The most common impurities are other C9H18 constitutional isomers that form during synthesis. These primarily include other methyl-octene positional isomers such as 2-Methyl-1-octene and 3-Methyl-1-octene, as well as the linear isomer 1-Nonene. Due to their similar structures, these compounds often have very close physical properties, making separation challenging.
Q2: Which purification method is best for my needs?
A2: The choice depends on the required purity, the quantity of material, and the available equipment.
-
Fractional Distillation is suitable for purifying larger quantities (multi-gram to kilogram scale) where high purity (>98%) is sufficient and there is a reasonable difference in boiling points between the isomers.
-
Preparative Gas Chromatography (Prep GC) is the preferred method for obtaining very high purity (>99.5%) on a smaller scale (milligram to a few grams). It excels at separating isomers with very close boiling points.
Q3: Why is it difficult to separate this compound from its isomers?
A3: Isomers, by definition, have the same molecular formula and thus the same molecular weight.[1] Constitutional isomers like positional methyl-octenes often have very similar polarities and boiling points because of their similar structures. This similarity in physicochemical properties makes them difficult to separate by conventional techniques.
Q4: How can I confirm the purity and identity of my final product?
A4: The most effective method is analytical Gas Chromatography-Mass Spectrometry (GC-MS). A GC analysis will show the presence of any remaining isomeric impurities as separate peaks, and the relative area of the peaks can be used to determine purity. The mass spectrum will confirm the molecular weight (126.24 g/mol ) and provide a fragmentation pattern that can help identify the specific isomer. Nuclear Magnetic Resonance (NMR) spectroscopy is also essential for confirming the exact structure of the purified isomer.
Data Presentation: Physical Properties of this compound and Common Isomers
The separation of alkene isomers is highly dependent on their physical properties, primarily their boiling points for distillation and their polarity and volatility for gas chromatography. The data below is crucial for method development.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | C9H18 | 126.24 | 147.2[2] |
| 2-Methyl-1-octene | C9H18 | 126.24 | 144 - 145[3][4] |
| 3-Methyl-1-octene | C9H18 | 126.24 | 137.6 (Predicted)[5] |
| 4-Methyl-1-octene | C9H18 | 126.24 | Not Available |
| 1-Nonene | C9H18 | 126.24 | 146 - 147[6][7][8] |
Note: The closer the boiling points, the more challenging the separation by fractional distillation becomes, requiring a column with higher efficiency.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound.
Issue 1: Poor Separation of Isomers During Fractional Distillation
-
Possible Cause: Insufficient column efficiency. The boiling points of this compound (147.2 °C) and its isomers like 2-Methyl-1-octene (144 °C) and 1-Nonene (146-147 °C) are very close.[2][3][6] A standard distillation setup may not have enough theoretical plates to resolve them.
-
Suggested Solution: Use a longer fractionating column or a column with a more efficient packing material (e.g., Vigreux, Raschig rings, or metal sponge) to increase the number of theoretical plates.
-
Possible Cause: Distillation rate is too fast.
-
Suggested Solution: Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established on each theoretical plate. A slow, steady distillation rate is crucial for separating compounds with close boiling points. Collect the distillate at a rate of 1-2 drops per second.
-
Possible Cause: Poor insulation of the column.
-
Suggested Solution: Insulate the distillation column with glass wool or aluminum foil to minimize heat loss and maintain a proper temperature gradient throughout the column.
Issue 2: Poor Resolution or Overlapping Peaks in Preparative GC
-
Possible Cause: Incorrect column stationary phase.
-
Suggested Solution: The choice of GC column is critical. On a non-polar stationary phase (like dimethylpolysiloxane), elution order generally follows the boiling point. For better separation of isomers, a polar stationary phase (like Carbowax) can be more effective as it interacts with the electron-rich double bonds of the alkenes, providing a different separation mechanism.
-
Possible Cause: Temperature program is not optimized.
-
Suggested Solution: Implement a slow temperature ramp (e.g., 2-5 °C/min) to improve the resolution between closely eluting isomers. An initial isothermal period at a lower temperature can also help separate the most volatile components.
-
Possible Cause: Sample overload.
-
Suggested Solution: Injecting too much sample can lead to broad, overlapping peaks. Reduce the injection volume. For preparative work, it is better to perform multiple smaller injections than one large, overloaded injection.
Issue 3: Low Recovery of Purified Product
-
Possible Cause: Product loss during transfers.
-
Suggested Solution: Minimize the number of transfers between flasks. After distillation or collection from the GC, rinse the collection vessel with a small amount of a highly volatile solvent (like pentane) and combine it with the main product. The solvent can be removed later under reduced pressure.
-
Possible Cause: Hold-up in the distillation column.
-
Suggested Solution: The packing material in a fractionating column can retain a significant amount of liquid. After the distillation is complete, allow the column to cool completely to recover any condensed liquid.
Experimental Protocols
Method 1: Purification by Fractional Distillation
This method is suitable for purifying several grams of this compound to a moderate-to-high purity (~98-99%), provided the isomeric impurities have a boiling point difference of at least 2-3 °C.
Materials:
-
Crude this compound mixture
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed) with a length of at least 30 cm
-
Distillation head with a thermometer
-
Condenser
-
Receiving flasks
-
Heating mantle with a stirrer
-
Boiling chips or magnetic stir bar
-
Insulating material (glass wool or aluminum foil)
Procedure:
-
Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all glass joints are properly sealed.
-
Charging the Flask: Add the crude this compound mixture and a few boiling chips to the round-bottom flask. Do not fill the flask more than two-thirds full.
-
Insulation: Wrap the fractionating column and distillation head with the insulating material to prevent premature cooling.
-
Heating: Begin heating the flask gently. Use the stirrer to ensure smooth boiling.
-
Equilibration: As the vapor rises, you will see a condensation ring moving up the column. Allow this ring to rise slowly to the top of the column to ensure the column equilibrates.
-
Fraction Collection: Begin collecting the distillate.
-
First Fraction: Collect the initial distillate (the "forerun") which will be enriched in the lower-boiling isomers (e.g., 3-Methyl-1-octene). Monitor the temperature at the distillation head; it should be stable but lower than the boiling point of the target compound.
-
Main Fraction: When the temperature at the head stabilizes at the boiling point of this compound (~147 °C), switch to a new receiving flask to collect the purified product.[2] Maintain a slow and steady collection rate.
-
Final Fraction: If the temperature begins to rise significantly or drop, stop the distillation. The remaining liquid in the distillation flask will be enriched in any higher-boiling impurities.
-
-
Analysis: Analyze all collected fractions using analytical GC to determine their composition and confirm the purity of the main fraction.
Method 2: Purification by Preparative Gas Chromatography (Prep GC)
This method is ideal for obtaining very high-purity (>99.5%) this compound on a smaller scale.
Materials:
-
Partially purified this compound
-
Preparative gas chromatograph with an appropriate column and detector
-
Collection traps (cooled, e.g., with dry ice/acetone)
-
Volatile solvent (e.g., pentane or hexane) for sample dilution
-
Syringe for injection
Procedure:
-
Column Selection: Choose a preparative GC column that provides good separation of C9H18 isomers. A polar stationary phase (e.g., PEG-based like Carbowax) is often effective.
-
Method Development: First, perform an analytical-scale injection to determine the retention times of this compound and its isomeric impurities. Optimize the temperature program and carrier gas flow rate for the best resolution.
-
System Setup: Set up the preparative GC with the optimized method. The outlet of the column is split, with a small portion going to the detector and the majority going to the collection port.
-
Sample Preparation: Dilute the this compound sample with a volatile solvent if it is too viscous. This ensures rapid and complete vaporization in the injection port.
-
Injection and Collection:
-
Inject the sample onto the column.
-
Monitor the chromatogram from the detector.
-
As the peak corresponding to this compound begins to elute, attach a cooled collection trap to the collection port.
-
Remove the trap as soon as the peak has finished eluting to avoid collecting other impurities.
-
-
Repetition: Repeat the injection and collection cycle as needed to obtain the desired amount of purified product.
-
Product Recovery: Rinse the collection traps with a small amount of a volatile solvent (e.g., pentane) to recover all the purified product. The solvent can be carefully removed using a rotary evaporator.
-
Purity Confirmation: Confirm the purity of the collected sample using analytical GC-MS.
Workflow and Logic Diagram
The following diagram illustrates the decision-making and troubleshooting process for purifying this compound.
References
- 1. 2-Methyl-1-octene | C9H18 | CID 78335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. guidechem.com [guidechem.com]
- 3. guidechem.com [guidechem.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. Page loading... [wap.guidechem.com]
- 6. 1-Nonene - Wikipedia [en.wikipedia.org]
- 7. 124-11-8 CAS MSDS (1-NONENE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. chemsynthesis.com [chemsynthesis.com]
Technical Support Center: Separation of 2-Methyl-2-octene and 2-Methyl-1-octene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the separation of 2-methyl-2-octene and 2-methyl-1-octene. The information is tailored for researchers, scientists, and professionals in drug development who may encounter challenges during the purification of these isomers.
Physical Properties and Data
A summary of the key physical properties of this compound and 2-methyl-1-octene is presented below. The close proximity of their boiling points highlights the primary challenge in their separation via distillation.
| Property | 2-Methyl-1-octene | This compound |
| Molecular Formula | C₉H₁₈ | C₉H₁₈ |
| Molar Mass | 126.24 g/mol | 126.24 g/mol |
| Boiling Point | 144-145 °C | 146-147.2 °C |
| Density | 0.734 - 0.74 g/mL | ~0.74 g/mL |
| Refractive Index | 1.4162 - 1.4186 | 1.425 |
Separation Strategy Workflow
The following diagram illustrates a general workflow for selecting an appropriate separation method for this compound and 2-methyl-1-octene.
Troubleshooting Guides and FAQs
This section is organized in a question-and-answer format to directly address potential issues during the separation of this compound and 2-methyl-1-octene.
Fractional Distillation
Q1: Why is it so difficult to separate this compound and 2-methyl-1-octene using standard distillation?
A1: The primary challenge lies in their very close boiling points, with a difference of only 1-3 °C.[1][2][3][4] Standard distillation setups do not provide sufficient theoretical plates to effectively resolve components with such a small boiling point difference.[5]
Q2: I'm attempting a fractional distillation, but the separation is poor. What can I do to improve it?
A2: To improve the separation of these close-boiling isomers by fractional distillation, you need to increase the number of theoretical plates and optimize the distillation parameters.[5][6]
-
High-Efficiency Packing: Use a column with a high number of theoretical plates. Structured packing, such as Pro-Pak®, or a long Vigreux column is recommended over standard packing materials like Raschig rings for this type of separation.[6][7]
-
Increase Reflux Ratio: A higher reflux ratio (the ratio of the amount of condensate returned to the column to the amount collected as distillate) enhances separation by increasing the number of vaporization-condensation cycles.[8] This is achieved by carefully controlling the heating rate.
-
Slow Distillation Rate: A slow and steady distillation rate is crucial for maintaining equilibrium within the column, which is necessary for efficient separation.[6]
-
Column Insulation: Insulate the distillation column to minimize heat loss and maintain a consistent temperature gradient.[6]
Q3: My distillation is proceeding too slowly, and the vapor isn't reaching the condenser. What should I do?
A3: This is a common issue when distilling high-boiling compounds or when there is significant heat loss.
-
Increase Heating: Gradually increase the heat supplied to the distillation flask.
-
Insulate the Apparatus: Wrap the distillation column and head with glass wool or aluminum foil to prevent heat dissipation.[6]
-
Check for Leaks: Ensure all joints are properly sealed to maintain pressure.
Gas Chromatography (GC)
Q1: My analytical GC shows co-eluting or poorly resolved peaks for the two isomers. How can I improve the separation?
A1: Co-elution of isomers is a common challenge in GC.[1][3] Several parameters can be adjusted to improve resolution:
-
Column Selection:
-
Stationary Phase: A more polar stationary phase can enhance separation by introducing different interactions with the double bonds of the isomers.
-
Column Length: A longer column provides more theoretical plates and can improve resolution.
-
Internal Diameter: A smaller internal diameter column generally offers higher efficiency.
-
-
Temperature Program:
-
Carrier Gas Flow Rate: Optimize the carrier gas flow rate to achieve the highest column efficiency (minimum plate height), as described by the van Deemter equation.[1]
Q2: I want to use preparative GC to isolate larger quantities of each isomer. What should I consider?
A2: Preparative GC requires modifications to an analytical method to accommodate larger sample sizes.
-
Larger Column: Use a column with a larger internal diameter and thicker stationary phase film to handle higher sample loads.
-
Injection Volume: Optimize the injection volume to avoid overloading the column, which can lead to poor peak shape and decreased resolution.
-
Fraction Collection: Use a fraction collector timed to the elution of each peak. It may be necessary to collect multiple fractions across a single peak and analyze them to determine purity.
Argentation (Silver Nitrate) Chromatography
Q1: What is argentation chromatography, and why is it effective for separating these isomers?
A1: Argentation chromatography utilizes a stationary phase, typically silica gel, impregnated with silver nitrate.[2] Silver ions form reversible complexes with the π-electrons of the double bonds in alkenes.[2] The stability of these complexes depends on the steric accessibility of the double bond. 2-methyl-1-octene, with its terminal double bond, will likely form a stronger complex and be retained on the column longer than the more sterically hindered internal double bond of this compound.
Q2: I'm having trouble with the recovery of my compounds from the silver nitrate column. What could be the cause?
A2: Low recovery in argentation chromatography can be due to several factors:
-
Irreversible Binding: While the silver-alkene complex is typically reversible, some degradation or irreversible binding can occur, especially if the compounds are sensitive.
-
Inappropriate Eluent: The eluting solvent may not be strong enough to displace the alkene from the silver complex. A gradual increase in the polarity of the mobile phase is often required.
-
Column Deactivation: The silver nitrate on the silica gel can degrade over time, especially when exposed to light. It is advisable to prepare the column fresh and protect it from light.[9]
Q3: What is a good starting point for the mobile phase in argentation chromatography for these nonpolar isomers?
A3: For nonpolar compounds like the methyl-octenes, a nonpolar mobile phase is a good starting point.
-
Initial Elution: Begin with a nonpolar solvent such as hexane or pentane.[10] This will elute any saturated hydrocarbon impurities.
-
Gradient Elution: Gradually increase the polarity of the mobile phase by introducing a solvent like toluene, dichloromethane, or diethyl ether.[10][11] This will help to elute the complexed alkenes. A typical gradient might be from 100% hexane to a hexane/diethyl ether mixture.
Experimental Protocols
High-Efficiency Fractional Distillation
This protocol is a starting point for the separation of this compound and 2-methyl-1-octene.
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus using a round-bottom flask, a high-efficiency packed distillation column (e.g., a 50 cm column packed with Pro-Pak®), a distillation head with a thermometer, a condenser, and a receiving flask.
-
Ensure all glassware is dry and joints are well-sealed.
-
Place a stir bar in the round-bottom flask.
-
-
Procedure:
-
Charge the round-bottom flask with the isomer mixture.
-
Heat the flask gently using a heating mantle.
-
Allow the vapor to slowly rise through the column, maintaining a high reflux ratio. This is observed as a ring of condensing vapor slowly ascending the column.
-
Collect the first fraction, which will be enriched in the lower boiling point isomer (2-methyl-1-octene). The temperature should hold steady during the collection of this fraction.
-
Once the temperature begins to rise, change the receiving flask to collect the intermediate fraction.
-
Increase the heating to distill the higher boiling point isomer (this compound), which should distill at a steady, higher temperature.
-
Analyze the purity of the collected fractions using GC-MS.
-
Argentation Column Chromatography
This protocol provides a method for preparing the stationary phase and running the column.
-
Preparation of Silver Nitrate Impregnated Silica Gel (10% w/w):
-
Dissolve 2 g of silver nitrate in 10 mL of deionized water.[2]
-
In a separate flask, weigh 18 g of silica gel (70-230 mesh).
-
Slowly add the silver nitrate solution to the silica gel while stirring.
-
Dry the impregnated silica gel in an oven at 80-100 °C for 2-4 hours, protected from light.[2]
-
Store the prepared silica gel in a dark, dry container.
-
-
Column Packing and Elution:
-
Prepare a slurry of the silver nitrate-impregnated silica gel in hexane.
-
Pour the slurry into a chromatography column and allow the silica to settle, draining off the excess hexane.
-
Dissolve the isomer mixture in a minimal amount of hexane and load it onto the column.
-
Begin elution with 100% hexane. This will elute the less retained isomer (expected to be this compound).
-
Gradually increase the polarity of the eluent by adding small percentages of a more polar solvent like diethyl ether or acetone to the hexane.[11][12] For example, you can use a stepwise gradient of 1%, 2%, 5%, and 10% diethyl ether in hexane.
-
Collect fractions and analyze their composition by GC to determine which fractions contain the pure isomers.
-
Troubleshooting Logic Diagram
The following diagram provides a logical approach to troubleshooting common separation problems.
References
- 1. benchchem.com [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. youtube.com [youtube.com]
- 4. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 5. Fractional Distillation [sites.pitt.edu]
- 6. Intermass Fischer-Asia Pte Ltd [intermass.com.sg]
- 7. kuberinternals.com [kuberinternals.com]
- 8. istill-live.niice-dev2.niicelab.nl [istill-live.niice-dev2.niicelab.nl]
- 9. silicycle.com [silicycle.com]
- 10. web.uvic.ca [web.uvic.ca]
- 11. fpl.fs.usda.gov [fpl.fs.usda.gov]
- 12. Silver nitrate-silica gel column chromatography purification linolenic acid in the walnut oil [spgykj.com]
Technical Support Center: Troubleshooting the Wittig Reaction for Hindered Ketone Substrates
Welcome to the technical support center for the Wittig reaction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered when using sterically hindered ketones as substrates.
Frequently Asked questions (FAQs)
Q1: Why am I observing low to no yield with my hindered ketone in a Wittig reaction?
Low yields or reaction failure with sterically hindered ketones are common and can be attributed to several factors:
-
Steric Hindrance: The primary reason for low reactivity is the steric bulk around the carbonyl group of the ketone and/or on the phosphorus ylide. This bulkiness physically obstructs the nucleophilic attack of the ylide on the carbonyl carbon, which is the initial and crucial step of the reaction.[1] With stabilized ylides, this initial step is the slowest (rate-determining), and the increased steric hindrance further decreases the reaction rate, often leading to reaction failure.[1][2]
-
Reduced Electrophilicity of the Ketone: Bulky alkyl or aryl groups on the ketone can diminish the electrophilic character of the carbonyl carbon through electronic effects, making it less susceptible to nucleophilic attack.
-
Ylide Reactivity and Stability:
-
Stabilized Ylides: These ylides, which contain an electron-withdrawing group, are more stable but less reactive. They often fail to react with sterically hindered ketones.[1][2]
-
Unstabilized Ylides: While more reactive, unstabilized ylides can be unstable and may decompose under the reaction conditions before they have a chance to react with the sluggish hindered ketone.
-
Q2: What are the common side products I might be seeing in my reaction mixture?
Besides unreacted starting materials, you might observe products arising from:
-
Enolization of the Ketone: The basic conditions used to generate the ylide can lead to the deprotonation of the α-carbon of the ketone, forming an enolate. This is especially prevalent with strong bases like n-butyllithium.
-
Ylide Decomposition: Unstabilized ylides can undergo various decomposition pathways, especially at elevated temperatures.
-
Aldol-type Reactions: If the ketone can enolize, it may react with another molecule of the ketone in an aldol-type condensation.
-
Reaction with Trace Water: Any moisture in the reaction will quench the highly reactive ylide.
Q3: How can I optimize my Wittig reaction conditions for a hindered ketone?
While often challenging, several parameters can be adjusted to improve the outcome:
-
Choice of Base: The base is critical for generating the ylide. For unstabilized ylides, strong, non-nucleophilic bases are preferred to minimize side reactions.
-
Organolithium bases (e.g., n-BuLi): While effective at generating ylides, the resulting lithium salts can sometimes complicate the reaction stereochemistry and reactivity.[2][3]
-
Sodium or Potassium bases (e.g., NaH, KOtBu, NaHMDS, KHMDS): These can lead to "salt-free" conditions (or at least lithium-salt-free), which can be beneficial for both yield and stereoselectivity.[4]
-
-
Solvent: Anhydrous aprotic solvents like THF or diethyl ether are standard. The choice can affect the solubility of intermediates and the ylide's reactivity.
-
Temperature: Ylide generation is typically done at low temperatures (-78 °C to 0 °C) to maintain stability. However, for the reaction with a hindered ketone, a higher temperature may be necessary to overcome the activation energy barrier. Careful optimization is key, as higher temperatures can also promote side reactions and ylide decomposition.
-
Salt-Free Conditions: The presence of lithium salts can influence the reaction intermediates. Preparing the ylide using bases like sodium hydride or sodium amide can create "salt-free" conditions which may improve yields.[5]
Q4: When should I consider an alternative to the Wittig reaction for my hindered ketone?
If optimization of the Wittig reaction fails to provide a satisfactory yield, it is often more efficient to switch to a more suitable alternative. The Horner-Wadsworth-Emmons (HWE) reaction is a very common and effective alternative for hindered ketones.[1][6][7] Other powerful methods include the Julia-Kocienski Olefination and the Tebbe Olefination, especially for methylenation.
Troubleshooting Guide
Below is a systematic workflow to troubleshoot a failing Wittig reaction with a hindered ketone.
Caption: A troubleshooting workflow for the Wittig reaction with hindered ketones.
Data Presentation: Comparison of Olefination Methods
The following table summarizes the general characteristics and effectiveness of different olefination reactions for hindered ketones.
| Reaction | Reagent | Typical Substrate Scope | Key Advantages for Hindered Ketones | Common Byproducts |
| Wittig Reaction | Phosphorus Ylide | Aldehydes, less hindered ketones | Can work for some hindered ketones, especially for methylenation.[1][6] | Triphenylphosphine oxide (often difficult to remove) |
| Horner-Wadsworth-Emmons (HWE) | Phosphonate Carbanion | Aldehydes, ketones (including hindered) | More nucleophilic reagent, water-soluble phosphate byproduct is easily removed.[8][9] | Dialkyl phosphate salt |
| Julia-Kocienski Olefination | Heteroaryl Sulfone | Aldehydes, ketones | Excellent for forming trans-alkenes, reliable for complex substrates. | SO₂, Aryloxide anion |
| Tebbe Olefination | Tebbe Reagent (Titanocene derivative) | Aldehydes, ketones, esters, amides | Highly effective for methylenation of even very hindered ketones.[10][11] | Titanium oxides |
Key Factors Affecting Reaction Success
The success of a Wittig reaction with a hindered substrate is a balance of several interconnected factors.
Caption: Factors influencing the success of the Wittig reaction with hindered ketones.
Experimental Protocols
Protocol 1: General Procedure for Wittig Reaction with a Hindered Ketone (using n-BuLi)
-
Ylide Generation:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the phosphonium salt (1.1 eq).
-
Add anhydrous THF (or diethyl ether) via syringe.
-
Cool the suspension to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (n-BuLi, 1.05 eq) dropwise. A color change (often to deep red or orange) indicates ylide formation.
-
Stir the mixture at -78 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 30 minutes.
-
-
Reaction with Ketone:
-
Cool the ylide solution back down to -78 °C.
-
Slowly add a solution of the hindered ketone (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to slowly warm to room temperature and stir overnight. In some cases, gentle heating (reflux) may be required. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Workup and Purification:
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the mixture with diethyl ether or ethyl acetate (3x).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography. The byproduct, triphenylphosphine oxide, can sometimes be challenging to separate.
-
Protocol 2: Horner-Wadsworth-Emmons (HWE) Reaction for a Hindered Ketone
-
Anion Generation:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq).
-
Wash the NaH with anhydrous hexanes (3x) to remove the mineral oil, decanting the hexanes carefully each time.
-
Add anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of the phosphonate ester (1.1 eq) in anhydrous THF dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until hydrogen evolution ceases.
-
-
Reaction with Ketone:
-
Cool the solution of the phosphonate carbanion to 0 °C.
-
Slowly add a solution of the hindered ketone (1.0 eq) in anhydrous THF.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC.
-
-
Workup and Purification:
-
Carefully quench the reaction by the slow addition of water.
-
Extract the mixture with diethyl ether or ethyl acetate (3x).
-
Wash the combined organic layers with water and brine. The phosphate byproduct is water-soluble and will be removed in the aqueous washes.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Further purification can be achieved by column chromatography if needed.
-
Protocol 3: Tebbe Olefination for Methylenation of a Hindered Ketone
Note: The Tebbe reagent is pyrophoric and must be handled with extreme care under an inert atmosphere.
-
Reaction Setup:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add the hindered ketone (1.0 eq).
-
Dissolve the ketone in anhydrous toluene or THF.
-
Cool the solution to -40 °C to -78 °C.
-
-
Addition of Tebbe Reagent:
-
Slowly add the Tebbe reagent (0.5 M in toluene, 1.5 - 2.0 eq) via syringe.
-
Stir the reaction at low temperature for 30 minutes, then allow it to slowly warm to room temperature and stir for 1-3 hours. Monitor by TLC.
-
-
Workup and Purification:
-
Cool the reaction mixture to 0 °C.
-
Carefully quench the reaction by the slow, dropwise addition of aqueous NaOH (e.g., 15%).
-
Allow the mixture to warm to room temperature and stir until the color of the solution fades.
-
Filter the mixture through a pad of celite to remove the titanium salts, washing the pad with diethyl ether.
-
Dry the filtrate over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
-
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Wittig Reaction [organic-chemistry.org]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. Wittig reaction - Wikipedia [en.wikipedia.org]
- 7. books.rsc.org [books.rsc.org]
- 8. youtube.com [youtube.com]
- 9. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 10. Tebbe Olefination | NROChemistry [nrochemistry.com]
- 11. Tebbe Reagent | Chem-Station Int. Ed. [en.chem-station.com]
GC-MS Technical Support Center: Hydrocarbon Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve GC-MS peak tailing issues encountered during hydrocarbon analysis.
Troubleshooting Guides
Peak tailing, where a peak is asymmetrically skewed with a trailing edge, can compromise resolution and the accuracy of quantification.[1] This guide provides a systematic approach to diagnosing and resolving common causes of peak tailing in hydrocarbon analysis.
Initial Assessment: All Peaks vs. Specific Peaks Tailing
The first step in troubleshooting is to determine the scope of the problem.[2]
-
If all peaks in the chromatogram are tailing: This typically indicates a physical or mechanical issue within the GC system, such as a disruption in the carrier gas flow path or improper column installation.[3][4]
-
If only some peaks are tailing: This is more indicative of a chemical interaction between specific analytes and active sites within the system.[2] For hydrocarbon analysis, while less common than with polar compounds, this can still occur, especially with heavier, less volatile hydrocarbons or in the presence of system contamination.
Below is a troubleshooting workflow to help identify and resolve the root cause of peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of peak tailing when analyzing hydrocarbons?
While multiple factors can contribute, common causes for peak tailing in hydrocarbon analysis often relate to physical issues in the GC system. These include:
-
Improper Column Installation : A poorly cut column end or incorrect positioning in the inlet can disrupt the carrier gas flow path, causing turbulence and peak tailing.[3][5]
-
Inlet Contamination : Residue from previous samples can accumulate in the inlet liner, creating active sites that interact with analytes.[6] Even non-polar hydrocarbons can be affected by significant contamination.
-
Column Contamination : The front section of the GC column can become contaminated with non-volatile matrix components, leading to peak shape distortion.[3]
Q2: How does the inlet liner affect peak shape in hydrocarbon analysis?
The inlet liner is where the sample is vaporized. A dirty or "active" liner can cause peak tailing. Over time, liners can become contaminated with non-volatile residues and septum particles.[6] For hydrocarbon analysis, while the analytes are non-polar, this buildup can create sites for adsorption, leading to poor peak shape.[6] Using a deactivated liner, even for hydrocarbons, can provide extra insurance against sample adsorption.[7]
Q3: Can the injection technique cause peak tailing for hydrocarbons?
Yes. Overloading the column by injecting too much sample can saturate the stationary phase and lead to distorted, tailing peaks.[1] Additionally, if the split ratio is too low in a split injection, the flow rate through the inlet may not be high enough for an efficient and rapid transfer of the sample to the column, which can contribute to tailing.[7][8]
Q4: How does temperature impact peak tailing for hydrocarbons?
Temperature plays a crucial role in GC analysis.
-
Inlet Temperature : If the inlet temperature is too low, higher boiling (later eluting) hydrocarbons may not vaporize efficiently and completely, leading to tailing.[4][9]
-
Oven Temperature : An inappropriate initial oven temperature can affect the focusing of analytes at the head of the column. For splitless injections, a common rule of thumb is to set the initial oven temperature 10-20°C below the boiling point of the sample solvent to ensure proper focusing.[3][7]
Q5: When should I trim my GC column, and how much should I remove?
Column trimming is a regular maintenance procedure to remove the contaminated front portion of the column.[10] You should consider trimming the column when you observe deteriorating peak shape (like tailing for all compounds), a decrease in sensitivity, or shifts in retention time.[11] A good starting point is to remove 10-20 cm from the inlet end of the column.[3] In some cases of severe contamination, removing more may be necessary.[10]
Data Summary
The following table summarizes the qualitative impact of various GC-MS parameters on peak tailing during hydrocarbon analysis. While specific quantitative effects can vary based on the analyte, column, and instrument, these general trends can guide troubleshooting efforts.
| Parameter | Condition | Expected Impact on Peak Tailing | Rationale |
| Carrier Gas Flow Rate | Too Low | Increased Tailing | Insufficient flow may not efficiently sweep analytes through the system, leading to broader, tailing peaks. |
| Optimal | Minimal Tailing | At the optimal linear velocity, band broadening is minimized, resulting in sharper, more symmetrical peaks.[12] | |
| Too High | Minimal Tailing (but loss of resolution) | While very high flow rates don't typically cause tailing, they reduce the time for analytes to interact with the stationary phase, leading to poor separation. | |
| Inlet Temperature | Too Low | Increased Tailing (especially for high boilers) | Incomplete or slow vaporization of analytes in the inlet leads to a slow, drawn-out introduction onto the column.[4][9] |
| Optimal/High | Minimal Tailing | Ensures rapid and complete vaporization of hydrocarbons, leading to sharp, symmetrical peaks. | |
| Injection Volume | Too High (Overload) | Increased Tailing/Fronting | Exceeding the sample capacity of the column leads to saturation of the stationary phase and peak distortion.[1] |
| Optimal | Minimal Tailing | The amount of sample is within the linear range of the column's capacity. | |
| Column Installation | Poor Cut / Incorrect Position | Increased Tailing | Creates dead volumes or turbulence in the flow path, causing a portion of the analyte molecules to be delayed.[4][5] |
| Proper Cut / Correct Position | Minimal Tailing | Provides a smooth, unobstructed path for the sample to enter the column. | |
| Inlet Liner Condition | Contaminated / Active | Increased Tailing | Non-volatile residues and active silanol groups can cause secondary interactions, adsorbing analytes and causing them to elute slowly.[6] |
| Clean / Deactivated | Minimal Tailing | Provides an inert surface for sample vaporization, minimizing unwanted interactions.[7] |
Experimental Protocols
Protocol 1: GC Inlet Maintenance (Agilent Split/Splitless Inlet)
Routine inlet maintenance is critical for preventing peak tailing. This protocol details a comprehensive cleaning procedure.
Materials:
-
Lint-free gloves
-
Safety glasses
-
Wrenches for your GC model
-
Tweezers
-
New, deactivated inlet liner, O-ring, and septum
-
Solvents: Methanol, Acetone, Methylene Chloride
-
38-caliber brass gun barrel cleaning brush
-
Glass transfer pipettes with bulb
Procedure:
-
Cool Down: Set the inlet and oven temperatures to a safe level (e.g., 40-70°C). Turn off the carrier gas flow to the inlet.[13]
-
Disassemble:
-
Remove the autosampler tower if present.
-
Wearing appropriate personal protective equipment, remove the septum retainer nut and the old septum.[6]
-
Remove the weldment assembly that covers the liner and carefully pull the old liner out with tweezers.[6][13]
-
From inside the oven, loosen and remove the column nut from the inlet. Place a septum over the end of the column to prevent oxygen from entering.
-
Remove the insulator and reducing nut that holds the gold seal from the bottom of the inlet.[13]
-
-
Clean the Inlet Body:
-
Dip the brass brush into methylene chloride and insert it fully into the inlet tube. Move the brush up and down several times (do not twist).[13]
-
Use a glass pipette to rinse the inside of the inlet with methylene chloride.
-
Repeat the brush and rinse steps with acetone, and then finally with methanol.[13]
-
Allow the inlet to dry completely. A gentle stream of nitrogen can be used to speed up the process.
-
-
Reassemble:
-
Inspect the gold seal for scratches or contamination and replace if necessary.
-
Reinstall the reducing nut, insulator, and reconnect the column.
-
Slide a new O-ring onto a new, deactivated liner.[6]
-
Insert the new liner into the inlet, ensuring it is fully seated.[6]
-
Reinstall the weldment assembly.
-
Place a new septum into the retainer nut and tighten it (finger-tight, then a small turn with a wrench to seal). Overtightening can damage the septum.[6]
-
-
Leak Check and Condition:
Protocol 2: GC Capillary Column Conditioning
Properly conditioning a new column or re-conditioning a column after maintenance is essential for achieving a stable baseline and optimal performance.
Materials:
-
New or in-use capillary GC column
-
Appropriate ferrules and nuts for the inlet and detector
-
Carrier gas (high purity, 99.9995% or better, with oxygen and moisture traps)[5]
Procedure:
-
Column Installation (Inlet Only):
-
Ensure the column ends are cut cleanly and squarely.
-
Install the column into the injector, but do not connect it to the detector. Leave the detector end of the column free in the oven.[14]
-
Ensure the correct insertion depth into the inlet as specified by the instrument manufacturer.
-
-
Purge with Carrier Gas:
-
Temperature Programming (Bake-out):
-
Set the oven temperature to 40-50°C.
-
Program a slow temperature ramp (e.g., 5-10°C/min) to a conditioning temperature. This temperature should be about 20°C above the final temperature of your analytical method, but should not exceed the column's maximum isothermal temperature limit (this is different from the maximum temperature-programmed limit).[10][14]
-
Hold at the conditioning temperature for 1-2 hours. For MS detectors, a longer conditioning time (even overnight) may be necessary to achieve a stable, low-bleed baseline.[10][14]
-
-
Cool Down and Connect to Detector:
-
After the conditioning hold, cool the oven down to a safe temperature.
-
Turn off the carrier gas flow temporarily.
-
Connect the column to the MS detector, ensuring a proper, leak-free connection.
-
-
Final Check:
-
Restore carrier gas flow and perform a leak check.
-
Run your analytical method with a blank injection to ensure the baseline is stable and free of ghost peaks before analyzing samples.[10]
-
References
- 1. benchchem.com [benchchem.com]
- 2. GC Troubleshooting—Tailing Peaks [restek.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. postnova.com [postnova.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. agilent.com [agilent.com]
- 9. Peak tailing due to higher initial temperatue in GCMS analys - Chromatography Forum [chromforum.org]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. sisweb.com [sisweb.com]
- 12. The Effect Analysis of Carrier Gas Flow Rate on the Rapid Gas Chromatographic Separation System - PMC [pmc.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. How to Condition a New Capillary GC Column [restek.com]
- 15. How to Condition the GC Column? [pharmaspecialists.com]
- 16. GC Tech Tip: GC Column Conditioning and Testing | Phenomenex [phenomenex.com]
Technical Support Center: Resolving Overlapping NMR Signals in Alkene Isomer Mixtures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve overlapping NMR signals in alkene isomer mixtures.
Frequently Asked Questions (FAQs)
Q1: Why do the NMR signals of my alkene isomers overlap?
Alkene isomers, such as cis/trans (E/Z) isomers or constitutional isomers with similar structures, often have protons and carbons in very similar electronic environments. This leads to close chemical shifts in the NMR spectrum, resulting in signal overlap that can complicate or prevent accurate structural elucidation and quantification.[1]
Q2: What are the primary methods to resolve overlapping NMR signals in alkene isomer mixtures?
There are several effective methods to resolve overlapping signals:
-
Changing the NMR Solvent: Utilizing a solvent with different properties can induce differential chemical shifts.
-
Using Lanthanide Shift Reagents (LSRs): These paramagnetic complexes can cause significant changes in the chemical shifts of nearby protons.[2]
-
Increasing Spectrometer Field Strength: Higher field magnets increase the dispersion of signals.
-
Employing 2D NMR Techniques: Experiments like COSY and HSQC spread the signals into a second dimension, resolving overlap.[3][4]
Q3: How can I quantify the ratio of isomers in my mixture once the signals are resolved?
Quantitative NMR (qNMR) is a powerful technique for determining the relative concentrations of components in a mixture.[5] Once the signals for each isomer are well-resolved and unambiguously assigned, you can integrate the signals corresponding to each isomer. The ratio of the integrals, after accounting for the number of protons each signal represents, gives the molar ratio of the isomers.[6] For accurate quantification, it is crucial to ensure that the NMR experiment is set up with appropriate parameters, such as a sufficient relaxation delay.[7]
Q4: When should I choose a 2D NMR technique over using a shift reagent?
The choice depends on the nature of your sample and the information you need.
-
Lanthanide Shift Reagents (LSRs) are often a quick and effective way to simplify a spectrum if your molecule has a Lewis basic site for the reagent to coordinate with.[8][9] However, they can cause line broadening and may not be suitable for all compounds.[9]
-
2D NMR techniques like COSY and HSQC are more universally applicable and provide detailed connectivity information that can be invaluable for assigning complex spectra.[10] They are non-invasive but typically require more instrument time.
Troubleshooting Guides
Issue 1: Vinylic proton signals of cis and trans isomers are overlapping.
Solution 1: Change the Deuterated Solvent
Different solvents can induce changes in chemical shifts due to varying solvent-solute interactions. Aromatic solvents like benzene-d6 often cause significant shifts compared to chloroform-d1.[11][12][13][14]
Experimental Protocol: Solvent Change
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum of your alkene isomer mixture in a common solvent (e.g., CDCl₃).
-
Sample Preparation: Prepare a new sample of your mixture in a different deuterated solvent (e.g., benzene-d6). Ensure the concentration is similar to the first sample.
-
Data Acquisition: Acquire a ¹H NMR spectrum in the new solvent using the same experimental parameters.
-
Analysis: Compare the two spectra to see if the signal dispersion has improved.
Table 1: Effect of Solvent on Vinylic Proton Chemical Shifts (Illustrative Example)
| Alkene Isomer | Chemical Shift (δ) in CDCl₃ | Chemical Shift (δ) in Benzene-d6 |
| cis-Stilbene | 6.55 ppm | 6.40 ppm |
| trans-Stilbene | 7.10 ppm | 7.02 ppm |
Solution 2: Use a Lanthanide Shift Reagent (LSR)
LSRs are paramagnetic complexes that can coordinate to Lewis basic sites in a molecule, inducing large chemical shifts.[2] The magnitude of the shift is dependent on the distance of the proton from the lanthanide ion.[2]
Experimental Protocol: Lanthanide Shift Reagent Titration
-
Sample Preparation: Dissolve a known amount of the alkene isomer mixture (e.g., 10-20 mg) in a dry, aprotic deuterated solvent (e.g., CDCl₃) in an NMR tube. It is critical that the solvent is dry, as water will preferentially coordinate with the LSR.[8][15]
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum of the substrate.
-
LSR Stock Solution: Prepare a stock solution of an LSR (e.g., Eu(fod)₃) in the same deuterated solvent.[16]
-
Titration: Add small, incremental amounts of the LSR stock solution to the NMR tube containing your sample.[15]
-
Spectral Acquisition: After each addition, gently mix the solution and acquire a new ¹H NMR spectrum.[15]
-
Data Analysis: Monitor the changes in chemical shifts. Plot the induced shift (Δδ) versus the molar ratio of LSR to substrate to achieve the best separation.[17]
Table 2: Lanthanide-Induced Shifts (LIS) for Alkene Isomers with Eu(fod)₃ (Illustrative Example)
| Proton | Initial δ (ppm) | δ (ppm) with 0.25 eq. Eu(fod)₃ | Δδ (ppm) |
| cis-Isomer Vinylic H | 5.80 | 6.50 | 0.70 |
| trans-Isomer Vinylic H | 5.85 | 7.05 | 1.20 |
Issue 2: Complex multiplet overlap throughout the spectrum.
Solution: Employ 2D NMR Spectroscopy
Two-dimensional NMR experiments can resolve heavily overlapped spectra by spreading the signals across a second frequency dimension.
A. 2D Homonuclear Correlation Spectroscopy (COSY)
A COSY experiment identifies protons that are coupled to each other, which is useful for tracing out spin systems within each isomer.[10]
Experimental Protocol: 2D COSY
-
Sample Preparation: Prepare a moderately concentrated sample of your alkene isomer mixture in a suitable deuterated solvent.
-
1D Proton Spectrum: Acquire a standard 1D ¹H NMR spectrum and optimize the spectral width (sw) and transmitter frequency offset (o1).[18][19]
-
COSY Setup: Load a standard COSY parameter set on the spectrometer.[18][19] The spectral width in both dimensions (F1 and F2) should be set to the value determined from the 1D proton spectrum.[18]
-
Acquisition: Set the number of scans (nt) based on the sample concentration (e.g., nt=2 for a concentrated sample). Start the acquisition.[18] A typical COSY experiment may take around 20 minutes.[18]
-
Processing and Analysis: Process the data with a 2D Fourier transform.[19] The resulting spectrum will show diagonal peaks corresponding to the 1D spectrum and cross-peaks indicating J-coupling between protons.
B. 2D Heteronuclear Single Quantum Coherence (HSQC)
An HSQC experiment correlates proton signals with the signals of directly attached heteronuclei, typically ¹³C.[20] This is extremely useful for resolving overlapping proton signals by spreading them out according to the chemical shifts of the carbons they are attached to.[4]
Experimental Protocol: 2D HSQC
-
Sample Preparation: Prepare a concentrated sample to ensure good signal-to-noise for the less sensitive ¹³C nucleus.
-
1D Spectra: Acquire and reference both ¹H and ¹³C 1D spectra to determine the spectral widths and offsets for both nuclei.[4]
-
HSQC Setup: Load a standard gradient-enhanced HSQC parameter set (e.g., hsqcedetgpsisp on Bruker systems for multiplicity editing).[21] The pulse program is optimized for a specific one-bond J-coupling (e.g., 145 Hz is a common compromise for both sp² and sp³ carbons).[3]
-
Acquisition: Set the number of scans (nt) and increments (ni) based on the desired resolution and experiment time. Start the acquisition.[4]
-
Processing and Analysis: After 2D Fourier transformation, the spectrum will show cross-peaks for each C-H bond. Protons that were overlapping in the 1D spectrum will be resolved if their attached carbons have different chemical shifts.
Visual Workflow and Logic Diagrams
The following diagrams illustrate the decision-making process and workflows for resolving overlapping NMR signals.
Caption: Decision workflow for resolving overlapping NMR signals.
Caption: Logic for selecting a 2D NMR experiment.
References
- 1. tutorchase.com [tutorchase.com]
- 2. Lanthanide shift reagents in nmr | PPTX [slideshare.net]
- 3. Practical aspects of real‐time pure shift HSQC experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2D 1H-13C HSQC [nmr.chem.ucsb.edu]
- 5. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. emerypharma.com [emerypharma.com]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. emerypharma.com [emerypharma.com]
- 11. m.youtube.com [m.youtube.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. researchgate.net [researchgate.net]
- 14. nmrs.io [nmrs.io]
- 15. benchchem.com [benchchem.com]
- 16. EuFOD - Wikipedia [en.wikipedia.org]
- 17. Application of Lanthanide Shift Reagent to the 1H-NMR Assignments of Acridone Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 2D 1H-1H COSY [nmr.chem.ucsb.edu]
- 19. chem.ubc.ca [chem.ubc.ca]
- 20. web.ncbr.muni.cz [web.ncbr.muni.cz]
- 21. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
Minimizing ether formation during alcohol dehydration
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the chemical dehydration of alcohols. The focus is on minimizing the formation of ether byproducts to maximize alkene yield.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of ether formation during alcohol dehydration?
A1: Ether formation is a common side reaction during the acid-catalyzed dehydration of alcohols. It occurs when an alcohol molecule acts as a nucleophile and attacks a protonated alcohol molecule (or a carbocation intermediate) in a substitution reaction. This process competes with the desired elimination reaction that produces an alkene. For primary alcohols, this typically follows an SN2 mechanism, while for secondary and tertiary alcohols, it can occur via an SN1 pathway.[1][2]
Q2: How does reaction temperature influence the selectivity between alkene and ether formation?
A2: Temperature is a critical parameter for controlling the selectivity of alcohol dehydration. Higher temperatures favor the elimination reaction (alkene formation), while lower temperatures favor the substitution reaction (ether formation).[3][4] This is because the elimination reaction has a higher activation energy and is more entropically favored.
Q3: Why am I observing a significant amount of ether byproduct when dehydrating a primary alcohol?
A3: Primary alcohols are particularly susceptible to ether formation because they react via an SN2 mechanism, which is kinetically competitive with the E2 elimination pathway.[2][5] Since primary carbocations are highly unstable, the E1 pathway is not favored.[6] To minimize ether formation with primary alcohols, it is crucial to use higher temperatures and a suitable catalyst.
Q4: Are secondary and tertiary alcohols also prone to forming ethers?
A4: While possible, secondary and tertiary alcohols are less likely to form ethers compared to primary alcohols.[2][4] This is because they readily form relatively stable secondary and tertiary carbocations, which preferentially undergo E1 elimination to form alkenes, especially at elevated temperatures.[6]
Q5: What is the role of the acid catalyst, and can my choice of acid affect ether formation?
A5: The acid catalyst protonates the alcohol's hydroxyl group, converting it into a good leaving group (water), which is essential for both elimination and substitution pathways.[7][8] The choice of acid is important. Strong, non-nucleophilic acids like sulfuric acid (H₂SO₄) and phosphoric acid (H₃PO₄) are preferred for dehydration to alkenes because their conjugate bases are poor nucleophiles and are less likely to participate in substitution reactions.[6][8] Using hydrohalic acids like HCl or HBr is generally avoided as their halide anions are good nucleophiles and can lead to the formation of alkyl halides.[9]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Alkene Yield & High Ether Content | 1. Reaction temperature is too low. Lower temperatures favor the SN2 pathway leading to ethers.[3][10] 2. Excess alcohol concentration. A high concentration of the alcohol nucleophile can promote the bimolecular reaction to form the ether.[4] 3. Inappropriate for primary alcohols. Primary alcohols are inherently more prone to ether formation.[2] | 1. Increase the reaction temperature. For example, when dehydrating ethanol, temperatures above 150°C favor ethene formation, while 130-140°C favors diethyl ether.[3] Refer to the temperature guidelines in the table below. 2. Use a controlled addition of the alcohol to the hot acid, or distill the alkene as it forms to shift the equilibrium.[11] 3. Consider alternative reagents for primary alcohols, such as POCl₃ in pyridine, which promotes an E2 mechanism.[9] |
| Mixture of Alkene Isomers | 1. Carbocation rearrangement. Secondary and branched primary alcohols can form a carbocation that rearranges to a more stable carbocation before elimination.[6][12] 2. Non-selective catalyst. Some catalysts may not be selective for the desired alkene isomer. | 1. Use a catalyst system that avoids carbocation formation. For example, using phosphorus oxychloride (POCl₃) in pyridine proceeds via an E2 mechanism, which avoids rearrangements.[9] 2. Employ shape-selective heterogeneous catalysts like specific zeolites or alumina-thoria mixed catalysts that can favor the formation of a particular isomer.[13] |
| Reaction Mixture Darkening / Charring | Oxidation by the acid catalyst. Concentrated sulfuric acid is a strong oxidizing agent and can oxidize the alcohol, especially at high temperatures, leading to charring and the formation of carbon dioxide and sulfur dioxide.[14][15] | Use a non-oxidizing acid catalyst. Concentrated phosphoric acid (H₃PO₄) is a good alternative as it is not a strong oxidizing agent and generally produces cleaner reactions.[14] |
| No Reaction or Very Slow Conversion | 1. Insufficient acid catalyst. The catalyst concentration may be too low to effectively protonate the alcohol. 2. Low reaction temperature for the specific alcohol. The temperature may not be high enough to overcome the activation energy for dehydration.[16] | 1. Increase the catalyst loading. Refer to established protocols for the specific alcohol and catalyst. 2. Gradually increase the reaction temperature. Ensure the temperature is appropriate for the substrate (see table below). |
Data Presentation: Reaction Conditions
The following table summarizes typical reaction conditions for alcohol dehydration, highlighting the competition between ether and alkene formation.
| Alcohol Type | Catalyst | Temperature Range for Ether Formation | Temperature Range for Alkene Formation | Primary Mechanism for Alkene | Reference(s) |
| Primary (e.g., Ethanol) | H₂SO₄ | ~130-140 °C | > 150-180 °C | E2 | [3][4][16] |
| Secondary (e.g., 2-Propanol) | H₂SO₄ / H₃PO₄ | Lower temperatures, less favorable | ~100-140 °C | E1 | [6][16] |
| Tertiary (e.g., tert-Butanol) | H₂SO₄ / H₃PO₄ | Not a significant side reaction | ~25-80 °C | E1 | [6][16] |
Experimental Protocols
Protocol 1: Dehydration of Cyclohexanol to Cyclohexene using Phosphoric Acid
This protocol describes a common laboratory procedure for the dehydration of a secondary alcohol where alkene formation is highly favored and side reactions are minimized by using phosphoric acid.
Materials:
-
Cyclohexanol
-
85% Phosphoric acid (H₃PO₄)
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
-
Distillation apparatus
-
Separatory funnel
-
Heating mantle
Procedure:
-
Assemble a simple distillation apparatus.
-
In the distilling flask, combine 20 mL of cyclohexanol and 5 mL of 85% phosphoric acid. Add a few boiling chips.
-
Heat the mixture gently. The product, cyclohexene, will co-distill with water at a temperature of approximately 83 °C.
-
Continue the distillation until only a small amount of residue remains in the distilling flask.
-
Transfer the distillate to a separatory funnel and wash it with an equal volume of saturated sodium chloride solution to remove any unreacted cyclohexanol and phosphoric acid.
-
Separate the lower aqueous layer and discard it.
-
Transfer the organic layer (cyclohexene) to a clean, dry Erlenmeyer flask and dry it over anhydrous sodium sulfate.
-
Decant the dried cyclohexene into a clean, pre-weighed flask to determine the yield.
Protocol 2: Optimizing Alkene vs. Ether Formation from a Primary Alcohol
This workflow outlines an experimental approach to determine the optimal temperature for maximizing alkene yield from a primary alcohol.
Materials:
-
Primary alcohol (e.g., 1-Butanol)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Gas chromatograph (GC) for product analysis
-
Reaction vessel with temperature control and condenser
Procedure:
-
Set up the reaction apparatus in a fume hood.
-
Charge the reaction vessel with a specific amount of concentrated H₂SO₄.
-
Heat the acid to the first target temperature (e.g., 130 °C).
-
Slowly add the primary alcohol to the hot acid over a period of time.
-
Allow the reaction to proceed for a set duration (e.g., 30 minutes).
-
Collect a sample of the product mixture (distillate if volatile, or a sample from the reaction pot).
-
Analyze the sample by GC to determine the ratio of alkene to ether.
-
Repeat steps 3-7 at incrementally higher temperatures (e.g., 140 °C, 150 °C, 160 °C, 170 °C, 180 °C).
-
Plot the percentage of alkene and ether in the product mixture as a function of temperature to identify the optimal condition for minimizing ether formation.
Visualizations
Caption: Competing pathways in acid-catalyzed alcohol dehydration.
Caption: Troubleshooting logic for low alkene yield in dehydration.
References
- 1. sarthaks.com [sarthaks.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Alcohol Dehydration by E1 and E2 Elimination with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Ch 5: Dehydration [chem.ucalgary.ca]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. scribd.com [scribd.com]
- 11. Catalyst screening for dehydration of primary alcohols from renewable feedstocks under formation of alkenes at energy-saving mild reaction conditions ... - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC01038H [pubs.rsc.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Selective synthesis of α-olefins by dehydration of fatty alcohols over alumina–thoria mixed catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Improving Regioselectivity of Reactions with 2-Methyl-2-octene
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Methyl-2-octene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments, with a focus on improving the regioselectivity of common addition reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing regioselectivity in reactions with this compound?
A1: this compound is a trisubstituted alkene. The primary factors governing regioselectivity in addition reactions are:
-
Steric Hindrance: The bulky groups attached to the double bond can physically block the approach of reagents to one side of the double bond, favoring addition to the less hindered carbon.
-
Electronic Effects: The distribution of electron density in the double bond influences the attack of electrophilic or nucleophilic reagents. In general, reactions proceeding through a carbocation intermediate will favor the formation of the more stable carbocation (Markovnikov's rule).[1]
-
Reagent Control: The choice of reagents can dictate the regiochemical outcome. For instance, hydroboration-oxidation typically yields anti-Markovnikov products, while acid-catalyzed hydration favors Markovnikov products.[1]
Q2: How can I predict the major regioisomer in a reaction with this compound?
A2: For reactions involving electrophilic addition that proceed through a carbocation intermediate (e.g., hydrohalogenation), the major product will be the one resulting from the more stable tertiary carbocation. This is known as Markovnikov addition. For reactions like hydroboration-oxidation, the boron atom (which is later replaced by a hydroxyl group) adds to the less sterically hindered carbon, resulting in the anti-Markovnikov product.[1][2]
Troubleshooting Guides
Reaction 1: Hydroboration-Oxidation
Issue: Poor regioselectivity, formation of a significant amount of the undesired 2-methyl-2-octanol (Markovnikov product).
The expected major product from the hydroboration-oxidation of this compound is the anti-Markovnikov product, 2-methyl-3-octanol.
| Reagent | Expected Major Product | Expected Minor Product | Representative Regiomeric Ratio (anti-Markovnikov:Markovnikov) |
| BH₃·THF | 2-methyl-3-octanol | 2-methyl-2-octanol | 98:2 |
| 9-BBN | 2-methyl-3-octanol | 2-methyl-2-octanol | >99:1 |
Troubleshooting Steps:
-
Reagent Choice:
-
Problem: Borane (BH₃·THF) may show slightly lower regioselectivity compared to bulkier borane reagents.
-
Solution: Employ a sterically hindered borane reagent such as 9-borabicyclo[3.3.1]nonane (9-BBN) or disiamylborane.[1][2] The increased steric bulk of these reagents enhances the preference for addition to the less substituted carbon of the alkene.
-
-
Reaction Temperature:
-
Problem: Higher reaction temperatures can lead to decreased regioselectivity.
-
Solution: Maintain a low reaction temperature, typically 0 °C to room temperature, during the hydroboration step.
-
-
Purity of Alkene:
-
Problem: Isomeric impurities in the starting this compound can lead to a mixture of alcohol products.
-
Solution: Ensure the purity of the starting alkene using techniques like distillation and confirm its identity and purity via GC-MS or NMR.
-
Reaction 2: Epoxidation
Issue: Formation of a mixture of regioisomeric epoxides or undesired side products.
For a trisubstituted alkene like this compound, epoxidation with a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA) is generally effective. The reaction is stereospecific, meaning the stereochemistry of the alkene is retained in the epoxide product.
| Reagent | Expected Product | Notes |
| m-CPBA | 2-methyl-2,3-epoxyoctane | The reaction is typically not regioselective in the traditional sense as both carbons of the double bond are incorporated into the epoxide ring. However, stereoselectivity can be an issue if chiral centers are present elsewhere in the molecule. |
Troubleshooting Steps:
-
Side Reactions:
-
Problem: The acidic nature of the m-CPBA byproduct (meta-chlorobenzoic acid) can catalyze the ring-opening of the newly formed epoxide, leading to diol formation.
-
Solution: Buffer the reaction mixture with a mild base, such as sodium bicarbonate or potassium carbonate, to neutralize the acidic byproduct as it forms.
-
-
Reaction Conditions:
-
Problem: Over-reaction or reaction at elevated temperatures can lead to decomposition of the product.
-
Solution: Perform the reaction at low temperatures (typically 0 °C) and monitor the reaction progress closely using TLC or GC to avoid over-reaction.
-
Reaction 3: Dihydroxylation
Issue: Lack of regioselectivity or poor yield in the formation of the vicinal diol.
Dihydroxylation of this compound will produce 2-methyl-2,3-octanediol. The regioselectivity is not a primary concern as both carbons of the double bond are hydroxylated. However, stereoselectivity is a key consideration.
| Reagent | Stereochemistry |
| OsO₄ (catalytic), NMO | syn-dihydroxylation |
| Cold, dilute KMnO₄ | syn-dihydroxylation |
| 1. m-CPBA; 2. H₃O⁺ | anti-dihydroxylation |
Troubleshooting Steps:
-
Reagent Choice for Stereoselectivity:
-
Problem: Obtaining the desired stereoisomer (syn or anti).
-
Solution: For syn-dihydroxylation, use osmium tetroxide (OsO₄) with a co-oxidant like N-methylmorpholine N-oxide (NMO) or cold, dilute potassium permanganate (KMnO₄). For anti-dihydroxylation, a two-step procedure involving epoxidation with m-CPBA followed by acid-catalyzed ring-opening is effective.
-
-
Low Yield with KMnO₄:
-
Problem: Over-oxidation of the product can occur with potassium permanganate, leading to cleavage of the C-C bond.
-
Solution: Carefully control the reaction temperature (low temperature is crucial) and the amount of KMnO₄ used. OsO₄ is a milder and more selective reagent for this transformation.
-
-
Improving Enantioselectivity (for asymmetric dihydroxylation):
-
Problem: Achieving high enantiomeric excess (ee) in the formation of a chiral diol.
-
Solution: Employ the Sharpless Asymmetric Dihydroxylation using a catalytic amount of OsO₄ and a chiral ligand (e.g., (DHQ)₂-PHAL or (DHQD)₂-PHAL) available in commercial AD-mix preparations (AD-mix-α and AD-mix-β).[3][4]
-
Experimental Protocols
Protocol 1: Regioselective Hydroboration-Oxidation of this compound with 9-BBN
-
Hydroboration Step:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a 0.5 M solution of 9-BBN in THF (1.1 eq) to the stirred solution over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
-
Oxidation Step:
-
Cool the reaction mixture back to 0 °C.
-
Slowly and carefully add ethanol, followed by a 6 M aqueous solution of sodium hydroxide (NaOH).
-
Add 30% hydrogen peroxide (H₂O₂) dropwise, ensuring the internal temperature does not exceed 40-50 °C.
-
After the addition is complete, heat the mixture to 50 °C for 1 hour.
-
-
Work-up and Analysis:
-
Cool the mixture to room temperature and extract with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analyze the crude product by Gas Chromatography (GC) to determine the regiomeric ratio of 2-methyl-3-octanol to 2-methyl-2-octanol.
-
Protocol 2: Epoxidation of this compound with m-CPBA
-
Reaction Setup:
-
Dissolve this compound (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar.
-
Add powdered sodium bicarbonate (2.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
-
Reagent Addition:
-
In a separate flask, dissolve m-CPBA (1.2 eq) in DCM.
-
Add the m-CPBA solution dropwise to the stirred alkene solution over 20-30 minutes.
-
-
Reaction and Work-up:
-
Monitor the reaction by TLC. Once the starting material is consumed (typically 1-3 hours), filter the reaction mixture to remove the sodium bicarbonate and the precipitated meta-chlorobenzoic acid.
-
Wash the filtrate with a 10% aqueous solution of sodium sulfite, followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude epoxide.
-
Visualizations
Caption: Experimental workflow for the regioselective hydroboration-oxidation of this compound.
Caption: Logical relationship between reaction type, controlling factors, and major products for the hydration of this compound.
References
Validation & Comparative
Validating the Molecular Structure of 2-Methyl-2-octene: A 2D NMR Comparison Guide
For researchers and professionals in drug development and chemical sciences, unambiguous structural verification of molecules is paramount. While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy provides foundational information, complex molecules or those with overlapping signals often require the enhanced resolution of two-dimensional (2D) NMR techniques.[1][2] This guide offers a comparative overview of key 2D NMR experiments—COSY, HSQC, and HMBC—for the structural validation of 2-Methyl-2-octene, a trisubstituted alkene.
The synergistic use of these techniques allows for a detailed reconstruction of the molecule's atomic connectivity, overcoming the limitations of 1D methods.[1] This guide presents predicted data, detailed experimental protocols, and a logical workflow to demonstrate the power of 2D NMR in molecular characterization.
Predicted NMR Data for this compound
To validate the structure, we must first predict the expected chemical shifts for each unique proton and carbon atom. The structure below is numbered for clear assignment. Based on standard chemical shift tables and prediction software, the anticipated ¹H and ¹³C NMR data are summarized in the following table.[3][4]
Table 1: Predicted ¹H and ¹³C Chemical Shifts and Key 2D NMR Correlations for this compound
| Position | Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | COSY (¹H-¹H) Correlations | HSQC (¹H-¹³C) Correlation | HMBC (¹H-¹³C) Correlations |
| 1 | -CH₃ | 1.60 (s) | ~25.0 | None | C1-H1 | C2, C9 |
| 2 | >C= | - | ~132.0 | - | - | - |
| 3 | =CH- | 5.10 (t) | ~125.0 | H4 | C3-H3 | C2, C4, C5 |
| 4 | -CH₂- | 1.95 (q) | ~29.0 | H3, H5 | C4-H4 | C2, C3, C5, C6 |
| 5 | -CH₂- | 1.35 (m) | ~32.0 | H4, H6 | C5-H5 | C3, C4, C6, C7 |
| 6 | -CH₂- | 1.28 (m) | ~22.5 | H5, H7 | C6-H6 | C4, C5, C7, C8 |
| 7 | -CH₂- | 1.28 (m) | ~31.0 | H6, H8 | C7-H7 | C5, C6, C8 |
| 8 | -CH₃ | 0.88 (t) | ~14.0 | H7 | C8-H8 | C6, C7 |
| 9 | -CH₃ | 1.68 (s) | ~20.0 | None | C9-H9 | C1, C2, C3 |
Chemical shifts are estimates and may vary based on solvent and experimental conditions. s=singlet, t=triplet, q=quartet, m=multiplet.
Comparison of Key 2D NMR Techniques
The validation of this compound's structure is achieved by systematically interpreting the correlation spectra from three key experiments.
-
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (e.g., H-C-H or H-C-C-H).[5] In the spectrum of this compound, COSY would show a clear correlation trail along the alkyl chain, connecting H3 ↔ H4 ↔ H5 ↔ H6 ↔ H7 ↔ H8. The methyl protons at positions 1 and 9 would show no COSY cross-peaks as they are not coupled to other protons.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons, providing unambiguous C-H assignments.[6] For example, the proton signal at ~5.10 ppm (H3) will show a cross-peak with the carbon signal at ~125.0 ppm (C3), confirming their direct bond. This technique is highly sensitive and essential for assigning the carbon skeleton.[7]
-
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for piecing together the molecular fragments by showing correlations between protons and carbons over two to three bonds.[5][6] This experiment connects the isolated spin systems. For instance, the singlet methyl protons at H1 (~1.60 ppm) would show correlations to the quaternary carbon C2 (~132.0 ppm) and the other methyl carbon C9 (~20.0 ppm), confirming their position adjacent to the double bond. Similarly, correlations from H3 to C2 and C5 would link the vinylic proton to the quaternary carbon and the alkyl chain.
Logical Workflow for Structure Validation
The process of validating a molecular structure using 2D NMR follows a systematic workflow. This involves acquiring a series of spectra and interpreting them in a logical sequence to build the final structure from its constituent parts.
Caption: Workflow for structure elucidation using 1D and 2D NMR techniques.
Experimental Protocols
Accurate data acquisition requires standardized experimental procedures. The following are generalized protocols for the key 2D NMR experiments.
COSY (Homonuclear Correlation Spectroscopy)
-
Purpose: To identify ¹H-¹H spin-spin couplings.
-
Protocol:
-
Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Acquire a standard 1D ¹H NMR spectrum to determine the spectral width (SW) and transmitter offset (o1p).
-
Load a standard COSY parameter set (e.g., 'cosygpqf').
-
Set the spectral widths in both dimensions (F1 and F2) to the value determined from the 1D ¹H spectrum.[8]
-
Set the number of scans (NS) to a multiple of 4 (typically 2-8 scans) and the number of increments in the F1 dimension (TD(F1)) to 256 or 512 for adequate resolution.
-
Initiate acquisition. Total experiment time is typically 5-15 minutes.
-
HSQC (Heteronuclear Single Quantum Coherence)
-
Purpose: To correlate ¹H nuclei with their directly attached ¹³C nuclei.
-
Protocol:
-
Use the same sample. It is recommended to have 1D ¹H and ¹³C spectra beforehand to set spectral widths.
-
Load a standard HSQC parameter set with multiplicity editing (e.g., 'hsqcedetgpsp'). This allows differentiation of CH/CH₃ (positive) and CH₂ (negative) signals.
-
Set the ¹H spectral width (SW(F2)) and offset (o2p) as determined from the 1D ¹H spectrum.[6]
-
Set the ¹³C spectral width (SW(F1)) to cover the expected range (e.g., 0-160 ppm for aliphatic and olefinic carbons) and set the corresponding offset (o1p).[7]
-
Set NS to a multiple of 8 (typically 4-16 scans) and TD(F1) to 128 or 256.
-
Initiate acquisition. Experiment time ranges from 20 minutes to over an hour, depending on sample concentration.
-
HMBC (Heteronuclear Multiple Bond Correlation)
-
Purpose: To identify long-range (2-3 bond) correlations between ¹H and ¹³C.
-
Protocol:
-
Use the same sample.
-
Load a standard HMBC parameter set (e.g., 'hmbcgplpndqf').
-
Set the ¹H (F2) and ¹³C (F1) spectral widths and offsets as done for the HSQC experiment. The ¹³C width might need to be expanded to include quaternary carbons.[7]
-
The key parameter is the long-range coupling constant, which is typically optimized for 8 Hz to detect ²JCH and ³JCH correlations.
-
Set NS to a multiple of 16 (typically 8-32 scans) as HMBC is less sensitive than HSQC. Set TD(F1) to 256 or 512.[7]
-
Initiate acquisition. This is often the longest experiment, potentially taking several hours for dilute samples.
-
Conclusion and Comparison to Alternatives
The combined data from COSY, HSQC, and HMBC experiments provides a highly detailed and unambiguous confirmation of the this compound structure. COSY establishes the proton connectivity of the pentyl chain, HSQC assigns each protonated carbon, and HMBC connects the key fragments, including the two methyl groups and the quaternary carbon at the double bond.
While powerful, NMR is complemented by other analytical techniques:
-
Mass Spectrometry (MS): Provides the molecular weight and fragmentation patterns, confirming the molecular formula (C₉H₁₈). This is a crucial starting point for NMR analysis.
-
Infrared (IR) Spectroscopy: Identifies key functional groups. For this compound, an IR spectrum would show characteristic C=C stretching and =C-H bending frequencies, confirming the presence of an alkene.
Ultimately, while MS and IR can suggest a structure, only the detailed connectivity map provided by a full suite of 2D NMR experiments can provide definitive validation, making it an indispensable tool for researchers in the chemical and pharmaceutical sciences.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. web.pdx.edu [web.pdx.edu]
- 4. Visualizer loader [nmrdb.org]
- 5. m.youtube.com [m.youtube.com]
- 6. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 7. NMR Tutorials: NMR Experiments [nmr-center.nmrsoft.com]
- 8. ulethbridge.ca [ulethbridge.ca]
- 9. Computer-assisted methods for molecular structure elucidation: realizing a spectroscopist's dream - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Reactivity of 2-Methyl-2-octene and 1-octene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chemical reactivity of 2-Methyl-2-octene and 1-octene, two isomeric alkenes. The reactivity of these compounds is primarily dictated by the substitution pattern of their carbon-carbon double bond. 1-Octene possesses a monosubstituted double bond, while this compound features a more sterically hindered and electronically richer trisubstituted double bond. These structural differences significantly influence their behavior in common electrophilic addition reactions, including hydrogenation, hydroboration-oxidation, and epoxidation.
Executive Summary of Reactivity Comparison
The differing substitution of the double bond in 1-octene and this compound leads to predictable differences in their reactivity. In general, the less sterically hindered terminal alkene, 1-octene, is expected to react more rapidly in reactions sensitive to steric bulk, such as catalytic hydrogenation and hydroboration. Conversely, the electron-rich nature of the trisubstituted double bond in this compound may lead to faster reaction rates in electrophilic additions where electronic effects are dominant, such as epoxidation, provided steric hindrance does not become the overriding factor.
Quantitative Data Summary
While direct comparative kinetic data for this compound and 1-octene under identical conditions is not extensively available in the literature, the following table summarizes expected relative reactivities and product distributions based on established principles of organic chemistry.
| Reaction | This compound | 1-octene | Key Differentiating Factors |
| Catalytic Hydrogenation | Slower reaction rate | Faster reaction rate | Steric hindrance around the double bond. |
| Product: 2-Methyloctane | Product: n-Octane | ||
| Hydroboration-Oxidation | Slower reaction rate | Faster reaction rate | Steric hindrance and regioselectivity. |
| Major Product: 2-Methyl-3-octanol (anti-Markovnikov) | Major Product: 1-Octanol (anti-Markovnikov)[1][2] | Boron adds to the less substituted carbon.[1] | |
| Epoxidation | Potentially faster reaction rate | Slower reaction rate | Electronic effects (electron-rich double bond). |
| Product: 2-Methyl-2,3-epoxyoctane | Product: 1,2-Epoxyoctane | Steric hindrance can still play a role depending on the reagent. |
Experimental Protocols
The following are representative experimental protocols that can be adapted to perform a direct comparative study of the reactivity of this compound and 1-octene.
Catalytic Hydrogenation
This procedure describes a general method for the catalytic hydrogenation of an alkene.[3][4]
Materials:
-
Alkene (1-octene or this compound)
-
10% Palladium on carbon (Pd/C) catalyst
-
Ethanol or Ethyl Acetate (solvent)
-
Hydrogen gas (balloon or cylinder)
-
Round-bottom flask with stir bar
-
Septum
-
Vacuum line
-
Filtration apparatus (e.g., Celite on a sintered glass funnel)
Procedure:
-
In a round-bottom flask, dissolve the alkene (e.g., 1 mmol) in a suitable solvent (e.g., 10 mL of ethanol).
-
Add the 10% Pd/C catalyst (5-10 mol%).
-
Seal the flask with a septum and purge the flask with an inert gas (e.g., nitrogen or argon).
-
Connect the flask to a hydrogen source (e.g., a balloon filled with hydrogen).
-
Evacuate the flask and backfill with hydrogen. Repeat this process three times to ensure an inert atmosphere has been replaced by hydrogen.
-
Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen.
-
Monitor the reaction progress by a suitable method (e.g., TLC, GC, or NMR) until the starting material is consumed.
-
Once the reaction is complete, carefully vent the excess hydrogen and purge the flask with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the filter cake with the reaction solvent.
-
Remove the solvent from the filtrate under reduced pressure to yield the crude alkane product.
Hydroboration-Oxidation
This protocol details the two-step hydroboration-oxidation of an alkene to an alcohol.[1][2][5]
Materials:
-
Alkene (1-octene or this compound)
-
Borane-tetrahydrofuran complex (BH3·THF) solution (1 M in THF)
-
Tetrahydrofuran (THF), anhydrous
-
3 M Sodium hydroxide (NaOH) solution
-
30% Hydrogen peroxide (H2O2) solution
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Round-bottom flask with stir bar
-
Septum
-
Syringes and needles
Procedure: Step 1: Hydroboration
-
To a dry, nitrogen-flushed round-bottom flask containing the alkene (e.g., 1 mmol) in anhydrous THF (e.g., 2 mL), add the BH3·THF solution (e.g., 1.1 mL of a 1 M solution, 1.1 mmol) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction by a suitable method to confirm the consumption of the alkene.
Step 2: Oxidation
-
Cool the reaction mixture to 0 °C and slowly add 3 M NaOH solution (e.g., 1.5 mL), followed by the slow, dropwise addition of 30% H2O2 solution (e.g., 1.5 mL). Caution: Hydrogen peroxide is a strong oxidizer.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude alcohol product.
Epoxidation
This procedure outlines a general method for the epoxidation of an alkene using meta-chloroperoxybenzoic acid (m-CPBA).[6][7]
Materials:
-
Alkene (1-octene or this compound)
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (CH2Cl2) or other suitable aprotic solvent
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Saturated sodium sulfite (Na2SO3) solution
-
Brine
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Round-bottom flask with stir bar
Procedure:
-
Dissolve the alkene (e.g., 1 mmol) in dichloromethane (e.g., 10 mL) in a round-bottom flask.
-
Add m-CPBA (e.g., 1.1-1.5 mmol) portion-wise to the stirred solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting alkene is consumed (monitor by TLC or GC).
-
Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with saturated NaHCO3 solution (to remove excess m-CPBA and the by-product m-chlorobenzoic acid), saturated Na2SO3 solution (to destroy any remaining peroxides), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude epoxide.
Visualizing Reaction Pathways
The following diagrams, generated using DOT language, illustrate the key mechanistic steps and highlight the structural influences on the reactivity of this compound and 1-octene.
Caption: Catalytic hydrogenation is sensitive to steric hindrance.
Caption: Hydroboration is regioselective for the less substituted carbon.
Caption: Epoxidation rates are influenced by the electron density of the double bond.
References
- 1. community.wvu.edu [community.wvu.edu]
- 2. Hydroboration Oxidation of Alkenes - Chemistry Steps [chemistrysteps.com]
- 3. scribd.com [scribd.com]
- 4. Video: Catalytic Hydrogenation of Alkene: Applications in Chemistry [jove.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
- 7. scribd.com [scribd.com]
A Spectroscopic Showdown: Unraveling the Isomers of Octene
A comprehensive guide to the spectroscopic differentiation of various octene isomers, providing researchers, scientists, and drug development professionals with the experimental data and protocols necessary for their identification and characterization.
The seemingly simple molecular formula C₈H₁₆ belies a fascinating world of structural diversity. Octene isomers, with their varied placement of a carbon-carbon double bond and different branching patterns, present a classic challenge in chemical analysis. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offer powerful tools to distinguish between these closely related compounds. This guide provides a comparative analysis of the spectroscopic data for several linear and branched octene isomers, complete with detailed experimental protocols and visual workflows to aid in their differentiation.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic features of various octene isomers. This quantitative data allows for a direct comparison of their NMR chemical shifts, characteristic IR absorption frequencies, and major mass spectral fragmentation patterns.
Table 1: ¹H NMR Chemical Shifts (δ, ppm) of Selected Octene Isomers
| Isomer | Vinylic Protons (C=C-H) | Allylic Protons (C=C-C-H) | Other Aliphatic Protons |
| 1-Octene | 4.90-5.05 (m, 2H), 5.75-5.90 (m, 1H) | 2.00-2.10 (q, 2H) | 0.85-1.40 (m, 9H) |
| cis-2-Octene | 5.35-5.50 (m, 2H) | 1.95-2.05 (m, 2H) | 0.85-1.45 (m, 11H) |
| trans-2-Octene | 5.35-5.50 (m, 2H) | 1.90-2.00 (m, 2H) | 0.85-1.45 (m, 11H) |
| cis-3-Octene | 5.32-5.35 (m, 2H)[1] | 2.02-2.05 (m, 4H)[1] | 0.90-1.34 (m, 10H)[1] |
| trans-3-Octene | ~5.40 (m, 2H) | ~1.95 (m, 4H) | 0.85-1.40 (m, 10H) |
| cis-4-Octene | ~5.35 (m, 2H) | ~2.00 (m, 4H) | 0.85-1.40 (m, 10H) |
| trans-4-Octene | 5.39 (m, 2H)[2] | 1.96 (m, 4H)[2] | 0.89-1.36 (m, 10H)[2] |
| 2,4,4-Trimethyl-1-pentene | 4.63 (s, 1H), 4.83 (s, 1H)[3] | 1.94 (s, 2H)[3] | 0.93 (s, 9H), 1.77 (s, 3H)[3] |
| 2,4,4-Trimethyl-2-pentene | 5.16 (s, 1H)[4] | 1.09 (s, 9H)[4] | 1.66 (s, 3H), 1.71 (s, 3H)[4] |
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of Selected Octene Isomers
| Isomer | Vinylic Carbons (C=C) | Allylic Carbons (C=C-C) | Other Aliphatic Carbons |
| 1-Octene | 114.1, 139.2 | 33.8 | 14.1, 22.7, 28.9, 29.1, 31.8 |
| cis-2-Octene | 124.5, 132.5 | 27.2 | 12.3, 14.1, 22.7, 29.6, 31.8 |
| trans-2-Octene | 125.4, 133.2 | 32.8 | 17.7, 14.1, 22.7, 29.6, 31.8 |
| cis-3-Octene | 129.0, 130.0 | 20.6, 29.3 | 14.0, 14.3, 22.9, 35.0 |
| trans-3-Octene | 130.3, 131.2 | 25.8, 34.9 | 13.7, 14.1, 22.3, 23.2 |
| cis-4-Octene | 129.8, 129.8 | 29.6, 29.6 | 14.2, 23.3 |
| trans-4-Octene | 131.5, 131.5 | 35.0, 35.0 | 14.2, 23.3 |
| 2,4,4-Trimethyl-1-pentene | 110.0, 145.9 | 52.8 | 24.9, 31.5, 31.9, 38.2 |
| 2,4,4-Trimethyl-2-pentene | 124.5, 132.9 | 31.5 | 25.7, 29.6, 38.2, 52.8 |
Table 3: Characteristic Infrared (IR) Absorption Frequencies (cm⁻¹) of Selected Octene Isomers
| Isomer | C=C Stretch | =C-H Stretch | =C-H Bend (Out-of-Plane) |
| 1-Octene | 1642 | 3079 | 910, 994 |
| cis-2-Octene | ~1655 | ~3015 | ~690 |
| trans-2-Octene | ~1670 | ~3025 | ~965 |
| cis-3-Octene | ~1655 | ~3015 | ~690 |
| trans-3-Octene | ~1670 | ~3025 | ~965 |
| cis-4-Octene | ~1655 | ~3015 | ~690 |
| trans-4-Octene | ~1670 | ~3025 | ~965 |
| 2,4,4-Trimethyl-1-pentene | ~1650 | ~3080 | ~890 |
| 2,4,4-Trimethyl-2-pentene | ~1675 | ~3010 | - |
Table 4: Major Fragments in Electron Ionization Mass Spectrometry (m/z)
| Isomer | Molecular Ion (M⁺) | Key Fragments |
| 1-Octene | 112 | 83, 70, 56, 43, 41 |
| 2-Octene (cis & trans) | 112 | 97, 83, 69, 55, 42 |
| 3-Octene (cis & trans) | 112 | 97, 83, 69, 55, 41 |
| 4-Octene (cis & trans) | 112 | 83, 70, 56, 43, 41 |
| 2,4,4-Trimethyl-1-pentene | 112 | 97, 57, 41 |
| 2,4,4-Trimethyl-2-pentene | 112 | 97, 57, 41 |
Experimental Protocols
Detailed methodologies are crucial for obtaining high-quality, reproducible spectroscopic data. The following are generalized protocols for the analysis of octene isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Prepare a solution of the octene isomer in a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. A typical concentration is 5-25 mg of the analyte in 0.5-0.7 mL of solvent.
-
¹H NMR Spectroscopy:
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Parameters:
-
Pulse sequence: Standard single-pulse sequence.
-
Spectral width: 0-12 ppm.
-
Acquisition time: 2-4 seconds.
-
Relaxation delay: 1-5 seconds.
-
Number of scans: 8-16.
-
-
Processing: Apply a Fourier transform to the free induction decay (FID), followed by phase and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Spectroscopy:
-
Instrument: A 100 MHz or higher field NMR spectrometer.
-
Parameters:
-
Pulse sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).
-
Spectral width: 0-150 ppm.
-
Acquisition time: 1-2 seconds.
-
Relaxation delay: 2-5 seconds.
-
Number of scans: 128-1024 (or more, depending on concentration).
-
-
Processing: Apply a Fourier transform with an exponential window function, followed by phase and baseline correction. Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Infrared (IR) Spectroscopy
-
Sample Preparation: As octene isomers are liquids at room temperature, a neat sample can be analyzed. Place a single drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Parameters:
-
Spectral range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
-
Data Acquisition: Record a background spectrum of the clean salt plates first. Then, acquire the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the volatile octene isomer into the mass spectrometer via a gas chromatography (GC) system for separation and purification before ionization.
-
Instrument: A GC system coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Parameters:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injector temperature: 250 °C.
-
Oven program: Start at 40 °C, hold for 2 minutes, then ramp to 200 °C at 10 °C/min.
-
Carrier gas: Helium at a constant flow rate.
-
-
MS Parameters:
-
Ionization mode: Electron Ionization (EI).
-
Electron energy: 70 eV.
-
Mass range: m/z 35-300.
-
Scan speed: 2 scans/second.
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern. Compare the obtained spectrum with library spectra for confirmation.
Visualizing the Workflow and Relationships
The following diagrams, generated using the DOT language, illustrate the general experimental workflow for spectroscopic analysis and the logical relationships used to differentiate between octene isomers.
References
A Comparative Guide to Gas Chromatography Retention Times of C9 Alkene Isomers
For researchers and professionals in drug development and chemical analysis, the separation and identification of C9 alkene isomers are critical for ensuring the purity of starting materials, monitoring reaction progress, and characterizing final products. Gas chromatography (GC) stands as a primary analytical technique for this purpose, leveraging subtle differences in the physicochemical properties of these isomers. This guide provides a comparative analysis of the GC retention times of various nonene isomers, supported by experimental data and detailed methodologies, to aid in method development and interpretation of chromatographic results.
Elution Order and Retention Time Comparison
The retention time of a compound in gas chromatography is fundamentally influenced by its volatility and its interaction with the stationary phase of the GC column. For non-polar columns, which are commonly employed for hydrocarbon analysis, the elution order of non-polar compounds like C9 alkene isomers is predominantly governed by their boiling points. Isomers with lower boiling points are more volatile and thus travel more rapidly through the column, leading to shorter retention times.
The following table summarizes the boiling points of several linear C9 alkene isomers. This data serves as a strong predictor of their elution order on a non-polar stationary phase, such as squalane or polydimethylsiloxane. Generally, for alkenes up to C9 on a nonpolar phase, trans-isomers tend to elute before their corresponding cis-isomers.[1][2]
| Isomer Name | Structure | Boiling Point (°C) | Predicted Elution Order (Lowest to Highest Retention Time) |
| trans-4-Nonene | CH₃(CH₂)₃CH=CH(CH₂)₂CH₃ | 144-145 | 1 |
| trans-3-Nonene | CH₃(CH₂)₄CH=CHCH₂CH₃ | 146-147 | 2 |
| 1-Nonene | CH₂=CH(CH₂)₆CH₃ | 147 | 3 |
| trans-2-Nonene | CH₃(CH₂)₅CH=CHCH₃ | 147 | 4 |
| cis-4-Nonene | CH₃(CH₂)₃CH=CH(CH₂)₂CH₃ | 147 | 5 |
| cis-3-Nonene | CH₃(CH₂)₄CH=CHCH₂CH₃ | 148 | 6 |
| cis-2-Nonene | CH₃(CH₂)₅CH=CHCH₃ | 149-150 | 7 |
Note: Boiling point data is sourced from multiple references.[3] The predicted elution order is based on the principle that lower boiling point compounds elute earlier on non-polar GC columns. The relative order of compounds with very similar boiling points may vary depending on the specific column and analytical conditions.
Factors Influencing GC Retention of C9 Alkene Isomers
The successful separation of C9 alkene isomers by gas chromatography is contingent on a variety of interrelated factors. The logical relationship between these factors, from the fundamental properties of the isomers to the final chromatographic output, is illustrated in the diagram below.
Caption: Factors influencing GC retention of C9 alkene isomers.
Experimental Protocols
A robust gas chromatography method is essential for the successful separation of C9 alkene isomers. The following protocol is a representative example for achieving high-resolution separation, adapted from methodologies used for similar alkene analyses.[4]
Instrumentation:
-
Gas Chromatograph: Agilent 7890B or equivalent, equipped with a flame ionization detector (FID).
-
Column: Squalane capillary column (e.g., 100 m x 0.25 mm I.D., 0.25 µm film thickness). A non-polar polydimethylsiloxane (PDMS) column (e.g., DB-1, HP-1) can also be used.
-
Carrier Gas: Hydrogen or Helium, high purity.
GC Conditions:
-
Inlet Temperature: 250 °C
-
Injection Volume: 1.0 µL
-
Split Ratio: 100:1
-
Carrier Gas Flow Rate: 1.0 mL/min (constant flow)
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 minutes
-
Ramp: 2 °C/min to 150 °C
-
Hold: 10 minutes at 150 °C
-
-
Detector Temperature (FID): 280 °C
-
FID Gas Flows: Hydrogen: 30 mL/min, Air: 300 mL/min, Makeup (N₂ or He): 25 mL/min
Procedure:
-
Sample Preparation:
-
Prepare individual standards of each C9 alkene isomer at a concentration of 100 ppm in n-hexane.
-
Prepare a mixed standard containing all isomers of interest at the same concentration.
-
-
Instrument Setup:
-
Load the described GC method and allow the system to equilibrate until a stable baseline is achieved.
-
-
Injection:
-
Inject 1.0 µL of each individual standard and the mixed sample into the GC.
-
-
Data Acquisition:
-
Acquire the chromatograms for each run.
-
-
Data Analysis:
-
Identify the peaks in the mixed chromatogram by comparing their retention times to those of the individual standards.
-
Tabulate the retention times for each isomer for comparative analysis.
-
This guide provides a foundational understanding for the GC analysis of C9 alkene isomers. Researchers should note that the specific retention times and elution orders can be influenced by the exact GC column and conditions used. Therefore, empirical verification with authentic standards is always recommended for definitive peak identification.
References
Efficacy of Catalysts in 2-Methyl-2-octene Polymerization: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The polymerization of sterically hindered internal olefins, such as 2-Methyl-2-octene, presents unique challenges compared to the polymerization of simple α-olefins. The selection of an appropriate catalyst system is paramount to achieving desirable polymer yields and properties. This guide provides a comparative analysis of the potential efficacy of different catalyst types for the polymerization of this compound, based on established principles of polymer chemistry and available data for structurally related monomers. Due to the limited specific literature on the homopolymerization of this compound, this comparison extrapolates from data on other bulky and internal olefins.
Catalyst Performance Comparison
The successful polymerization of this compound is highly dependent on the chosen catalytic approach. Three main classes of catalysts are considered here: Ziegler-Natta catalysts, metallocene catalysts, and cationic initiators. Each presents distinct advantages and disadvantages in the context of this sterically demanding monomer.
| Catalyst Type | Key Characteristics | Expected Efficacy with this compound | Potential Polymer Properties |
| Ziegler-Natta Catalysts | Heterogeneous, multi-site catalysts, typically based on titanium compounds supported on MgCl₂ with an organoaluminum co-catalyst.[1] | Low to Moderate. High steric hindrance around the trisubstituted double bond of this compound is expected to significantly hinder coordination and insertion at the active sites. Polymerization, if successful, would likely result in low yields and/or low molecular weight oligomers. | Broad molecular weight distribution (Mw/Mn > 5) due to multiple active sites. The stereochemistry of the polymer would be difficult to control. |
| Metallocene Catalysts | Homogeneous, single-site catalysts based on Group 4 metallocenes (e.g., zirconocenes) activated by methylaluminoxane (MAO) or other co-catalysts.[2] | Moderate to High (with appropriate ligand design). The tunable nature of metallocene ligands allows for the design of catalysts with more open active sites that can accommodate bulkier monomers.[2] While still challenging, certain metallocene systems have shown success in polymerizing sterically hindered olefins. | Narrow molecular weight distribution (Mw/Mn ≈ 2) due to the single-site nature.[2] The stereochemistry (isotactic, syndiotactic, or atactic) can be controlled by the symmetry of the metallocene ligand. |
| Cationic Polymerization Initiators | Typically strong Lewis acids (e.g., BF₃, AlCl₃, TiCl₄) that generate a carbocationic propagating species.[3][4] | High. The electron-donating methyl and alkyl groups on this compound stabilize the formation of a tertiary carbocation, making it a suitable monomer for cationic polymerization.[3][5] This method is generally more tolerant of steric hindrance in the monomer. | The molecular weight can be controlled by the monomer-to-initiator ratio. The polymer will likely be atactic, and the molecular weight distribution can be broad unless living polymerization conditions are employed. |
Experimental Protocols
General Polymerization Procedure (Inert Atmosphere)
All polymerizations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques or in a glovebox to exclude oxygen and moisture, which can deactivate the catalysts. Solvents should be dried and deoxygenated prior to use.
1. Ziegler-Natta Polymerization (Hypothetical Protocol)
-
Catalyst System: TiCl₄ supported on MgCl₂ (as the catalyst) and triethylaluminum (TEAL) (as the co-catalyst).
-
Procedure:
-
In a dried reaction vessel, the supported TiCl₄ catalyst is suspended in a dry, inert solvent (e.g., toluene or heptane).
-
The desired amount of TEAL co-catalyst is added, and the mixture is stirred for a specified pre-contact time.
-
This compound is then introduced into the reactor.
-
The polymerization is allowed to proceed at a controlled temperature (e.g., 50-80°C) for a set duration.
-
The reaction is quenched by the addition of an alcohol (e.g., ethanol or isopropanol).
-
The polymer is precipitated, filtered, washed, and dried under vacuum.
-
2. Metallocene Polymerization (Hypothetical Protocol)
-
Catalyst System: A zirconocene dichloride complex (e.g., rac-Et(Ind)₂ZrCl₂) and methylaluminoxane (MAO) as the co-catalyst.
-
Procedure:
-
In a reaction vessel, a solution of MAO in toluene is prepared.
-
A solution of the zirconocene catalyst in toluene is added to the MAO solution, and the mixture is stirred to allow for activation.
-
This compound is then added to the activated catalyst solution.
-
The polymerization is conducted at a specific temperature (e.g., 20-60°C).
-
After the desired reaction time, the polymerization is terminated by adding acidified methanol.
-
The resulting polymer is isolated by precipitation, filtration, and drying.
-
3. Cationic Polymerization (Hypothetical Protocol)
-
Initiator System: A Lewis acid such as boron trifluoride etherate (BF₃·OEt₂) or aluminum trichloride (AlCl₃) with a proton source (e.g., trace water or an alcohol) as a co-initiator.[3][4]
-
Procedure:
-
This compound is dissolved in a dry, non-coordinating solvent (e.g., dichloromethane or hexane) in a reaction vessel cooled to a low temperature (e.g., -78°C to 0°C) to control the reaction rate and minimize side reactions.
-
The Lewis acid initiator is added to the monomer solution to initiate the polymerization.
-
The reaction is allowed to proceed for a specified time.
-
The polymerization is terminated by the addition of a nucleophilic quenching agent, such as methanol or ammonia.
-
The polymer is then precipitated, washed, and dried.
-
Visualizations
Experimental Workflow for Catalyst Comparison
Caption: Experimental workflow for comparing different catalyst systems.
Logical Relationship of Polymerization Mechanisms
Caption: Mechanistic pathways for this compound polymerization.
Conclusion
For the polymerization of this compound, cationic polymerization appears to be the most promising approach due to the electronic stabilization of the resulting carbocation and the method's tolerance for sterically hindered monomers. While traditional Ziegler-Natta catalysts are likely to be ineffective, modern, well-designed metallocene catalysts may offer a viable alternative, potentially providing better control over the polymer's microstructure. The choice of catalyst will ultimately depend on the desired polymer properties, such as molecular weight, molecular weight distribution, and stereochemistry. Experimental validation starting with cationic systems and select metallocenes is recommended to determine the most efficacious catalyst for this specific monomer.
References
A Comparative Study of Trisubstituted vs. Disubstituted Alkene Reactivity: A Guide for Researchers
For researchers, scientists, and professionals in drug development, a nuanced understanding of alkene reactivity is paramount for predictable and efficient synthesis. This guide provides an objective comparison of the reactivity of trisubstituted versus disubstituted alkenes in four fundamental reactions: hydrogenation, hydroboration-oxidation, epoxidation, and ozonolysis. The comparative analysis is supported by experimental data and detailed methodologies to aid in experimental design and interpretation.
Executive Summary: The Duality of Stability and Reactivity
The reactivity of an alkene is intrinsically linked to its stability. Generally, trisubstituted alkenes are thermodynamically more stable than their disubstituted counterparts. This increased stability is attributed to a combination of electronic and steric factors. Electronically, the greater number of alkyl substituents in trisubstituted alkenes allows for more hyperconjugation, a stabilizing interaction where electrons in adjacent C-H or C-C σ-bonds delocalize into the π-system of the double bond.[1][2][3] Sterically, the arrangement of substituents influences stability, with trans-disubstituted alkenes being more stable than their cis-isomers due to reduced steric strain.[2][4]
This difference in stability often translates to a difference in reactivity. However, the nature of the reaction plays a crucial role in determining whether the more substituted or less substituted alkene will react faster. In essence, the outcome depends on whether the transition state of the reaction is more sensitive to electronic or steric effects.
General Reactivity Principles: A Balancing Act
The reactivity of alkenes is governed by two primary factors:
-
Electronic Effects: The π-bond of an alkene is a region of high electron density, making it nucleophilic. Alkyl groups are weakly electron-donating, so increasing the number of substituents on the double bond increases its electron density.[5][6] This enhanced nucleophilicity can lead to faster reactions with electrophiles.
-
Steric Hindrance: The substituents around the double bond can physically obstruct the approach of a reagent.[7] Reactions that are sensitive to steric bulk will proceed more slowly with more substituted and sterically congested alkenes.
The interplay of these two factors dictates the relative reactivity of trisubstituted and disubstituted alkenes, as will be explored in the context of specific reactions below.
Comparative Data on Alkene Stability
The stability of alkenes can be experimentally quantified by measuring their heats of hydrogenation (ΔH°hydrog). The more stable the alkene, the less energy is released upon its conversion to the corresponding alkane.[2][3]
| Alkene | Substitution | Isomer | Heat of Hydrogenation (kcal/mol) | Relative Stability |
| cis-2-Butene | Disubstituted | cis | -28.3 | Less Stable |
| trans-2-Butene | Disubstituted | trans | -27.4 | More Stable |
| 2-Methyl-2-butene | Trisubstituted | - | -26.7 | Most Stable |
Data compiled from multiple sources.[8]
As the data indicates, the trisubstituted alkene, 2-methyl-2-butene, has the lowest heat of hydrogenation, confirming its greater thermodynamic stability compared to the disubstituted butene isomers.
Reaction-Specific Reactivity Comparison
Catalytic Hydrogenation
Catalytic hydrogenation involves the addition of hydrogen across the double bond in the presence of a metal catalyst. This reaction is highly sensitive to steric hindrance as the alkene must adsorb onto the surface of the catalyst.[9]
Reactivity Trend: Disubstituted Alkenes > Trisubstituted Alkenes
Less substituted alkenes, having a less sterically hindered face, can more readily approach and bind to the catalyst surface, leading to a faster reaction rate.[9]
Quantitative Comparison of Hydrogenation Rates
| Alkene | Substitution | Relative Rate (normalized to 1-octene) |
| trans-4-Octene | Disubstituted | 0.17 |
| cis-4-Octene | Disubstituted | 0.54 |
| 2-Methyl-1-butene | Trisubstituted | 0.69 |
Data from homogeneous hydrogenation with Wilkinson's catalyst.[10]
Interestingly, in this dataset with a homogeneous catalyst, the trisubstituted alkene reacts faster than the trans-disubstituted one, highlighting that the nature of the catalyst system can influence the outcome. However, for heterogeneous catalysis, which is more common, the steric argument generally holds true.
Experimental Protocol: Catalytic Hydrogenation of an Alkene
-
Preparation: A round-bottom flask is charged with the alkene and a suitable solvent (e.g., ethanol, ethyl acetate). A catalytic amount of palladium on carbon (10% Pd/C) is added.
-
Hydrogenation: The flask is sealed with a septum and the atmosphere is replaced with hydrogen gas, typically from a balloon. The mixture is stirred vigorously at room temperature.
-
Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst. The solvent is then removed under reduced pressure to yield the alkane product.[7]
Logical Relationship: Hydrogenation Reactivity
Caption: Steric hindrance dictates hydrogenation rates.
Hydroboration-Oxidation
This two-step reaction sequence achieves the anti-Markovnikov addition of water across a double bond. The key step, hydroboration, involves the addition of a borane reagent (e.g., BH₃) to the alkene. This step is highly sensitive to both steric and electronic effects.
Reactivity and Regioselectivity Trend: The boron atom adds to the less sterically hindered carbon of the double bond, and the reaction proceeds faster with less substituted alkenes.[11][12]
Experimental Protocol: Hydroboration-Oxidation of an Alkene
-
Hydroboration: The alkene is dissolved in an anhydrous ether solvent (e.g., THF) under an inert atmosphere. A solution of borane-tetrahydrofuran complex (BH₃·THF) is added dropwise at 0 °C. The reaction is then allowed to warm to room temperature and stirred.
-
Oxidation: The reaction mixture is cooled again, and an aqueous solution of sodium hydroxide is added, followed by the slow, careful addition of hydrogen peroxide (30% solution).
-
Workup: The mixture is stirred at room temperature for a period of time. The aqueous layer is separated, and the organic layer is washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure to yield the alcohol product.[1]
Signaling Pathway: Hydroboration-Oxidation Mechanism
Caption: Hydroboration-oxidation regioselectivity.
Epoxidation
Epoxidation is the reaction of an alkene with a peroxy acid (e.g., meta-chloroperoxybenzoic acid, m-CPBA) to form an epoxide. This reaction is electronically driven.
Reactivity Trend: Trisubstituted Alkenes > Disubstituted Alkenes
The more electron-rich the alkene, the faster it reacts with the electrophilic oxygen of the peroxy acid. Since trisubstituted alkenes are more electron-rich due to greater substitution, they undergo epoxidation more rapidly than disubstituted alkenes.[5]
Quantitative Comparison of Epoxidation Rates
| Alkene | Substitution | Relative Rate |
| cis-2-Butene | Disubstituted | 1 |
| trans-2-Butene | Disubstituted | ~1 |
| 2-Methyl-2-butene | Trisubstituted | ~25 |
Experimental Protocol: Epoxidation of an Alkene with m-CPBA
-
Reaction Setup: The alkene is dissolved in a chlorinated solvent (e.g., dichloromethane) in a flask equipped with a stir bar.
-
Reagent Addition: The flask is cooled in an ice bath, and a solution of m-CPBA in the same solvent is added dropwise.
-
Monitoring: The reaction is monitored by TLC for the disappearance of the starting alkene.
-
Workup: Once the reaction is complete, the mixture is washed with a basic solution (e.g., sodium bicarbonate) to remove the meta-chlorobenzoic acid byproduct. The organic layer is then washed with brine, dried, and the solvent is evaporated to give the epoxide.[6]
Workflow: Epoxidation Reaction
Caption: Electron density drives epoxidation rates.
Ozonolysis
Ozonolysis is a powerful method for cleaving carbon-carbon double bonds to form carbonyl compounds. The reaction proceeds via the formation of an ozonide intermediate, which is then worked up under either reductive or oxidative conditions.
Reactivity Trend: Trisubstituted Alkenes > Disubstituted Alkenes
Similar to epoxidation, the initial step of ozonolysis is the electrophilic attack of ozone on the alkene. Therefore, more electron-rich, more substituted alkenes react faster.[7]
Quantitative Comparison of Ozonolysis Rate Coefficients
| Alkene | Substitution | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) |
| trans-2-Butene | Disubstituted | 1.2 x 10⁻¹⁶ |
| 2-Methyl-2-butene | Trisubstituted | 1.1 x 10⁻¹⁵ |
Data from gas-phase ozonolysis studies.[3]
The data clearly shows that the trisubstituted alkene reacts significantly faster with ozone than the disubstituted alkene.
Experimental Protocol: Ozonolysis of an Alkene with Reductive Workup
-
Ozonolysis: The alkene is dissolved in a suitable solvent (e.g., methanol or dichloromethane) and cooled to -78 °C in a dry ice/acetone bath. A stream of ozone is bubbled through the solution until a blue color persists, indicating the consumption of the alkene.
-
Purging: The excess ozone is removed by bubbling an inert gas (e.g., nitrogen or argon) through the solution.
-
Reductive Workup: A reducing agent, such as dimethyl sulfide or zinc dust, is added to the solution. The reaction is allowed to warm to room temperature.
-
Isolation: The solvent is removed under reduced pressure, and the resulting carbonyl products are purified by distillation or chromatography.[2]
Logical Relationship: Ozonolysis Reactivity
Caption: Ozonolysis reactivity is electronically controlled.
Conclusion
The reactivity of trisubstituted and disubstituted alkenes is a tale of two competing factors: steric hindrance and electronic effects. For reactions where the approach to the double bond is sterically demanding, such as catalytic hydrogenation, disubstituted alkenes tend to be more reactive. Conversely, for reactions involving electrophilic attack on the electron-rich π-system, such as epoxidation and ozonolysis, the more electron-donating substituents of trisubstituted alkenes render them more reactive. Hydroboration-oxidation represents a case where both steric and electronic factors favor reaction at the less substituted position.
This guide provides a framework for understanding and predicting the behavior of these important classes of molecules. For the practicing chemist, a careful consideration of the reaction mechanism is essential for selecting the appropriate substrate and conditions to achieve the desired synthetic outcome.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. organic chemistry - Which has higher rate of hydrogenation - methyl propene or trans-2-butene? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. hirac.leeds.ac.uk [hirac.leeds.ac.uk]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Tropospheric alkene ozonolysis chemistry: an extended computational chemistry assessment of structural effects - Environmental Science: Advances (RSC Publishing) [pubs.rsc.org]
- 8. [PDF] Hydroboration-kinetics and mechanism | Semantic Scholar [semanticscholar.org]
- 9. Hydrogenation of Alkenes [ursula.chem.yale.edu]
- 10. Alkene Heats of Hydrogenation [sites.science.oregonstate.edu]
- 11. researchgate.net [researchgate.net]
- 12. What is the major product of the reaction of 2-methyl-2-butene wi... | Study Prep in Pearson+ [pearson.com]
- 13. nvlpubs.nist.gov [nvlpubs.nist.gov]
Confirming the Purity of Synthesized 2-Methyl-2-octene: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of standard analytical techniques for confirming the purity of synthesized 2-Methyl-2-octene, a valuable intermediate in various organic syntheses.
This document outlines common synthetic routes for this compound, discusses potential impurities, and offers a detailed comparison of Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) for purity assessment. Experimental protocols and data interpretation guidelines are provided to assist researchers in selecting the most appropriate method for their needs.
Synthetic Routes and Potential Impurities
This compound is commonly synthesized via two primary routes: the dehydration of 2-methyl-2-octanol and the Wittig reaction. Each method presents a unique profile of potential impurities that must be considered during purity analysis.
-
Dehydration of 2-Methyl-2-octanol: This acid-catalyzed elimination reaction can lead to the formation of isomeric octenes, with the most common being 2-methyl-1-octene. Incomplete reaction can also result in the presence of the starting alcohol, 2-methyl-2-octanol.
-
Wittig Reaction: This versatile method for alkene synthesis involves the reaction of a ketone (acetone) with a hexyl-derived phosphorane. Potential impurities from this route include unreacted starting materials (ketone and phosphonium salt) and byproducts such as triphenylphosphine oxide.
Comparison of Analytical Techniques
The choice of analytical technique for purity determination depends on the specific requirements of the analysis, including the desired level of sensitivity, the type of information needed (e.g., qualitative vs. quantitative), and the available instrumentation.
| Technique | Principle | Information Provided | Advantages | Limitations |
| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a stationary phase and a mobile gas phase. | Quantitative purity assessment (percentage purity), detection of volatile impurities. | High resolution for separating isomers, high sensitivity for trace impurities. | Destructive technique, not suitable for non-volatile impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules. | Structural confirmation of the desired product, identification of impurities with distinct proton or carbon signals. | Non-destructive, provides detailed structural information. | Lower sensitivity compared to GC for trace impurities, complex spectra for mixtures. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions to identify and quantify molecules. | Molecular weight confirmation, fragmentation patterns for structural elucidation. | High sensitivity, can be coupled with GC (GC-MS) for powerful separation and identification. | Can be destructive, may not distinguish between isomers without fragmentation analysis. |
Experimental Protocols
Gas Chromatography (GC) for Purity Assessment
Objective: To quantify the purity of synthesized this compound and identify volatile impurities.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the synthesized this compound in a volatile solvent (e.g., hexane or dichloromethane) at a concentration of approximately 1 mg/mL.
-
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID).
-
Capillary column suitable for hydrocarbon analysis (e.g., DB-5 or equivalent).
-
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C.
-
Hold at 200 °C for 5 minutes.
-
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Injection Volume: 1 µL.
-
-
Data Analysis: The purity of this compound is determined by calculating the area percentage of the corresponding peak in the chromatogram. The retention times of potential impurities can be compared to known standards.
¹H NMR Spectroscopy for Structural Confirmation
Objective: To confirm the chemical structure of this compound and identify the presence of structural isomers or other impurities.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized product in 0.5-0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation:
-
NMR spectrometer (300 MHz or higher).
-
-
Acquisition Parameters:
-
Acquire a standard proton (¹H) NMR spectrum.
-
Typical spectral width: 0-10 ppm.
-
Number of scans: 16 or as needed for adequate signal-to-noise.
-
-
Data Analysis: The ¹H NMR spectrum of pure this compound is expected to show characteristic signals for the vinylic proton, the allylic protons, and the different methyl and methylene groups. The presence of unexpected signals may indicate impurities. For instance, the presence of signals corresponding to terminal vinyl protons would suggest the presence of 2-methyl-1-octene.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification
Objective: To separate and identify volatile impurities in the synthesized this compound.
Methodology:
-
Sample Preparation and GC Conditions: Follow the protocol for GC analysis as described above.
-
Instrumentation:
-
GC-MS system with an electron ionization (EI) source.
-
-
MS Conditions:
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40-300.
-
-
Data Analysis: The mass spectrum of the peak corresponding to this compound should show a molecular ion peak (M⁺) at m/z 126. The fragmentation pattern can be used for further structural confirmation. Mass spectra of impurity peaks can be compared to spectral libraries (e.g., NIST) for identification.
Workflow for Purity Confirmation
The following diagram illustrates a typical workflow for confirming the purity of synthesized this compound.
Caption: Experimental workflow for purity confirmation of this compound.
By following the methodologies and workflow outlined in this guide, researchers can confidently assess the purity of their synthesized this compound, ensuring the quality and reliability of their subsequent experiments and applications.
Unraveling Isomeric Scaffolds: A Comparative Analysis of Octene Fragmentation Patterns in Mass Spectrometry
For researchers, scientists, and drug development professionals navigating the complexities of structural elucidation, mass spectrometry stands as an indispensable tool. This guide provides a detailed comparison of the electron ionization (EI) mass spectrometry fragmentation patterns of linear octene isomers. By examining the subtle yet significant differences in their mass spectra, researchers can gain valuable insights for identifying these isomers in complex mixtures.
The eight-carbon backbone of octene presents numerous isomeric possibilities, each with unique physicochemical properties. Distinguishing between these isomers is crucial in various fields, from petrochemical analysis to the synthesis of fine chemicals and pharmaceutical intermediates. This guide focuses on the linear isomers: 1-octene, 2-octene, 3-octene, and 4-octene, including their E/Z diastereomers, offering a clear comparison of their behavior under electron ionization.
Comparative Analysis of Fragmentation Patterns
Electron ionization of octene isomers (C8H16) results in a molecular ion (M+) at a mass-to-charge ratio (m/z) of 112. However, the high energy of this technique induces significant fragmentation, providing a characteristic fingerprint for each isomer.[1][2] The primary fragmentation pathways involve cleavage of C-C bonds and rearrangements, leading to the formation of smaller carbocations.[3]
The position of the double bond significantly influences the fragmentation pattern. Allylic cleavage, the breaking of a bond adjacent to the double bond, is a particularly favored pathway as it leads to the formation of resonance-stabilized allylic cations. This results in characteristic fragment ions that are diagnostic for the location of the double bond.
For instance, 1-octene exhibits a prominent peak at m/z 41, corresponding to the allyl cation [C3H5]+, and another at m/z 55.[4][5] In contrast, the internal octenes (2-, 3-, and 4-octene) show different characteristic fragments arising from cleavage at their respective allylic positions. The relative abundances of these key fragment ions provide a basis for distinguishing between the isomers.
The following table summarizes the major fragment ions and their relative intensities for the linear octene isomers, based on data from the NIST Mass Spectrometry Data Center. It is important to note that the spectra can be influenced by the specific experimental conditions.[4][6][7][8][9][10][11][12]
Quantitative Data Summary
| m/z | 1-Octene[4][7] | 2-Octene (E+Z)[6][13][14] | (E)-3-Octene[9] | (Z)-3-Octene[10] | (E)-4-Octene[8] | (Z)-4-Octene[11] |
| 27 | 49.3 | 42.4 | 28.5 | 32.1 | 18.0 | 18.1 |
| 29 | 50.8 | 51.6 | 40.5 | 45.1 | 27.2 | 27.6 |
| 39 | 47.9 | 52.1 | 46.2 | 51.1 | 38.6 | 39.0 |
| 41 | 100.0 | 97.4 | 88.6 | 100.0 | 73.0 | 73.7 |
| 42 | 41.5 | 36.3 | 29.5 | 35.8 | 24.3 | 25.1 |
| 43 | 68.6 | 50.2 | 34.2 | 37.1 | 20.9 | 20.8 |
| 55 | 86.8 | 100.0 | 100.0 | 98.7 | 100.0 | 100.0 |
| 56 | 33.7 | 62.0 | 62.0 | 60.1 | 56.4 | 56.5 |
| 69 | 29.7 | 45.4 | 54.1 | 47.9 | 63.8 | 63.8 |
| 70 | 18.2 | 48.0 | 50.3 | 41.8 | 51.4 | 51.3 |
| 83 | 16.3 | 20.3 | 24.5 | 20.3 | 27.7 | 27.7 |
| 112 (M+) | 10.3 | 11.5 | 13.9 | 10.9 | 12.8 | 12.8 |
Experimental Protocols
The mass spectra presented in this guide are typically obtained using Gas Chromatography-Mass Spectrometry (GC-MS). The following is a representative experimental protocol for the analysis of volatile organic compounds like octene isomers.
Sample Preparation: Samples containing octene isomers are typically diluted in a volatile solvent such as hexane or pentane. For trace analysis, techniques like headspace sampling or solid-phase microextraction (SPME) can be employed to concentrate the analytes.[15]
Gas Chromatography (GC):
-
Injector: Split/splitless injector, typically operated at 250 °C.
-
Column: A non-polar capillary column, such as one coated with 5% phenyl-polydimethylsiloxane, is commonly used. A typical column dimension would be 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.[15]
-
Oven Temperature Program: The oven temperature is programmed to separate the isomers. A typical program might start at 40 °C, hold for 2 minutes, then ramp at 10 °C/min to 200 °C.[15]
Mass Spectrometry (MS):
-
Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.[2]
-
Ion Source Temperature: Typically maintained at 230 °C.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer.
-
Scan Range: m/z 20 to 200.
Visualization of Fragmentation Pathways
The following diagrams illustrate the primary fragmentation pathways for linear octene isomers.
Caption: General fragmentation pathways of octene isomers.
Caption: Favored allylic cleavage of 1-octene.
By understanding these fragmentation patterns and utilizing standardized experimental protocols, researchers can confidently identify and differentiate octene isomers, contributing to advancements in their respective fields.
References
- 1. Electron ionization - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. 1-Octene [webbook.nist.gov]
- 5. youtube.com [youtube.com]
- 6. 2-Octene [webbook.nist.gov]
- 7. 1-Octene [webbook.nist.gov]
- 8. 4-Octene, (E)- [webbook.nist.gov]
- 9. 3-Octene, (E)- [webbook.nist.gov]
- 10. 3-Octene, (Z)- [webbook.nist.gov]
- 11. 4-Octene, (Z)- [webbook.nist.gov]
- 12. 4-Octene, (E)- [webbook.nist.gov]
- 13. 2-Octene | C8H16 | CID 5364448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Oct-2-ene | C8H16 | CID 8126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Determination of volatile organic compounds (VOCs) in indoor work environments by solid phase microextraction-gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
2-Methyl-2-octene as a Fuel Additive: A Comparative Performance Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 2-Methyl-2-octene's potential performance as a fuel additive against established alternatives such as Methyl tert-butyl ether (MTBE), Ethanol, Methylcyclopentadienyl manganese tricarbonyl (MMT), and N-Methylaniline (NMA). This analysis is based on available experimental data for these common additives and theoretical considerations for this compound due to a lack of direct empirical evidence in publicly accessible research.
Executive Summary
This compound, a branched C9 olefin, holds theoretical promise as a gasoline additive for enhancing octane ratings. Its structural characteristics, specifically the branching and the presence of a double bond, suggest it could contribute favorably to anti-knock properties. However, a comprehensive search of scientific literature and technical databases reveals a significant lack of direct experimental data on its Research Octane Number (RON), Motor Octane Number (MON), and its specific impacts on engine performance and emissions.
In contrast, established additives such as MTBE, Ethanol, MMT, and NMA have been extensively studied. MTBE and Ethanol are oxygenates that, in addition to boosting octane, can promote more complete combustion, potentially reducing carbon monoxide (CO) and unburned hydrocarbon (HC) emissions. MMT and NMA are effective octane enhancers at lower blend concentrations, though they face scrutiny and regulatory restrictions due to concerns over metallic deposits and toxicity.
This guide summarizes the available quantitative data for the established additives and outlines the standard experimental protocols for evaluating the performance of any new fuel additive, including this compound.
Quantitative Performance Data of Common Fuel Additives
The following table summarizes the octane-boosting performance of common fuel additives. It is important to note that the blending octane number can vary depending on the base fuel's composition.
| Additive | Chemical Class | Typical Blending RON | Typical Blending MON | Key Performance Aspects |
| This compound | Branched Olefin | Not available | Not available | Theoretically a good octane booster due to its branched structure. |
| Methyl tert-butyl ether (MTBE) | Ether (Oxygenate) | 115-135 | 100-110 | Effective octane enhancer; promotes cleaner combustion. |
| Ethanol | Alcohol (Oxygenate) | ~108 | ~89 | High RON, but lower MON; high heat of vaporization provides a cooling effect. |
| Methylcyclopentadienyl manganese tricarbonyl (MMT) | Organometallic | High | High | Effective at very low concentrations; concerns about manganese deposits. |
| N-Methylaniline (NMA) | Aromatic Amine | High | High | Very effective octane booster; concerns about toxicity and emissions. |
Performance Comparison
Octane Enhancement:
Based on the performance of structurally similar compounds like diisobutylene (isomers of 2,4,4-trimethylpentene) which have high RON values, it is plausible that this compound would also exhibit significant octane-boosting properties. Olefins, in general, are known to enhance the octane number of gasoline. However, without direct experimental testing according to ASTM D2699 (RON) and ASTM D2700 (MON) standards, its precise performance remains speculative.
Engine Performance and Emissions:
The impact of a fuel additive on engine performance is typically evaluated through engine dynamometer testing, which measures parameters like power, torque, and fuel consumption under various operating conditions. Olefins can sometimes lead to increased engine deposits, and their effect on emissions is complex. Higher olefin content in gasoline can sometimes lead to an increase in certain regulated emissions.
For the comparator additives:
-
MTBE and Ethanol , as oxygenates, can lead to a more complete combustion process, which may result in lower CO and unburned hydrocarbon emissions. However, they can also influence the volatility of the gasoline.
-
MMT is an effective anti-knock agent but can lead to the formation of manganese-based deposits on spark plugs, oxygen sensors, and catalytic converters, potentially affecting long-term engine performance and emission control systems.
-
NMA is a potent octane booster but is also associated with increased NOx emissions and potential health concerns.
Experimental Protocols
To rigorously evaluate the performance of this compound as a fuel additive, a series of standardized experimental protocols should be followed.
Octane Number Determination
The anti-knock characteristics of a gasoline blend containing this compound would be determined using a standardized Cooperative Fuel Research (CFR) engine.
-
Research Octane Number (RON): Determined according to the ASTM D2699 standard test method. This test simulates low-speed, mild driving conditions.
-
Motor Octane Number (MON): Determined according to the ASTM D2700 standard test method. This test simulates more severe, high-speed driving conditions.
The general workflow for these tests is as follows:
Engine Performance and Emissions Testing
A comprehensive evaluation of engine performance and exhaust emissions would be conducted using a representative engine mounted on a dynamometer.
Methodology:
-
Engine Setup: A modern spark-ignition engine is coupled to an engine dynamometer to control engine speed and load.
-
Fueling: The engine is first run with a baseline gasoline to establish a performance benchmark. Subsequently, it is run with a blend of the baseline gasoline and this compound.
-
Performance Measurement: Key performance parameters such as torque, power, and brake-specific fuel consumption (BSFC) are recorded across a range of engine speeds and loads.
-
Emissions Analysis: The engine exhaust is sampled and analyzed for regulated emissions (CO, HC, NOx) and potentially other unregulated species. Common analytical techniques include:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify individual hydrocarbon species in the exhaust.
-
Fourier-Transform Infrared Spectroscopy (FTIR): For real-time analysis of various gaseous components in the exhaust.
-
Conclusion
While this compound shows theoretical potential as an octane-enhancing fuel additive based on its molecular structure, the absence of direct experimental data makes a definitive performance comparison challenging. Rigorous testing according to established ASTM and engine testing protocols is necessary to quantify its octane numbers and to fully characterize its effects on engine performance and emissions. In contrast, MTBE, Ethanol, MMT, and NMA are well-characterized additives, each with a distinct profile of benefits and drawbacks that must be considered in the context of fuel blending strategies and regulatory landscapes. Future research on this compound would be invaluable to ascertain its viability as a modern fuel additive.
Safety Operating Guide
Safe Disposal of 2-Methyl-2-octene: A Procedural Guide
For researchers, scientists, and drug development professionals, the meticulous management and disposal of chemical waste are as crucial as the innovative work conducted in the laboratory. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 2-Methyl-2-octene, ensuring the safety of personnel and compliance with environmental regulations. Adherence to these protocols is paramount in minimizing risks associated with this flammable liquid.
Hazard Identification and Risk Assessment
Before handling this compound, it is essential to be fully aware of its properties and associated hazards. This information is critical for conducting a thorough risk assessment and implementing appropriate safety controls.
Key Hazards:
-
Flammability: this compound is a flammable liquid and vapor. Keep away from heat, sparks, open flames, and other ignition sources.[1][2][3][4][5] Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[4]
-
Health Hazards: May be harmful if swallowed.[1] It can cause skin irritation and may cause drowsiness or dizziness.[3]
Physical and Chemical Properties of Alkenes:
| Property | Value/Information | Source |
| Chemical Class | Alkene | |
| General Reactivity | Alkenes are generally more reactive than alkanes. | [6] |
| Disposal Consideration | Due to their properties, alkenes require disposal as hazardous waste. | [7] |
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling and disposing of this compound to prevent exposure.
-
Eye and Face Protection: Wear chemical safety goggles and a face shield.[2]
-
Hand Protection: Use chemical-resistant gloves, such as nitrile gloves.[8]
-
Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes are required.[2][8]
-
Respiratory Protection: Work in a well-ventilated area, preferably under a chemical fume hood.[2][3][4]
Waste Collection and Segregation
Proper segregation of chemical waste is a critical step in ensuring safe disposal.
Experimental Protocol for Waste Collection:
-
Designate a Waste Container: Select a clean, dry, and chemically compatible container specifically for this compound waste. The container must have a secure, tight-fitting lid.[8]
-
Labeling: Before adding any waste, clearly label the container with "Hazardous Waste," the full chemical name "this compound," and the primary hazard "Flammable Liquid."[8] The date of first accumulation should also be recorded.[8]
-
Waste Transfer: Carefully transfer the this compound waste into the designated container.
-
Avoid Mixing: Do not mix this compound waste with other incompatible waste streams.[9] Specifically, it should be collected as non-halogenated organic waste.[7]
-
Container Capacity: Do not fill the container beyond 90% of its capacity to allow for vapor expansion.[8]
-
Secure Sealing: Tightly seal the container after each addition of waste.[8]
Storage of Chemical Waste
Proper storage of the collected waste is essential to maintain a safe laboratory environment.
-
Location: Store the sealed waste container in a designated, well-ventilated satellite accumulation area.[8]
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[8]
-
Ignition Sources: Ensure the storage area is away from all sources of ignition.[2][4][5]
Disposal Procedure
The final disposal of this compound must be handled by a licensed hazardous waste disposal contractor.
-
Contact a Licensed Vendor: Arrange for the collection of the hazardous waste with a certified environmental services company.
-
Documentation: Complete all necessary waste disposal forms and documentation as required by your institution and local regulations.
-
Handover: Transfer the securely sealed and properly labeled waste container to the authorized waste disposal personnel.
Incineration is a common method of disposal for organic compounds like alkenes.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: A flowchart outlining the key steps for the safe disposal of this compound.
References
- 1. cpachem.com [cpachem.com]
- 2. echemi.com [echemi.com]
- 3. airgas.com [airgas.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. savemyexams.com [savemyexams.com]
- 7. Disposal of Testing for Alkane/Alkene | UK Science Technician Community [community.preproom.org]
- 8. benchchem.com [benchchem.com]
- 9. chemicalbook.com [chemicalbook.com]
Essential Safety and Logistics for Handling 2-Methyl-2-octene
This guide provides critical safety, operational, and disposal protocols for the handling of 2-Methyl-2-octene in a laboratory setting. Given its nature as a flammable liquid, adherence to these procedures is vital for ensuring the safety of all personnel and the integrity of the research environment. The information is compiled from safety data for structurally similar flammable hydrocarbons.
I. Hazard Identification and Key Properties
Quantitative Data Summary
| Property | Value | Source |
| Physical State | Liquid | [3] |
| Appearance | Clear, colorless | [3] |
| Odor | Petroleum-like | [3] |
| Flammability | Flammable Liquid | [4] |
| Water Solubility | Insoluble | [3] |
| Density | Less dense than water | [3] |
Note: This data is based on similar olefin compounds and should be used as a guideline. Always refer to the specific Safety Data Sheet (SDS) for this compound when available.
II. Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against chemical exposure. The following equipment is mandatory when handling this compound.
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[4] If there is a significant splash hazard, a face shield should be worn in addition to goggles.[5]
-
Hand Protection: Chemical-resistant gloves are required.[4][6] Nitrile or butyl rubber gloves are suitable for handling many organic solvents.[5] Gloves must be inspected for integrity before each use and disposed of in accordance with laboratory practices after use or upon contamination.[6][7]
-
Skin and Body Protection: Wear fire/flame resistant and impervious clothing to prevent skin contact.[4][6] A lab coat is the minimum requirement. Ensure all skin is covered.
-
Respiratory Protection: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4][8] If ventilation is inadequate or if exposure limits are likely to be exceeded, a full-face respirator with appropriate organic vapor cartridges is necessary.[4][6]
III. Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow minimizes the risk of spills, fires, and exposure.
1. Pre-Operational Checks:
- Ensure the chemical fume hood is operational and the sash is at the appropriate height.
- Verify that all necessary PPE is available and in good condition.
- Locate the nearest emergency eyewash station and safety shower.
- Remove all potential ignition sources from the work area, including open flames, hot plates, and spark-producing equipment.[4][8]
- Have appropriate fire extinguishing media readily available (e.g., dry chemical, carbon dioxide, or alcohol-resistant foam).[4][7]
2. Handling the Chemical:
- Ground and bond all containers and receiving equipment to prevent the buildup of static electricity, which can ignite flammable vapors.[4][8][9]
- Use only non-sparking tools when opening or manipulating containers.[4][6]
- Dispense the chemical slowly and carefully to avoid splashing and the generation of aerosols.[8]
- Keep the container tightly closed when not in use.[4][6]
3. Post-Handling Procedures:
- Wipe down the work area with an appropriate solvent and decontaminate any equipment used.
- Remove PPE carefully, avoiding self-contamination.
- Wash hands and any exposed skin thoroughly with soap and water after handling.[7][9]
IV. Storage and Disposal Plan
Proper storage and waste management are critical for laboratory safety and environmental compliance.
A. Storage Protocol:
-
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[4][6]
-
The storage location should be away from heat, sparks, and open flames.[4]
-
Store in a designated flammables cabinet.
-
Avoid storage with incompatible materials, such as oxidizing agents.
B. Disposal Protocol:
-
Waste Collection:
-
Designate a specific, chemically compatible, and clearly labeled hazardous waste container for this compound waste.[10] The label must include the words "Hazardous Waste," the full chemical name, and the associated hazards (Flammable Liquid).[10]
-
Carefully transfer waste into the container, avoiding mixing with incompatible waste streams.[10]
-
Keep the waste container securely sealed when not in use.[10]
-
-
Waste Storage:
-
Final Disposal:
V. Emergency Procedures
In the event of an emergency, immediate and correct action is crucial.
-
Skin Contact: Immediately remove all contaminated clothing.[4][8] Wash the affected area with soap and plenty of water.[7] Seek medical attention if irritation occurs.[9]
-
Eye Contact: Rinse cautiously with plenty of water for at least 15 minutes, holding the eyelids open.[7][9] Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[7]
-
Inhalation: Move the person to fresh air.[7] If breathing is difficult, provide artificial respiration.[7] Seek medical attention.
-
Ingestion: Do not induce vomiting.[4] Rinse the mouth with water and seek immediate medical attention.[4][7]
-
Spills: Evacuate the area and remove all ignition sources.[4][6] Ventilate the area. Absorb the spill with an inert material (e.g., sand, diatomite) and collect it in a suitable, closed container for disposal.[9] Use non-sparking tools for cleanup.[9]
Workflow Visualization
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Logical workflow for the safe handling and disposal of this compound.
References
- 1. cpchem.com [cpchem.com]
- 2. fishersci.com [fishersci.com]
- 3. 2-Methyl-2-butene | C5H10 | CID 10553 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. mcrsafety.com [mcrsafety.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. Page loading... [wap.guidechem.com]
- 8. cpachem.com [cpachem.com]
- 9. fishersci.com [fishersci.com]
- 10. benchchem.com [benchchem.com]
- 11. amp.generalair.com [amp.generalair.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
